BODIPY-cholesterol
Description
Properties
IUPAC Name |
(10R,13R)-17-[4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H51BF2N2O/c1-21(8-10-29-33-22(2)18-24(4)40(33)37(38,39)41-25(5)19-23(3)34(29)41)30-12-13-31-28-11-9-26-20-27(42)14-16-35(26,6)32(28)15-17-36(30,31)7/h9,18-19,21,27-28,30-32,42H,8,10-17,20H2,1-7H3/t21?,27?,28?,30?,31?,32?,35-,36+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFWELDLDWZNRO-SJIMSOPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCC(C)C4CCC5C4(CCC6C5CC=C7C6(CCC(C7)O)C)C)C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCC(C)C4CCC5[C@@]4(CCC6C5CC=C7[C@@]6(CCC(C7)O)C)C)C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H51BF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Probing the Membrane Landscape: A Technical Guide to the BODIPY-Cholesterol Fluorescence Mechanism in Lipid Environments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol is a cornerstone of mammalian cell membranes, critically influencing their structural integrity, fluidity, and the formation of functional microdomains known as lipid rafts. Understanding the distribution and dynamics of cholesterol is paramount for research in cell biology, pharmacology, and drug development. Fluorescent cholesterol analogs are indispensable tools for this purpose, and among them, BODIPY-cholesterol (BChol, also known as TopFluor-Cholesterol or TF-Chol) has emerged as a widely used probe.[1][2] This is due to the excellent photophysical properties of the boron-dipyrromethene (BODIPY) fluorophore, which include a high molar extinction coefficient, high fluorescence quantum yield, and relative stability.[2][3]
Unlike intrinsically fluorescent sterols like dehydroergosterol (DHE), which have low brightness, this compound is exceptionally bright, allowing for its use at low, minimally perturbative concentrations.[2] Critically, its fluorescence characteristics are not constant but are exquisitely sensitive to the biophysical properties of its surrounding lipid environment. This sensitivity is the key to its utility, transforming it from a simple marker into a dynamic reporter of membrane order, phase, and cholesterol concentration. This guide provides an in-depth exploration of the core mechanisms governing this compound fluorescence in lipid bilayers, details experimental protocols for its use, and presents key quantitative data for researchers.
Core Fluorescence Mechanism in Lipid Bilayers
The fluorescence of this compound is governed by a complex interplay between the intrinsic properties of the BODIPY dye and the nanoscale environment of the lipid membrane. The primary factors influencing its fluorescence output are lipid packing, probe concentration, and the orientation of the fluorophore within the bilayer.
Influence of Lipid Packing and Membrane Order
The most significant modulator of this compound's fluorescence is the physical state of the lipid bilayer. Cell membranes and model vesicles can exist in different phases, most notably the liquid-disordered (Ld) phase and the liquid-ordered (Lo) phase. The Lo phase, enriched in cholesterol and sphingolipids, is characterized by tightly packed, extended acyl chains and is considered a model for lipid rafts.
In the more fluid and loosely packed Ld phase, the BODIPY fluorophore attached to the cholesterol molecule has considerable rotational freedom. This molecular motion provides efficient non-radiative pathways for the excited-state energy to dissipate, resulting in a shorter fluorescence lifetime and lower quantum yield.
Conversely, when this compound partitions into the tightly packed, viscous Lo phase, the rotational motion of the BODIPY moiety is significantly restricted. This hindrance of molecular rotation closes off non-radiative decay channels. Consequently, a greater fraction of excited molecules returns to the ground state via the emission of a photon, leading to a measurable increase in fluorescence lifetime and quantum yield . This environment-sensitive behavior makes this compound an excellent probe for distinguishing between Lo and Ld phases, with brighter fluorescence indicating a more ordered environment.
Concentration-Dependent Self-Quenching
A critical characteristic of this compound is its tendency to self-quench at high concentrations. In lipid membranes, this quenching becomes significant at concentrations above 3 mole percent. Unlike some other BODIPY-labeled lipids that form fluorescent, red-shifted "excimers" at high concentrations, this compound's self-quenching is attributed to the formation of non-fluorescent, "dark" ground-state dimers. This process, a form of static quenching, effectively reduces the population of fluorescent monomers that can be excited, leading to a decrease in the overall fluorescence intensity without a significant change in the fluorescence lifetime of the remaining monomers. This phenomenon must be carefully considered in experimental design to avoid misinterpretation of fluorescence intensity data, which could be conflated with changes in membrane order. For most imaging applications, using the probe at concentrations below 1-2 mol% is recommended to minimize self-quenching effects.
Solvatochromism and Probe Orientation
While some BODIPY derivatives are designed to be highly solvatochromic (i.e., their emission wavelength shifts with solvent polarity), the standard this compound exhibits relatively low sensitivity to the polarity of its environment. Therefore, changes in fluorescence intensity and lifetime are the more reliable indicators of the lipid environment rather than shifts in the emission spectrum.
The orientation of the BODIPY fluorophore within the membrane can also influence its behavior. The specific linkage between the cholesterol molecule and the dye determines its position and orientation. For example, the common B-Chol, where the dye is attached via its central carbon, orients its fluorescent group perpendicular to the fatty acyl chains. Another variant, B-P-Chol, with the dye attached via a pyrrole ring, orients nearly parallel to the bilayer normal. These different orientations can impact the probe's lateral diffusion and interactions within the complex environment of a live cell plasma membrane, even if their partitioning into Lo/Ld phases in model membranes is similar.
Quantitative Data on this compound Behavior
The following tables summarize key quantitative parameters of this compound in different lipid environments, compiled from the literature.
| Parameter | Liquid-Disordered (Ld) Phase | Liquid-Ordered (Lo) Phase | Lipid System / Conditions | Reference(s) |
| Fluorescence Lifetime (τ) | 5.50 ± 0.08 ns | - | Single-phase DOPC GUVs | |
| Translational Diffusion (D) | (7.4 ± 0.3) x 10⁻⁸ cm²/s | (5.0 ± 0.2) x 10⁻⁸ cm²/s | DOPC/Chol/eggSM GUVs | |
| Partition Coefficient (Kp) | 1 | 1.88 | DOPC/Chol/eggSM GUVs (Lo vs Ld) | |
| Self-Quenching Threshold | > 3 mol% | > 3 mol% | POPC Liposomes |
Table 1: Photophysical and Diffusion Properties of this compound in Model Membranes. GUVs (Giant Unilamellar Vesicles), DOPC (Dioleoylphosphatidylcholine), Chol (Cholesterol), eggSM (Egg Sphingomyelin), POPC (Palmitoyloleoyl-phosphatidylcholine).
Experimental Protocols
Accurate and reproducible results depend on rigorous adherence to standardized protocols for probe delivery and analysis.
Protocol 1: Labeling of Model Membranes (GUVs)
Giant Unilamellar Vesicles (GUVs) are a widely used model system for studying lipid phase behavior.
-
Lipid Mixture Preparation: Prepare a stock solution of the desired lipids (e.g., a ternary mixture of DOPC, egg sphingomyelin, and cholesterol to induce phase separation) in chloroform or a chloroform/methanol mixture.
-
Probe Addition: Add this compound to the lipid mixture from a stock solution in chloroform. The final probe concentration should ideally be between 0.1 and 1 mol% to avoid self-quenching.
-
Lipid Film Formation: Deposit the lipid/probe mixture onto a conductive surface (e.g., indium tin oxide (ITO) coated coverslips). Evaporate the solvent under a gentle stream of nitrogen and then place under high vacuum for at least 2 hours to remove all residual solvent.
-
Electroformation: Assemble a chamber with the lipid-coated coverslips and fill with a swelling solution (e.g., sucrose or glucose solution). Apply an AC electric field (e.g., 10 Hz, 1-2 V) for 1-2 hours at a temperature above the phase transition temperature of the lipids to grow the vesicles.
-
Harvesting and Imaging: Gently harvest the GUVs and transfer them to a microscopy dish for imaging. Use techniques like confocal or two-photon microscopy to visualize phase separation, identified by differential partitioning of the probe.
Protocol 2: Labeling of Live Cells
Several methods can be used to label live cells, each with specific advantages.
-
Direct Delivery from Solvent:
-
Prepare a stock solution of this compound (e.g., 1 mM in ethanol or DMSO).
-
Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration (typically 0.5-5 µM).
-
Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells at 37°C. Incubation times can vary; short incubations (15-30 minutes) may primarily label the plasma membrane, while longer incubations (e.g., overnight) are needed to observe equilibration with internal membranes and potential accumulation in organelles like lysosomes in disease models.
-
Wash the cells with fresh medium or phosphate-buffered saline (PBS) before imaging to remove unincorporated probe.
-
-
Delivery via Cyclodextrin:
-
Prepare a complex of this compound with methyl-β-cyclodextrin (MβCD). This is done by mixing the probe with an aqueous solution of MβCD to facilitate the solubilization of the hydrophobic cholesterol analog.
-
Incubate cells with the this compound/MβCD complex in serum-free medium for a short period (e.g., 5-15 minutes) at 37°C. This method allows for rapid and efficient insertion of the probe into the plasma membrane.
-
Wash cells thoroughly with fresh medium before imaging.
-
-
Physiological Delivery via Lipoproteins:
-
For studying cholesterol transport pathways, this compound can be incorporated into lipoproteins like low-density lipoprotein (LDL).
-
This involves incubating this compound with isolated LDL particles.
-
Cells are then incubated with the labeled LDL, allowing the probe to be taken up via the cell's natural receptor-mediated endocytosis pathway. This method is ideal for tracking the intracellular fate of lipoprotein-derived cholesterol.
-
Protocol 3: Key Analysis Techniques
-
Confocal and Two-Photon Microscopy: Used for visualizing the subcellular localization of this compound. Two-photon excitation is particularly advantageous for its reduced phototoxicity in live-cell imaging and its utility in fluorescence polarization studies to determine probe orientation.
-
Fluorescence Lifetime Imaging Microscopy (FLIM): This is the most powerful technique for mapping membrane order. By measuring the fluorescence lifetime of this compound at each pixel of an image, FLIM can create a quantitative map of membrane viscosity and lipid packing, independent of probe concentration.
-
Fluorescence Correlation Spectroscopy (FCS): FCS measures fluctuations in fluorescence intensity within a tiny, fixed observation volume. It is used to determine the translational diffusion coefficient of this compound, providing insights into its mobility and confinement within different membrane domains.
Visualizations: Mechanisms and Workflows
The following diagrams illustrate the core concepts of this compound fluorescence and a typical experimental workflow.
Conclusion
This compound is a powerful and versatile fluorescent probe whose utility extends far beyond simple localization. Its fluorescence mechanism is intrinsically linked to the biophysical state of the lipid membrane. By responding to changes in lipid packing and order with corresponding changes in fluorescence lifetime and intensity, it provides a quantitative readout of the membrane environment at the microscopic level. Researchers leveraging this probe must remain cognizant of its concentration-dependent self-quenching to ensure accurate data interpretation. When used with appropriate techniques like FLIM and FCS, this compound offers an unparalleled window into the complex and dynamic world of cholesterol organization and transport in both model systems and living cells.
References
The Nexus of Structure and Function: An In-depth Technical Guide to BODIPY-Cholesterol
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the intricate relationship between the molecular architecture of BODIPY-cholesterol conjugates and their functional properties as fluorescent probes. By understanding these structure-property relationships, researchers can better leverage these powerful tools for visualizing and quantifying cholesterol dynamics in cellular and model systems. This document provides a comprehensive overview of their synthesis, photophysical characteristics, and key experimental applications, complete with detailed protocols and visual workflows.
Core Principles: The this compound Conjugate
This compound is a fluorescent analog of cholesterol where the cholesterol molecule is covalently linked to a boron-dipyrromethene (BODIPY) fluorophore. The inherent hydrophobicity of the BODIPY moiety allows for its efficient incorporation into cell membranes and phospholipid vesicles[1]. The key to a successful cholesterol probe is its ability to faithfully mimic the behavior of endogenous cholesterol. This includes partitioning into specific membrane domains, such as liquid-ordered phases, and participating in cellular trafficking and efflux pathways[2][3].
The structure of the linker connecting the cholesterol backbone to the BODIPY dye is a critical determinant of the probe's functionality. Linkers devoid of polar atoms, such as single carbon-carbon bonds, have been shown to yield analogs that exhibit physical behavior substantially similar to natural cholesterol in model membranes[1][]. In contrast, the presence of polar functionalities like esters in the linker can interfere with the fluorescent sterol's ability to pack efficiently with phospholipids.
The point of attachment of the BODIPY fluorophore to the cholesterol molecule also significantly influences the probe's orientation and behavior within the membrane. For instance, attaching the fluorophore via one of its pyrrole rings to carbon-24 of cholesterol results in an orientation almost parallel to the lipid acyl chains, whereas attachment via the central difluoroboron moiety can lead to a perpendicular orientation. These orientational differences can, in turn, affect the lateral diffusion of the probe within the plasma membrane.
Photophysical Properties of this compound Analogs
The photophysical properties of this compound conjugates are central to their utility as fluorescent probes. These properties, including absorption and emission maxima, molar extinction coefficient, and quantum yield, are influenced by the specific chemical structure of the BODIPY core. Modifications to the BODIPY scaffold can lead to significant red-shifts in the excitation and emission spectra, enabling multicolor imaging and the simultaneous tracking of different cholesterol pools.
Below is a summary of the photophysical data for several this compound analogs.
| Compound | Description | λmax (abs), nm | ε, M⁻¹cm⁻¹ | λem, nm | Reference |
| 1 | Parent this compound | 495 | - | 507 | |
| 2 | This compound conjugate | 495 | 35,700 | 511 | |
| 4 | This compound conjugate | 495 | - | 507 | |
| 5 | Red-shifted this compound | 541 | - | 615 | |
| 6 | Red-shifted this compound | 589 | - | 628 | |
| 7 | Red-shifted this compound | 578 | - | 613 | |
| This compound | Commercial (e.g., from MedchemExpress) | 505 | - | 515 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and application of this compound probes.
Synthesis of this compound Conjugates via Suzuki or Liebeskind-Srogl Cross-Coupling
A versatile method for synthesizing this compound conjugates with non-polar linkers involves Suzuki or Liebeskind-Srogl cross-coupling reactions. These methods allow for the connection of cholesterol phenyl moieties to various BODIPY scaffolds.
Diagram of the general synthetic workflow:
Caption: General workflow for the synthesis of this compound conjugates.
Detailed Protocol for Suzuki Cross-Coupling (Example for conjugate 6):
-
Preparation of BODIPY derivative 19:
-
In a sealed tube, combine 18 (100 mg, 0.289 mmol), Pd₂(dba)₃ (6.6 mg, 0.0072 mmol), DavePhos (11.4 mg, 0.029 mmol), phenylboronic acid (70 mg, 0.574 mmol), and Cs₂CO₃ (312 mg, 0.958 mmol).
-
Add 1,4-dioxane/H₂O (2.2 mL, 10:1 v/v).
-
Stir the reaction mixture and heat using microwave irradiation at 80 °C for 30 minutes.
-
After cooling to room temperature, pour the mixture into brine and extract with ethyl acetate.
-
Dry the combined organic extracts over Na₂SO₄ and concentrate under reduced pressure to obtain BODIPY derivative 19.
-
-
Bromination to generate 20:
-
Regioselectively brominate compound 19 to yield compound 20.
-
-
Suzuki cross-coupling with cholesterol phenyl moiety 12:
-
Perform a Suzuki cross-coupling reaction between compound 20 and the cholesterol phenyl boronate ester 12.
-
-
Deprotection:
-
Follow the coupling with a THP deprotection step to yield the final this compound conjugate 6.
-
Cellular Labeling with this compound
This compound can be delivered to cells to label various cholesterol pools, including the plasma membrane and intracellular organelles. A common method involves the use of cyclodextrin as a carrier to facilitate the delivery of the hydrophobic probe to the cell membrane.
Diagram of the cellular labeling workflow:
Caption: Workflow for labeling cells with this compound.
Detailed Protocol for Labeling HeLa Cells:
-
Preparation of this compound/methyl-β-cyclodextrin (mβCD) complex:
-
Prepare a stock solution of the desired this compound analog.
-
Complex the fluorescent sterol with mβCD to facilitate delivery to the plasma membrane.
-
-
Cell Culture:
-
Culture HeLa cells in appropriate growth medium until they reach the desired confluency for imaging.
-
-
Labeling:
-
Incubate the HeLa cells with 25 µM of the this compound/mβCD complex.
-
-
Imaging:
-
After incubation, wash the cells to remove excess probe.
-
Image the cells using a confocal microscope. Nuclei can be counterstained with a suitable dye like Hoechst 33342.
-
Protocol for Staining K562 Cells:
-
Cell Preparation:
-
Treat K562 cells with the vehicle control or experimental compound for the desired time (e.g., 20 hours).
-
Collect cells by centrifugation at 2000 rpm for 3 minutes at 4 °C.
-
Resuspend the cell pellet in serum-free medium.
-
-
Labeling:
-
Incubate the cells with 20 µM of this compound in serum-free medium for 30 minutes at 4 °C.
-
-
Washing and Imaging:
-
Wash the cells with cold serum-free medium.
-
Observe the cells under a confocal microscope.
-
Cholesterol Efflux Assay using this compound
This compound is a valuable tool for measuring cholesterol efflux from cells to various acceptors, such as high-density lipoprotein (HDL) or apolipoprotein A-I (apoA-I). This assay is crucial for studying reverse cholesterol transport and the efficacy of potential therapeutic agents.
Diagram of the cholesterol efflux assay workflow:
Caption: Workflow for a this compound based cholesterol efflux assay.
Detailed Protocol for Cholesterol Efflux from J774 Macrophages:
-
Cell Plating:
-
Plate J774 macrophages in a 48-well plate at a density of 75,000 cells/well and incubate for 24 hours.
-
-
Cell Labeling:
-
Prepare a labeling medium containing a cyclodextrin/BODIPY-cholesterol/unlabeled cholesterol mixture.
-
Incubate the cell monolayers with 0.25 mL of the labeling medium for 1 hour.
-
Wash the cells with MEM-HEPES buffer.
-
-
Equilibration:
-
Equilibrate the cells with RPMI medium containing 0.2% BSA and an ACAT inhibitor for 18 hours. To study ABCA1-mediated efflux, include 0.3 mmol/L cAMP in the equilibration medium to upregulate ABCA1 expression.
-
-
Efflux:
-
Incubate the cells with the desired cholesterol acceptors (e.g., apoA-I, HDL) for a specified time (e.g., 4 hours).
-
-
Measurement:
-
At the end of the incubation, collect the media.
-
Lyse the cells to determine the amount of this compound remaining.
-
Measure the fluorescence of the media and the cell lysate using a plate reader (e.g., excitation 482 nm, emission 515 nm).
-
-
Calculation:
-
Calculate the percent efflux as: (fluorescence in media / (fluorescence in media + fluorescence in cell lysate)) x 100.
-
Conclusion
The relationship between the structure of this compound probes and their photophysical and biological properties is a cornerstone for their effective application in lipid research. By carefully selecting or designing conjugates with appropriate linkers and BODIPY scaffolds, researchers can obtain powerful tools for high-resolution imaging of cholesterol distribution and for quantifying its dynamic processes within cells. The detailed protocols provided in this guide offer a practical framework for the synthesis and utilization of these versatile fluorescent probes, paving the way for new discoveries in the complex field of cholesterol biology and its role in health and disease.
References
- 1. A sensitive assay for ABCA1-mediated cholesterol efflux using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Cholesterol Analogs Bearing BODIPY Fluorophores by Suzuki or Liebeskind-Srogl Cross Coupling and Evaluation of Their Potential for Visualization of Cholesterol Pools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linker length in fluorophore–cholesterol conjugates directs phase selectivity and cellular localisation in GUVs and live cells - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03905H [pubs.rsc.org]
The Illuminating World of Cholesterol: A Technical Guide to Novel Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery and development of novel fluorescent cholesterol probes, essential tools for visualizing and understanding the intricate trafficking and signaling pathways of cholesterol within living cells. As disruptions in cholesterol homeostasis are linked to numerous diseases, including cardiovascular disorders and neurodegenerative conditions, the ability to monitor its dynamics at a molecular level is paramount for advancing biomedical research and drug discovery.
The Landscape of Fluorescent Cholesterol Probes
The challenge in developing fluorescent cholesterol probes lies in creating molecules that faithfully mimic the behavior of native cholesterol while possessing robust photophysical properties.[1] Two primary classes of probes have emerged to address this challenge: intrinsically fluorescent sterols and extrinsically labeled cholesterol analogs.[2]
-
Intrinsically Fluorescent Sterols: These probes, such as dehydroergosterol (DHE) and cholestatrienol (CTL), possess inherent fluorescence due to their modified sterol ring structure.[2][3] They are considered to be close structural mimics of cholesterol. However, they typically exhibit low quantum yields and are prone to photobleaching, requiring sensitive imaging setups.[3]
-
Extrinsically Labeled Cholesterol Analogs: This class involves the covalent attachment of a fluorophore to the cholesterol backbone. Common fluorophores include BODIPY (boron-dipyrromethene), NBD (nitrobenzoxadiazole), Dansyl, and Pyrene. These probes offer superior brightness and photostability compared to their intrinsic counterparts. However, the bulky fluorophore can sometimes alter the probe's trafficking and partitioning within cellular membranes. Recently, a new class of probes based on the 1,8-naphthalimide (CND) scaffold has been developed, offering tunable and environmentally sensitive fluorescence.
Quantitative Properties of Fluorescent Cholesterol Probes
The selection of an appropriate fluorescent cholesterol probe is dictated by its specific photophysical properties. The following table summarizes key quantitative data for a selection of commonly used and novel probes.
| Probe Name | Type | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Key Characteristics & References |
| Filipin | Cholesterol-Binding | ~360 | ~480 | Not typically reported | Not typically reported | Binds to unesterified cholesterol; perturbs membrane structure; not suitable for live-cell imaging. |
| Dehydroergosterol (DHE) | Intrinsic | ~320 | 370-400 | ~0.04 (in ethanol) | 0.3 - 0.8 | Close cholesterol mimic; low brightness and photostability. |
| Cholestatrienol (CTL) | Intrinsic | ~320 | 370-400 | ~0.04 (in ethanol) | 0.3 - 0.8 | Similar to DHE, considered a good cholesterol mimic. |
| BODIPY-Cholesterol | Extrinsic (BODIPY) | ~505 | ~515 | ~0.9 (in organic solvents) | ~2-6 | High brightness and photostability; well-suited for live-cell imaging. |
| NBD-Cholesterol | Extrinsic (NBD) | ~465 | ~535 | Varies with environment | Varies with environment | Environment-sensitive fluorescence; potential for mis-targeting. |
| Dansyl-Cholesterol | Extrinsic (Dansyl) | ~340 | ~520 | Varies with environment | Varies with environment | Environment-sensitive probe. |
| Pyrene-Cholesterol | Extrinsic (Pyrene) | ~340 | ~375 (monomer), ~470 (excimer) | Varies | Varies | Can form excimers to report on local concentration. |
| Novel Probe '5' | Intrinsic (Pentaene) | ~443 | ~520 | 0.256 (in ethanol) | 4.07 and 1.15 | Red-shifted emission and improved photostability compared to DHE/CTL. |
Visualizing Cholesterol Dynamics: Signaling Pathways and Experimental Workflows
The utility of fluorescent cholesterol probes lies in their ability to elucidate complex biological processes. Below are Graphviz diagrams illustrating a key cholesterol signaling pathway, a typical experimental workflow for probe validation, and the cholesterol biosynthesis pathway.
Caption: LDL Receptor-Mediated Endocytosis Pathway.
Caption: Experimental Workflow for New Probe Evaluation.
Caption: Simplified Cholesterol Biosynthesis Pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of fluorescent cholesterol probes.
Synthesis of a this compound Conjugate (Illustrative Example)
This protocol outlines a general strategy for synthesizing a this compound conjugate. Specific reaction conditions may need optimization.
-
Modification of Cholesterol: Introduce a reactive group (e.g., an alkyne or azide) onto the cholesterol backbone, typically at the end of the alkyl tail, through standard organic synthesis procedures.
-
Functionalization of BODIPY Core: Synthesize or purchase a BODIPY fluorophore containing a complementary reactive group (e.g., an azide if cholesterol has an alkyne).
-
Click Chemistry Conjugation: React the modified cholesterol and the functionalized BODIPY dye using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This reaction is highly efficient and specific.
-
Purification: Purify the resulting this compound conjugate using column chromatography to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Labeling Live Cells with Fluorescent Cholesterol Probes
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture them to the desired confluency.
-
Probe Preparation: Prepare a stock solution of the fluorescent cholesterol probe in a suitable solvent (e.g., DMSO or ethanol).
-
Loading Solution: Dilute the stock solution to the final working concentration (typically in the low micromolar range) in serum-free cell culture medium. To enhance solubility and delivery, the probe can be complexed with cyclodextrin.
-
Cell Labeling: Remove the culture medium from the cells and replace it with the probe-containing medium. Incubate the cells for a specific duration (e.g., 15-60 minutes) at 37°C. The optimal loading time and concentration should be determined empirically for each cell type and probe.
-
Washing: After incubation, wash the cells several times with pre-warmed phosphate-buffered saline (PBS) or serum-free medium to remove excess probe.
-
Imaging: Immediately proceed with live-cell imaging in a suitable imaging medium.
Fluorescence Microscopy and Image Analysis
-
Microscope Setup: Use a fluorescence microscope (confocal or widefield) equipped with the appropriate filter sets or laser lines for the chosen probe. For live-cell imaging, ensure the microscope is equipped with an environmental chamber to maintain physiological temperature, humidity, and CO2 levels.
-
Image Acquisition: Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching. For dynamic studies, acquire time-lapse series.
-
Co-localization Analysis: To determine the subcellular localization of the cholesterol probe, co-stain the cells with organelle-specific fluorescent markers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, or fluorescently tagged proteins).
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify fluorescence intensity, probe distribution, and co-localization (e.g., by calculating Pearson's or Manders' coefficients). For trafficking studies, track the movement of fluorescently labeled vesicles or particles over time.
Conclusion and Future Perspectives
The development of novel fluorescent cholesterol probes has significantly advanced our ability to study the complex roles of cholesterol in cellular physiology and disease. While existing probes have proven invaluable, the quest for the "ideal" probe—one that perfectly mimics native cholesterol, is exceptionally bright and photostable, and reports on its local environment—continues. Future efforts will likely focus on the development of probes with enhanced photophysical properties, such as those with longer wavelength excitation and emission to minimize cellular autofluorescence and phototoxicity, and probes with ratiometric or lifetime-based sensing capabilities to provide quantitative information about the membrane environment. These next-generation tools will undoubtedly lead to new discoveries in the field of cholesterol biology and aid in the development of novel therapeutic strategies for cholesterol-related diseases.
References
A Technical Guide to BODIPY-Cholesterol: Spectral Properties and Quantum Yield
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core photophysical characteristics of BODIPY-Cholesterol, a fluorescent analog widely used to study the dynamics of cholesterol in cellular and model membrane systems. Its utility stems from the excellent spectral properties of the boron-dipyrromethene (BODIPY) fluorophore, which is relatively insensitive to its environment, possesses a high molar absorptivity, and exhibits a high fluorescence quantum yield.
Core Spectral and Photophysical Properties
This compound is valued for its bright, stable fluorescence and its ability to mimic the behavior of native cholesterol in biological membranes. The specific spectral characteristics can vary slightly depending on the exact molecular structure of the conjugate and the solvent environment. The data presented below is a summary of values reported in the literature for common this compound analogs.
Table 1: Quantitative Spectral Properties of this compound Analogs
| Property | Value | Solvent/Conditions | Reference |
| Absorption Maximum (λabs) | ~505 nm | Organic Solvents | [1][2] |
| 495 nm | Methanol | [3] | |
| Emission Maximum (λem) | ~515 nm | Organic Solvents | [1][2] |
| 511 nm | Methanol | ||
| Molar Absorptivity (ε) | >80,000 M-1cm-1 | General (BODIPY Core) | |
| 35,700 M-1cm-1 | Methanol (Analog 2) | ||
| Quantum Yield (Φf) | ~0.9 | Organic Solvents | |
| Approaching 1.0 | General (BODIPY Core) | ||
| Typically >0.9 | Fluid Phase Lipid Bilayers | ||
| Stokes Shift | Small (~10-20 nm) | General | |
| Fluorescence Lifetime (τ) | ~5-7 nanoseconds | General (BODIPY Core) |
Experimental Protocols
The most common and reliable method for determining the fluorescence quantum yield (Φf) of a compound is the comparative method, which measures the fluorescence intensity of the unknown sample relative to a well-characterized standard with a known quantum yield.
Materials:
-
This compound (test sample)
-
Fluorescence standard with known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.94; or Fluorescein in 0.1 N NaOH, Φf = 0.95)
-
High-purity solvent (the same solvent must be used for both the test sample and the standard)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with a corrected emission spectrum function
-
Volumetric flasks and precision pipettes
Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of both the this compound and the chosen fluorescence standard in the same high-purity solvent.
-
Preparation of Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the test sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is within the linear range, typically below 0.1, to minimize inner filter effects.
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the test sample and the standard.
-
Determine the absorbance value at the chosen excitation wavelength (λex). This wavelength should be one at which both the sample and standard absorb light.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the corrected fluorescence emission spectrum for each dilution of the test sample and the standard.
-
It is critical to use the same instrument parameters for all measurements: excitation wavelength (λex), excitation and emission slit widths, and detector settings.
-
-
Data Analysis:
-
For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
Create two separate plots: one for the test sample and one for the standard, plotting the integrated fluorescence intensity (Y-axis) versus the absorbance at λex (X-axis).
-
Perform a linear regression for each data set to obtain the slope (gradient) of the line. Let these be Gradtest and Gradstd.
-
-
Quantum Yield Calculation:
-
Calculate the quantum yield of the this compound sample (Φf_test) using the following equation:
Φf_test = Φf_std * (Gradtest / Gradstd) * (ntest2 / nstd2)
-
Where:
-
Φf_std is the known quantum yield of the standard.
-
Gradtest and Gradstd are the gradients from the plots.
-
ntest and nstd are the refractive indices of the solvents used for the test and standard solutions, respectively. If the same solvent is used for both, this term (ntest2 / nstd2) equals 1 and can be omitted.
-
-
Visualizations: Workflows and Applications
The following diagrams illustrate key experimental and biological processes involving this compound.
Caption: Experimental workflow for determining relative fluorescence quantum yield.
Caption: Visualization of this compound uptake and intracellular trafficking.
References
- 1. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of Cholesterol Analogs Bearing BODIPY Fluorophores by Suzuki or Liebeskind-Srogl Cross Coupling and Evaluation of Their Potential for Visualization of Cholesterol Pools - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Synthesis and Purification of BODIPY-Cholesterol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis and purification of BODIPY-cholesterol, a fluorescent analog of cholesterol widely used in research to visualize sterol trafficking in living cells. The hydrophobic BODIPY (boron-dipyrromethene) fluorophore, when conjugated to cholesterol, creates a powerful tool for studying lipid behavior in biological membranes. This document details various synthetic strategies, purification protocols, and relevant quantitative data to assist researchers in the preparation and application of this essential probe.
Synthetic Strategies for this compound Conjugates
Several synthetic routes have been developed to conjugate the BODIPY fluorophore to the cholesterol backbone. The choice of strategy often depends on the desired linkage between the two moieties, which can influence the probe's photophysical properties and biological behavior. Key approaches include Suzuki or Liebeskind-Srogl cross-coupling reactions and "click" chemistry.
Synthesis via Suzuki or Liebeskind-Srogl Cross-Coupling
A convergent synthetic route utilizes Suzuki or Liebeskind-Srogl cross-coupling to form a non-heteroatom, single-bonded linkage between the BODIPY core and a cholesterol-phenyl moiety. This method offers versatility in designing various this compound analogs with different spectral properties.[1][2]
Experimental Protocol:
A representative synthesis involves the coupling of a cholesterol phenyl boronic ester with a brominated BODIPY scaffold.[1]
-
Step 1: Synthesis of Cholesterol Phenyl Moieties: Starting from commercially available bisnorcholenic acid, a multi-step synthesis is employed to introduce a phenyl group to the cholesterol side chain, which is then converted to a pinacol boronic ester.[1]
-
Step 2: Synthesis of BODIPY Scaffolds: Various BODIPY cores can be synthesized and subsequently functionalized, for instance, through bromination, to prepare them for the cross-coupling reaction.[1]
-
Step 3: Suzuki Cross-Coupling: The cholesterol phenyl pinacol boronic ester is coupled with the brominated BODIPY scaffold in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable base.
-
Step 4: Deprotection: An acid-labile protecting group, such as a tetrahydropyranyl (THP) ether on the cholesterol hydroxyl group, is removed to yield the final this compound conjugate.
A gram-scale synthesis of a terminal alkene cholesterol derivative from bisnorcholenic acid has been achieved in four steps with a 63% overall yield without the need for column chromatography.
Synthesis via "Click" Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" chemistry reaction, provides an efficient method for tethering the BODIPY dye to the cholesterol molecule via a 1,2,3-triazole linker.
Experimental Protocol:
-
Step 1: Preparation of Azido-Cholesterol: A known alcohol derivative of cholesterol is converted into an azide in a three-step sequence (mesylate to bromide to azide) with an overall yield of 85%.
-
Step 2: Preparation of Alkyne-Functionalized BODIPY: A BODIPY core is synthesized with a phenylethynyl group at a specific position on the chromophore.
-
Step 3: Click Reaction: The azido-cholesterol is reacted with the alkyne-functionalized BODIPY in the presence of a copper(I) catalyst (e.g., CuI) in a solvent like DMSO to form the triazole-linked conjugate.
-
Step 4: Deprotection: If protecting groups are used, a final deprotection step is carried out to yield the desired this compound analog. A BODIPY cholesterol conjugate was obtained in 91% yield after deprotection of the preceding intermediate, which was prepared in 59% yield via the click reaction.
Synthesis of Ester-Linked this compound
An alternative approach involves creating an ester linkage between the cholesterol molecule and the BODIPY fluorophore. While this linkage introduces a polar group that may affect the probe's behavior, it represents a straightforward synthetic strategy.
Experimental Protocol:
-
Step 1: Protection and Reduction: The hydroxyl group of bisnorcholenic acid is protected as a THP ether, followed by reduction of the carboxylic acid with LiAlH₄ to yield an alcohol.
-
Step 2: Synthesis of BODIPY Carboxylic Acid: A BF₃-mediated reaction of glutaric anhydride with 2,4-dimethylpyrrole affords the BODIPY precursor with a carboxylic acid handle.
-
Step 3: Esterification: A DCC-mediated condensation of the cholesterol-derived alcohol with the BODIPY carboxylic acid forms the ester linkage.
-
Step 4: Deprotection: The THP ether is removed using PPTS in methanol under reflux to give the final product in a 92% overall yield.
Purification of this compound
Purification of the synthesized this compound conjugates is crucial to remove unreacted starting materials, catalysts, and byproducts. The primary methods employed are recrystallization and column chromatography.
Experimental Protocols:
-
Recrystallization: For intermediates and some final products, recrystallization from a suitable solvent, such as ethyl acetate (EtOAc), can be an effective purification method, particularly for larger scale syntheses.
-
Column Chromatography: Silica gel column chromatography is a standard technique for purifying this compound conjugates. The choice of eluent system depends on the polarity of the specific analog.
-
Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of reactions and to separate free and esterified this compound for analytical purposes. The fluorescent spots can be visualized and quantified using a fluorescence imager.
Quantitative Data
The following tables summarize key quantitative data for various this compound analogs reported in the literature.
Table 1: Reaction Yields for this compound Synthesis
| Synthetic Step | Yield (%) | Reference |
| Suzuki cross-coupling and THP deprotection for conjugate 3 | 45 | |
| Suzuki cross-coupling and THP deprotection for conjugate 6 (over 2 steps) | 30 | |
| Gram-scale synthesis of terminal alkene 10 (over 4 steps) | 63 | |
| Synthesis of this compound ester analogue 1 (overall) | 92 | |
| Synthesis of this compound analogue 10 (overall) | 29 | |
| Conversion of alcohol 12 to azide 13 (overall) | 85 | |
| Click reaction to form intermediate 14 | 59 | |
| Deprotection of 14 to yield conjugate 1 | 91 | |
| Synthesis of this compound conjugate 2 (overall) | 52 |
Table 2: Photophysical Properties of this compound Analogs
| Compound | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Reference |
| 1 | 495 | 507 | |
| 2 | 495 | 507 | |
| 4 | 495 | 507 | |
| 5 | 541 | 615 | |
| 6 | 589 | 628 | |
| 7 | 578 | 613 |
Visualization of Workflows
The following diagrams illustrate the generalized workflows for the synthesis and purification of this compound.
Caption: Generalized workflow for the chemical synthesis of this compound.
Caption: General workflow for the purification of this compound.
References
- 1. Synthesis of Cholesterol Analogs Bearing BODIPY Fluorophores by Suzuki or Liebeskind-Srogl Cross Coupling and Evaluation of Their Potential for Visualization of Cholesterol Pools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of cholesterol analogues bearing BODIPY fluorophores by Suzuki or Liebeskind-Srogl cross-coupling and evaluation of their potential for visualization of cholesterol pools - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Dance of Cholesterol: A Technical Guide to BODIPY-Cholesterol's Membrane Partitioning
For researchers, scientists, and drug development professionals, understanding the intricate choreography of cholesterol within cellular membranes is paramount. This in-depth technical guide delves into the membrane partitioning of BODIPY-cholesterol, a fluorescent analog that has become an indispensable tool for visualizing and quantifying sterol dynamics. We will explore its behavior in model and cellular membranes, present key quantitative data, and provide detailed experimental protocols to empower your research.
This compound is a cholesterol molecule tagged with a BODIPY (boron-dipyrromethene) fluorophore, offering a bright and photostable signal for microscopic imaging and spectroscopic analysis.[1][2] Its structural similarity to native cholesterol allows it to be a valuable proxy for studying cholesterol's trafficking, its role in the formation of lipid rafts, and its influence on membrane fluidity.[3][4][5] However, it's crucial to recognize that the addition of the fluorescent moiety can introduce perturbations, making a thorough understanding of its partitioning behavior essential for accurate data interpretation.
Quantitative Insights into this compound Partitioning
The partitioning of this compound into different membrane phases, particularly the liquid-ordered (lo) phase, often associated with lipid rafts, is a key aspect of its utility. The following tables summarize quantitative data from various studies, providing a comparative overview of its behavior.
| Probe | Model Membrane Composition | Partition Coefficient (Kp) lo/ld | Comments | Reference |
| B-Chol | DPPC/DOPC/Cholesterol (33:33:33 mol%) | ~1.5:1 to 2:1 | Prefers the liquid-ordered (lo) phase over the liquid-disordered (ld) phase. | |
| B-P-Chol | DPPC/DOPC/Cholesterol (33:33:33 mol%) | ~1.5:1 to 2:1 | Shows similar partitioning preference to B-Chol. | |
| This compound (BCh2) | Model Membranes | Lower affinity for lo phase than DHE | While it partitions into the lo phase, its preference is less pronounced compared to the intrinsically fluorescent sterol dehydroergosterol (DHE). |
Table 1: Partition coefficients of this compound derivatives in model membranes.
| Probe | Cell Type | Measurement Technique | Diffusion Coefficient (D) | Comments | Reference |
| B-Chol | BHK cells | FRAP | 0.5 µm²/s | Slower diffusion compared to B-P-Chol in the plasma membrane. | |
| B-P-Chol | BHK cells | FRAP | 0.8–1.0 µm²/s | Diffuses almost twice as fast as B-Chol in the plasma membrane. |
Table 2: Lateral diffusion coefficients of this compound derivatives in the plasma membrane of living cells.
Experimental Protocols: A Practical Guide
Accurate and reproducible data are the bedrock of scientific advancement. This section provides detailed methodologies for key experiments used to investigate the membrane partitioning of this compound.
Preparation of Giant Unilamellar Vesicles (GUVs) for Partitioning Studies
Objective: To create model membranes with coexisting liquid-ordered (lo) and liquid-disordered (ld) phases to visualize the partitioning of this compound.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Dioleoylphosphatidylcholine (DOPC)
-
Cholesterol
-
This compound (e.g., B-Chol or B-P-Chol)
-
DiIC12 (ld phase marker)
-
Chloroform
-
Electroformation chamber (e.g., Vesicle Prep Pro)
-
Indium tin oxide (ITO)-coated glass slides
Procedure:
-
Prepare a lipid mixture in chloroform containing DPPC, DOPC, and cholesterol at a molar ratio of 33:33:33.
-
Add this compound and DiIC12 to the lipid mixture at a final concentration of 0.5 mol% each.
-
Deposit the lipid mixture onto an ITO-coated glass slide and allow the solvent to evaporate under a gentle stream of nitrogen, followed by desiccation under vacuum for at least 1 hour.
-
Assemble the electroformation chamber with a second ITO-coated glass slide, separated by a silicone spacer.
-
Fill the chamber with a sucrose solution (e.g., 200 mM).
-
Apply an AC electric field (e.g., 10 Hz, 1.5 V) for 1-2 hours at a temperature above the melting transition of the lipids (e.g., 60°C).
-
Slowly cool the chamber to room temperature to induce phase separation.
-
Harvest the GUVs and image them using a fluorescence microscope.
Fluorescence Recovery After Photobleaching (FRAP) for Diffusion Studies
Objective: To measure the lateral diffusion coefficient of this compound in the plasma membrane of living cells.
Materials:
-
Cultured cells (e.g., BHK cells)
-
This compound
-
Cell culture medium
-
Confocal laser scanning microscope with a high-power laser for bleaching
Procedure:
-
Seed cells on a glass-bottom dish suitable for microscopy.
-
Label the cells with this compound (e.g., 1 µM) in serum-free medium for a specified time (e.g., 30 minutes) at 37°C.
-
Wash the cells to remove excess probe.
-
Identify a region of interest (ROI) on the plasma membrane.
-
Acquire a few pre-bleach images of the ROI.
-
Bleach the fluorescence in the ROI using a high-intensity laser pulse.
-
Acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence as unbleached probes diffuse into the bleached area.
-
Analyze the fluorescence recovery curve to calculate the diffusion coefficient and mobile fraction.
Cellular Uptake and Trafficking Studies
Objective: To visualize the internalization and intracellular transport of this compound.
Materials:
-
Cultured cells (e.g., CHO, HeLa)
-
This compound
-
Delivery vehicle (e.g., methyl-β-cyclodextrin, LDL)
-
Fixative (e.g., paraformaldehyde)
-
Organelle-specific fluorescent markers (e.g., for endosomes, lysosomes, lipid droplets)
-
Fluorescence microscope
Procedure:
-
Culture cells to the desired confluency.
-
Prepare a complex of this compound with the chosen delivery vehicle. For example, complex with methyl-β-cyclodextrin for rapid plasma membrane labeling.
-
Incubate the cells with the this compound complex for a defined period (pulse).
-
Wash the cells and incubate in probe-free medium for various time points (chase).
-
At each time point, fix the cells.
-
(Optional) Stain the cells with organelle-specific markers.
-
Image the cells using fluorescence microscopy to determine the subcellular localization of this compound.
Considerations for Accurate Interpretation
While this compound is a powerful tool, it is essential to be aware of its limitations. The method of delivery can significantly impact its initial distribution and subsequent trafficking pathways. For instance, delivery via methyl-β-cyclodextrin primarily labels the plasma membrane, while delivery as an ester in LDL particles mimics the physiological route of cholesterol uptake. Furthermore, the BODIPY moiety itself can influence the probe's behavior, leading to differences in partitioning and metabolism compared to native cholesterol. Therefore, it is often beneficial to use multiple cholesterol analogs, such as DHE, in parallel to validate findings.
By understanding the quantitative partitioning behavior of this compound and employing rigorous experimental protocols, researchers can effectively harness this fluorescent probe to illuminate the complex and vital roles of cholesterol in cellular function and disease.
References
- 1. This compound: a new tool to visualize sterol trafficking in living cells and organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of BODIPY‐Cholesterol (TF‐Chol) for Visualizing Lysosomal Cholesterol Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Bodipy-labeled sphingolipid and cholesterol analogs to examine membrane microdomains in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Using BODIPY-Cholesterol for Live-Cell Imaging of Sterol Trafficking
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholesterol is a critical component of mammalian cell membranes, influencing membrane fluidity, organization, and function.[1] Its intracellular transport is a tightly regulated process, and dysregulation is associated with numerous diseases, including Niemann-Pick type C (NPC) disease and atherosclerosis.[2][3] Visualizing cholesterol trafficking in living cells is challenging due to the difficulty of tagging cholesterol without altering its fundamental properties.[2][4]
BODIPY-cholesterol (also known as TopFluor-Cholesterol or BChol) is a fluorescent cholesterol analog that has become a valuable tool for live-cell imaging. It consists of a cholesterol molecule linked to a bright and highly photostable boron-dipyrromethene (BODIPY) fluorophore. This probe often mimics the behavior of natural cholesterol, partitioning into ordered membrane domains and participating in intracellular trafficking pathways. However, it is crucial to recognize its limitations, including altered metabolism and a tendency to accumulate in lipid droplets, to ensure accurate interpretation of experimental data.
These application notes provide an overview of the use of this compound in live-cell imaging, summarize key quantitative data, and offer detailed protocols for common experimental procedures.
Application Notes
Key Features and Advantages
-
High Brightness and Photostability: The BODIPY fluorophore is significantly brighter (over 500-fold) and more photostable than intrinsically fluorescent sterols like dehydroergosterol (DHE), allowing for lower probe concentrations and long-term time-lapse imaging with reduced phototoxicity.
-
Good Cholesterol Mimic: this compound partitions preferentially into liquid-ordered (lo) phases in model membranes, a key characteristic of cholesterol, making it suitable for studying membrane domains.
-
Versatility: It can be used to monitor various aspects of cholesterol dynamics, including plasma membrane diffusion, endocytic uptake, and transport between organelles.
Limitations and Considerations
-
Altered Metabolism: The esterification of this compound by acyl-CoA:cholesterol acyltransferase (ACAT) is significantly lower than that of radiolabeled cholesterol. This suggests the BODIPY moiety may sterically hinder enzymatic processes.
-
Lipid Droplet Accumulation: this compound shows a higher propensity to accumulate in lipid droplets compared to cholesterol or DHE, especially in cells with high lipid content. This is partly due to the lipophilic nature of the BODIPY dye itself.
-
Increased Efflux: Compared to radiolabeled cholesterol, this compound can be more readily effluxed from cells, which may affect the interpretation of long-term studies.
Data Presentation
Table 1: Comparative Properties of Fluorescent Cholesterol Probes
| Property | This compound (BChol) | Dehydroergosterol (DHE) |
| Fluorophore | Extrinsic (BODIPY) | Intrinsic |
| Relative Brightness | High (~1000x brighter than DHE) | Low |
| Photostability | High | Low (rapid photo-bleaching) |
| Excitation/Emission | ~505 / 515 nm | UV range |
| Partitioning | Prefers liquid-ordered (lo) phase | Higher preference for lo phase than BChol |
| Esterification Rate | Low (e.g., ~4-fold lower than ³H-Cholesterol) | More similar to native cholesterol |
| Lipid Droplet Targeting | High, especially in lipid-loaded cells | Low |
Table 2: Quantitative Parameters of this compound Trafficking
| Trafficking Step | Cell Type | Method | Key Finding | Reference |
| PM to ERC Transport | BHK Cells | Live-cell imaging | Kinetics identical to DHE; clathrin-dependent. | |
| Cholesterol Efflux | Primary Mouse Astrocytes | Fluorescence Assay | ~20% efflux to apoA1 acceptor after loading. | |
| Lysosomal Accumulation | NPC Mutant Fibroblasts | Live-cell imaging | Requires long incubation (>18h) when delivered from solvent. | |
| Esterification | CHO Cells | Isotope comparison | Esterification is ~4-fold lower than ³H-Cholesterol. |
Visualizations
Experimental Workflow and Cellular Trafficking
The following diagrams illustrate a typical experimental workflow for using this compound and the major intracellular trafficking pathways it follows.
Caption: Workflow for a pulse-chase experiment using this compound.
Caption: Intracellular trafficking pathways of this compound.
Experimental Protocols
Protocol 1: General Live-Cell Staining and Imaging
This protocol describes the basic method for labeling live cells with this compound for visualization of its distribution.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in ethanol or DMSO)
-
Methyl-β-cyclodextrin (MβCD)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Glass-bottom imaging dishes or chamber slides
-
Fluorescence microscope (confocal recommended) with appropriate filter sets (e.g., Ex/Em: 488/510-550 nm)
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes to reach 60-80% confluency on the day of the experiment.
-
Preparation of this compound/MβCD Complex: a. In a microfuge tube, add a small volume of this compound stock solution. b. Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film. c. Add pre-warmed (37°C) serum-free medium containing MβCD (e.g., 1 mM) to the tube. The final concentration of this compound should be 5-10 times lower than MβCD. d. Vortex vigorously and incubate at 37°C for 15-30 minutes to complex the probe with MβCD.
-
Cell Labeling: a. Wash the cells twice with warm PBS or HBSS. b. Add the this compound/MβCD complex (diluted in serum-free medium to a final concentration of 1-5 µM) to the cells. c. Incubate at 37°C for 10-30 minutes. Incubation time can be varied depending on the experimental goal. For lysosomal accumulation studies in NPC cells, incubation may need to be extended to 18 hours or more.
-
Washing: a. Remove the labeling solution. b. Wash the cells three times with warm PBS or complete medium to remove unbound probe.
-
Imaging: a. Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells. b. Immediately proceed to imaging on a fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO₂).
Protocol 2: Pulse-Chase for Monitoring Sterol Trafficking
This protocol allows for the visualization of the movement of this compound from the plasma membrane to internal compartments over time.
Procedure:
-
Pulse Labeling: a. Follow steps 1 and 2 from Protocol 1. b. Perform a short "pulse" by incubating cells with the this compound/MβCD complex at a low temperature (e.g., 4°C or on ice) for 30 minutes. This restricts the probe primarily to the plasma membrane by inhibiting endocytosis.
-
Washing: a. Quickly wash the cells three times with ice-cold PBS to remove the labeling solution.
-
Chase Period: a. Add pre-warmed (37°C) complete culture medium to the cells to initiate the "chase." This allows endocytosis and intracellular trafficking to resume. b. Image the cells at various time points (e.g., 0, 5, 15, 30, 60 minutes) to track the movement of the fluorescent signal from the plasma membrane to intracellular structures like the endocytic recycling compartment (ERC).
Protocol 3: Cholesterol Efflux Assay
This protocol provides a method to quantify the movement of this compound from cells to an extracellular acceptor, such as high-density lipoprotein (HDL) or apolipoprotein A-I (ApoA-I).
Materials:
-
Cholesterol acceptor (e.g., HDL, ApoA-I)
-
Serum-free medium
-
Multi-well plate reader or flow cytometer
Procedure:
-
Cell Labeling: a. Plate cells in a multi-well plate (e.g., 48-well or 96-well). b. Label the cells with this compound as described in Protocol 1 (steps 2-3). c. For some cell types, it may be necessary to up-regulate cholesterol transporters (e.g., treat with a cAMP analog to induce ABCA1) to achieve measurable efflux.
-
Washing: a. Wash cells thoroughly (at least three times) with warm PBS to remove any extracellular probe.
-
Efflux Incubation: a. Add serum-free medium containing the cholesterol acceptor (e.g., 10 µg/mL ApoA-I) to the "test" wells. b. Add serum-free medium without any acceptor to the "control" wells (to measure baseline). c. Incubate at 37°C for a defined period (e.g., 1-4 hours).
-
Quantification: a. Method A (Medium): Collect the supernatant (medium) from each well. Measure the fluorescence intensity in the medium using a plate reader. b. Method B (Cells): Wash the cells with PBS and lyse them. Measure the fluorescence intensity of the cell lysate. Alternatively, detach the cells and analyze the mean cellular fluorescence by flow cytometry.
-
Calculation:
-
Percent Efflux = [ (Fluorescence in medium with acceptor - Fluorescence in medium without acceptor) / Total initial cellular fluorescence ] x 100.
-
Alternatively, using cellular fluorescence: Percent Efflux = [ (Fluorescence of control cells - Fluorescence of acceptor-treated cells) / Fluorescence of control cells ] x 100.
-
References
- 1. Potential of this compound for analysis of cholesterol transport and diffusion in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of BODIPY‐Cholesterol (TF‐Chol) for Visualizing Lysosomal Cholesterol Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Live-Cell Imaging of Fluorescent Sterols for Analysis of Intracellular Cholesterol Transport | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Cellular Labeling with BODIPY-Cholesterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
BODIPY-cholesterol is a fluorescently labeled analog of cholesterol that serves as a valuable tool for visualizing and tracking the distribution and trafficking of cholesterol within living and fixed cells.[1][2] Its intrinsic lipophilicity allows it to readily permeate cell membranes and mimic the behavior of endogenous cholesterol.[1] The attached BODIPY (boron-dipyrromethene) fluorophore exhibits bright, stable fluorescence with a narrow emission spectrum, making it suitable for high-resolution microscopy and quantitative analysis.[3] These characteristics enable researchers to investigate the role of cholesterol in various cellular processes, including membrane organization, signal transduction, and the pathogenesis of diseases related to cholesterol metabolism.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in cellular labeling experiments.
Table 1: Spectral Properties and Recommended Concentrations
| Parameter | Value | Reference(s) |
| Excitation Wavelength (max) | 505 nm | |
| Emission Wavelength (max) | 515 nm | |
| Stock Solution Concentration | 1 mM in DMSO | |
| Working Concentration (Live Cells) | 0.1 - 5 µM | |
| Working Concentration (Fixed Cells) | 0.5 - 5 µM | |
| Incubation Time (Live Cells) | 10 - 30 minutes | |
| Incubation Time (Fixed Cells) | 20 - 60 minutes |
Table 2: Materials and Reagents
| Reagent | Purpose |
| This compound | Fluorescent cholesterol analog |
| Dimethyl sulfoxide (DMSO) | Solvent for stock solution |
| Phosphate-Buffered Saline (PBS) | Washing and dilution buffer |
| Cell Culture Medium | Maintenance of live cells |
| Paraformaldehyde (PFA) | Fixative for fixed cell imaging |
| Antifade Mounting Medium | To preserve fluorescence signal |
Experimental Protocols
Protocol 1: Live-Cell Labeling with this compound
This protocol describes the steps for labeling living cells to visualize the dynamic trafficking of cholesterol.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Cells cultured on coverslips or in imaging dishes
Procedure:
-
Prepare Working Solution: Dilute the 1 mM this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 0.5-5 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
Cell Preparation: Aspirate the existing culture medium from the cells.
-
Washing: Gently wash the cells once with pre-warmed PBS.
-
Labeling: Add the this compound working solution to the cells and incubate for 10-20 minutes at 37°C in a CO₂ incubator.
-
Washing: Aspirate the labeling solution and wash the cells twice with pre-warmed PBS to remove unbound probe.
-
Imaging: Immediately proceed with fluorescence microscopy. For live-cell imaging, maintain the cells at 37°C and 5% CO₂.
Protocol 2: Fixed-Cell Labeling with this compound
This protocol is suitable for endpoint assays and co-localization studies with other cellular markers.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Cells cultured on coverslips
Procedure:
-
Cell Preparation: Aspirate the culture medium and wash the cells once with PBS.
-
Fixation: Add 4% PFA to the cells and incubate for 15 minutes at room temperature.
-
Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Prepare Working Solution: Dilute the 1 mM this compound stock solution in PBS to a final concentration of 0.5-5 µM.
-
Labeling: Add the this compound working solution to the fixed cells and incubate for 20-60 minutes at room temperature, protected from light.
-
Washing: Aspirate the labeling solution and wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Proceed with fluorescence microscopy. The slides can be stored at 4°C, protected from light.
Visualization of Cellular Pathways and Workflows
Experimental Workflow for this compound Cell Labeling
The following diagram illustrates the general workflow for labeling both live and fixed cells with this compound.
Caption: Workflow for live and fixed cell labeling with this compound.
Cholesterol Trafficking in the Hedgehog Signaling Pathway
Cholesterol plays a critical role in the Hedgehog (Hh) signaling pathway, particularly in the regulation of the transmembrane proteins Patched1 (PTCH1) and Smoothened (SMO). The localization and activity of SMO are controlled by the cholesterol gradient within the primary cilium, which is regulated by PTCH1. This compound can be used to visualize the cholesterol-rich environment of the ciliary membrane and how it is modulated during Hh signaling.
Caption: Cholesterol's role in Hedgehog signaling activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Synthesis of Cholesterol Analogs Bearing BODIPY Fluorophores by Suzuki or Liebeskind-Srogl Cross Coupling and Evaluation of Their Potential for Visualization of Cholesterol Pools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol and its derivatives in Sonic Hedgehog signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BODIPY-Cholesterol in the Study of Lipid Raft Dynamics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing BODIPY-cholesterol, a fluorescent analog of cholesterol, to investigate the dynamic environment of lipid rafts in cellular membranes.
Introduction to this compound and Lipid Rafts
Lipid rafts are specialized microdomains within the plasma membrane enriched in cholesterol, sphingolipids, and specific proteins.[1][2][3][4] These dynamic platforms are crucial for various cellular processes, including signal transduction, membrane trafficking, and viral entry.[5] The study of their transient nature and small size presents a significant challenge. Fluorescently labeled lipids, such as this compound, have emerged as invaluable tools for visualizing and quantifying the behavior of cholesterol within these domains in living cells.
This compound offers several advantages for live-cell imaging, including high molecular brightness, relative photostability, and suitability for advanced microscopy techniques like two-photon imaging. However, it is crucial to recognize that the addition of the BODIPY fluorophore can subtly alter the molecule's properties compared to endogenous cholesterol. Different isomers of this compound exist, with the position of the fluorophore influencing its orientation and diffusion within the membrane. This document will focus on the applications of commercially available this compound where the fluorophore is attached to the sterol's side chain.
Key Applications
-
Visualization of Cholesterol Distribution: Direct imaging of cholesterol localization in the plasma membrane and intracellular organelles.
-
Analysis of Lipid Raft Integrity: Observing changes in lipid raft organization upon various cellular stimuli or drug treatments.
-
Quantification of Membrane Dynamics: Measuring the lateral diffusion of cholesterol in different membrane environments using techniques like Fluorescence Recovery After Photobleaching (FRAP).
-
Monitoring Cholesterol Trafficking: Tracking the movement of cholesterol between the plasma membrane and intracellular compartments.
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound behavior in model and cellular membranes, providing a reference for experimental design and data interpretation.
Table 1: Partitioning of this compound in Model Membranes
| Probe | Membrane System | Phase Preference (lo/ld) | Reference |
| B-Chol | GUVs (DPPC/DOPC/Cholesterol) | ~1.5:1 to 2:1 | |
| B-Chol | Ternary Lipid Mixtures | Preferential partitioning into lo phase |
lo: liquid-ordered phase (raft-like); ld: liquid-disordered phase (non-raft)
Table 2: Lateral Diffusion Coefficients (D) of this compound Analogs
| Probe | Membrane System | Technique | Diffusion Coefficient (D) (μm²/s) | Reference |
| B-Chol | PM of BHK cells | FRAP | 0.5 | |
| B-P-Chol | PM of BHK cells | FRAP | 0.8 - 1.0 | |
| B-Chol & B-P-Chol | Supported DOPC membranes | FCS | 3.2 | |
| B-Chol & B-P-Chol | Supported POPC + 30 mol% Cholesterol | FCS | 1.7 | |
| B-Chol | GUVs (lo phase) | FCS | 4.98 | |
| B-Chol | GUVs (ld phase) | FCS | 7.23 |
B-Chol: BODIPY attached to the central ring; B-P-Chol: BODIPY attached to the side chain. PM: Plasma Membrane; GUV: Giant Unilamellar Vesicle.
Experimental Protocols
Protocol 1: Live-Cell Labeling with this compound for Confocal Microscopy
This protocol details the steps for labeling living cells with this compound to visualize its distribution in the plasma membrane and intracellular compartments.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO or ethanol)
-
Cell culture medium (serum-free and complete)
-
Phosphate-buffered saline (PBS)
-
Coverslips or glass-bottom dishes suitable for microscopy
-
Cultured cells of interest
Procedure:
-
Cell Seeding: Seed cells on sterile coverslips or glass-bottom dishes at an appropriate density to reach 60-80% confluency on the day of the experiment.
-
Preparation of Labeling Solution:
-
Prepare a fresh labeling solution by diluting the this compound stock solution in serum-free medium. A final concentration of 1-5 µM is a good starting point, but this should be optimized for the specific cell type and experimental goals.
-
For some applications, complexing this compound with a carrier like methyl-β-cyclodextrin (MβCD) can facilitate more efficient and uniform plasma membrane labeling.
-
-
Cell Labeling:
-
Wash the cells once with pre-warmed PBS.
-
Remove the PBS and add the pre-warmed labeling solution to the cells.
-
Incubate the cells for 15-30 minutes at 37°C and 5% CO₂. For studies focusing on the plasma membrane, incubation can be performed at 4°C for 30 minutes to minimize endocytosis.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells two to three times with pre-warmed, serum-free medium or PBS to remove excess probe.
-
-
Imaging:
-
Replace the wash solution with complete medium or a suitable imaging buffer.
-
Observe the cells using a confocal microscope equipped with appropriate filter sets for BODIPY fluorescence (Excitation/Emission: ~505/515 nm).
-
Protocol 2: Fluorescence Recovery After Photobleaching (FRAP) for Measuring Lateral Diffusion
This protocol describes how to perform a FRAP experiment to determine the lateral mobility of this compound in the plasma membrane.
Materials:
-
Cells labeled with this compound (as per Protocol 1)
-
Confocal laser scanning microscope with FRAP capabilities
Procedure:
-
Cell Preparation: Prepare and label cells on glass-bottom dishes as described in Protocol 1.
-
Microscope Setup:
-
Mount the dish on the microscope stage and bring the plasma membrane of a selected cell into focus.
-
Set the imaging parameters (laser power, detector gain) to obtain a good signal-to-noise ratio without causing significant photobleaching during pre-bleach imaging.
-
-
Pre-Bleach Imaging: Acquire a few images of the region of interest (ROI) to establish the baseline fluorescence intensity.
-
Photobleaching:
-
Define a small ROI (e.g., a circle with a radius of 1-3 µm) on the plasma membrane.
-
Use a high-intensity laser beam to photobleach the fluorescence within the ROI. This should be a brief, intense pulse.
-
-
Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images of the same region at a lower laser intensity to monitor the recovery of fluorescence as unbleached this compound molecules diffuse into the bleached area.
-
Data Analysis:
-
Measure the fluorescence intensity within the bleached ROI over time.
-
Correct for photobleaching during image acquisition by monitoring the fluorescence of a non-bleached region.
-
Normalize the recovery data.
-
Fit the normalized recovery curve to an appropriate diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).
-
Visualizations
Caption: Experimental workflow for studying lipid raft dynamics.
Caption: Principle of a FRAP experiment.
Caption: Simplified lipid raft signaling pathway.
References
- 1. Use of Bodipy-labeled sphingolipid and cholesterol analogs to examine membrane microdomains in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing Cholesterol Storage in Live Cells and C. elegans by Stimulated Raman Scattering Imaging of Phenyl-Diyne Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QM/MM Studies of Contemporary and Novel Membrane Raft Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of Cholesterol Analogs Bearing BODIPY Fluorophores by Suzuki or Liebeskind-Srogl Cross Coupling and Evaluation of Their Potential for Visualization of Cholesterol Pools - PMC [pmc.ncbi.nlm.nih.gov]
Time-Lapse Microscopy of BODIPY-Cholesterol in Live Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol is a fundamental component of mammalian cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and function. The dynamic trafficking of cholesterol between organelles is a tightly regulated process, and its dysregulation is implicated in numerous diseases, including atherosclerosis and Niemann-Pick type C (NPC) disease. Visualizing the movement of cholesterol in living cells is therefore essential for understanding its metabolism and the development of therapeutic interventions. BODIPY-cholesterol is a fluorescent analog of cholesterol that closely mimics the behavior of its native counterpart, making it an invaluable tool for live-cell imaging.[1][2][3] Its exceptional brightness and high photostability, particularly under two-photon excitation, enable long-term time-lapse microscopy with minimal phototoxicity, allowing for detailed tracking of cholesterol transport pathways.[4][5]
These application notes provide a comprehensive guide to using this compound for time-lapse microscopy in live cells. We offer detailed protocols for cell preparation, labeling, and imaging, along with a summary of key quantitative data and a visualization of the major cholesterol trafficking pathways.
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound for use in live-cell imaging experiments.
| Parameter | Value | Cell Type / Conditions | Citation |
| Excitation (peak) | ~505 nm | In organic solvents | |
| Emission (peak) | ~515 nm | In organic solvents | |
| Quantum Yield (Φf) | ≈ 0.9 | In organic solvents | |
| Photostability | High, especially under two-photon excitation, allowing for the acquisition of several hundred frames with insignificant photobleaching. | Chinese Hamster Ovary (CHO) cells |
| Parameter | Value | Cell Type / Conditions | Citation |
| IC50 | Data for this compound is not readily available, however, BODIPY dyes, in general, are considered to have low cytotoxicity at working concentrations. | General observation for BODIPY dyes | |
| Working Concentration | 0.5 - 5 µM for cell suspension labeling; 0.1 - 2 µM for cultured cells. | Various |
| Parameter | Value | Location / Conditions | Citation |
| Diffusion Coefficient (D) | ~1.3 µm²/s | Plasma membrane of CHO cells | |
| Diffusion Coefficient (D) | Varies by over two orders of magnitude from the cell interior towards the plasma membrane. | CHO cells | |
| Vesicle Velocity (v) | ~6 x 10⁻³ µm/s (directed transport) | CHO cells | |
| Anomalous Diffusion Constant (Dα) | 1.95 x 10⁻³ µm²/sα (anomalous subdiffusion on short time scales) | CHO cells |
Experimental Protocols
I. Cell Culture and Preparation
-
Cell Seeding: Plate cells on glass-bottom dishes or chambered coverslips suitable for high-resolution microscopy. Culture cells to 70-80% confluency before labeling.
-
Media: Use the appropriate complete culture medium for the cell line of interest. For experiments studying lipoprotein-derived cholesterol uptake, it is recommended to use a medium with lipoprotein-depleted serum for a period before labeling.
II. This compound Labeling
There are several methods for delivering this compound to live cells, each with its advantages.
A. Direct Labeling from a Solvent Stock
This is the most common method for labeling intracellular membranes.
-
Stock Solution: Prepare a 1-10 mM stock solution of this compound in a suitable organic solvent such as DMSO or ethanol. Store aliquots at -20°C, protected from light.
-
Working Solution: Dilute the stock solution in a serum-free medium or PBS to the final desired working concentration (typically 0.5-5 µM). It is crucial to vortex the solution thoroughly to minimize aggregation.
-
Labeling: Remove the culture medium from the cells and wash once with warm PBS. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: After incubation, wash the cells 2-3 times with warm PBS or serum-free medium to remove excess probe.
-
Imaging: Add fresh, warm complete culture medium to the cells and proceed with time-lapse microscopy. For observing lysosomal accumulation, longer incubation times (e.g., 18 hours or more) may be necessary.
B. Labeling with Cyclodextrin
This method is ideal for pulse-labeling the plasma membrane.
-
Complex Preparation: Prepare a solution of methyl-β-cyclodextrin (MβCD) in serum-free medium. Mix the this compound stock solution with the MβCD solution to form a complex. The final concentration of this compound is typically around 1-5 µM.
-
Labeling: Incubate the cells with the this compound/MβCD complex for a short period (e.g., 1-5 minutes) at 37°C.
-
Washing: Quickly and thoroughly wash the cells with warm PBS or serum-free medium.
-
Chase and Imaging: Add fresh, warm complete culture medium and immediately begin time-lapse imaging to track the internalization and trafficking of the cholesterol from the plasma membrane.
C. Labeling via Low-Density Lipoprotein (LDL) Particles
This method mimics the physiological route of cholesterol uptake.
-
LDL Reconstitution: Incorporate this compound into LDL particles. This typically involves incubating LDL with a surplus of the fluorescent cholesterol analog.
-
Labeling: Incubate cells with the reconstituted this compound-LDL in a serum-free or lipoprotein-deficient medium for a specified period (e.g., 2 hours) to allow for receptor-mediated endocytosis.
-
Washing: Wash the cells with warm PBS to remove unbound LDL particles.
-
Chase and Imaging: Add fresh, warm complete culture medium and proceed with time-lapse imaging to follow the trafficking of LDL-derived cholesterol.
III. Time-Lapse Microscopy
-
Microscope Setup: Use an inverted fluorescence microscope equipped with a live-cell incubation chamber to maintain physiological conditions (37°C, 5% CO₂). A confocal or two-photon microscope is recommended for high-resolution imaging and reduced phototoxicity.
-
Excitation and Emission: Use appropriate filter sets for BODIPY fluorescence (e.g., excitation ~488 nm, emission ~500-550 nm). For two-photon microscopy, an excitation wavelength of around 900-920 nm is suitable.
-
Image Acquisition: Acquire time-lapse images at appropriate intervals depending on the process being studied. For rapid trafficking events, intervals of a few seconds may be necessary, while for slower processes, intervals of several minutes may be sufficient.
-
Data Analysis: Use image analysis software to track the movement of fluorescently labeled cholesterol, quantify fluorescence intensity in different organelles, and determine trafficking kinetics. Techniques like Fluorescence Recovery After Photobleaching (FRAP) and Fluorescence Loss in Photobleaching (FLIP) can be employed for quantitative analysis of cholesterol dynamics.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in cholesterol trafficking and the experimental procedures, the following diagrams are provided in the DOT language.
Caption: Cholesterol Trafficking Pathways.
Caption: Experimental Workflow.
References
- 1. Quantitative assessment of sterol traffic in living cells by dual labeling with dehydroergosterol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential of this compound for analysis of cholesterol transport and diffusion in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two-photon time-lapse microscopy of this compound reveals anomalous sterol diffusion in chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Two-photon time-lapse microscopy of this compound reveals anomalo" by Frederik W. Lund, Michael A. Lomholt et al. [academicworks.cuny.edu]
Visualizing Intracellular Cholesterol Pools with BODIPY-Cholesterol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol is an essential lipid component of mammalian cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and function. The subcellular distribution and trafficking of cholesterol are tightly regulated processes, and their dysregulation is implicated in numerous diseases, including atherosclerosis, Niemann-Pick type C (NPC) disease, and other lysosomal storage disorders.[][2] Visualizing the dynamic movement and localization of cholesterol within different intracellular compartments is therefore critical for understanding its physiological roles and for the development of therapeutic interventions.
BODIPY-cholesterol (TopFluor-cholesterol, TF-Chol) has emerged as a valuable tool for fluorescently labeling and tracking cholesterol in living and fixed cells.[3][4][5] This cholesterol analog contains a BODIPY (boron-dipyrromethene) fluorophore attached to the cholesterol backbone. It closely mimics the biophysical properties of native cholesterol, partitioning into ordered membrane domains and participating in intracellular trafficking pathways. Its bright and stable fluorescence makes it suitable for a variety of imaging techniques, including confocal microscopy, live-cell imaging, and flow cytometry.
These application notes provide detailed protocols for using this compound to visualize and quantify intracellular cholesterol pools, along with troubleshooting guidance and data presentation examples.
Key Applications and Quantitative Data
This compound can be employed in a range of applications to study cholesterol metabolism and transport. The following table summarizes key applications and presents representative quantitative data from published studies.
| Application | Description | Key Quantitative Data & Findings | References |
| Visualizing Lysosomal Cholesterol Accumulation | Staining cells with this compound to observe its localization in lysosomes, particularly in models of lysosomal storage diseases like NPC. | In NPC1-deficient cells, prolonged incubation (18h or longer) with this compound from a solvent carrier leads to significant colocalization with lysosomal markers. When delivered via LDL particles, deposition in lysosomes is evident within 2 hours. | |
| Tracking Cholesterol Trafficking | Monitoring the movement of this compound from the plasma membrane to intracellular organelles, such as the endocytic recycling compartment (ERC). | The uptake of this compound from the plasma membrane to the ERC occurs with similar kinetics to the intrinsically fluorescent sterol analog, DHE. This transport is often mediated by clathrin-dependent endocytosis. | |
| Measuring Cholesterol Efflux | Quantifying the movement of cholesterol from cells to extracellular acceptors, such as high-density lipoprotein (HDL) or apolipoprotein A-I (apoA-I). | A this compound-based assay showed a significant correlation with the standard [3H]cholesterol efflux assay (p < 0.0001) when using apoB-depleted sera as acceptors. In capacitating boar spermatozoa, a 28% loss of this compound fluorescence was observed after 2 hours of incubation in TALP media. | |
| Simultaneous Visualization of Multiple Cholesterol Pools | Using spectrally distinct this compound analogs to label and track different cholesterol pools within the same cell. | Red-shifted this compound analogs can be used concurrently with the parent this compound to visualize distinct cholesterol populations, such as plasma membrane versus endosomal/lysosomal pools. |
Experimental Protocols
General Protocol for Staining Cultured Cells with this compound
This protocol provides a general procedure for staining adherent cells with this compound for fluorescence microscopy.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Cultured cells grown on glass-bottom dishes or coverslips
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
Optional: Methyl-β-cyclodextrin (MβCD)
-
Optional: Fixative (e.g., 4% paraformaldehyde in PBS)
-
Optional: Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Optional: Antifade mounting medium
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips to achieve 60-80% confluency at the time of staining.
-
-
Preparation of this compound Staining Solution:
-
Method A (Direct Dilution): Prepare a fresh working solution of this compound by diluting the stock solution in serum-free medium or PBS to a final concentration of 0.5-5 µM. Vortex briefly to mix.
-
Method B (Complex with MβCD): For more efficient delivery to the plasma membrane, pre-complex this compound with MβCD.
-
In a glass tube, add the desired amount of this compound stock solution.
-
Dry the solvent under a stream of nitrogen gas to form a thin film.
-
Resuspend the lipid film in serum-free medium containing MβCD (e.g., 20 mM).
-
Sonicate in a water bath at 37°C for 30 minutes to facilitate complex formation.
-
-
-
Staining:
-
Wash the cells twice with warm PBS.
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and experimental goals. For visualizing lysosomal accumulation via solvent delivery, longer incubation times (e.g., 18 hours or more) may be necessary.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with warm PBS to remove unbound probe.
-
-
Imaging (Live Cells):
-
Replace the PBS with fresh, pre-warmed culture medium.
-
Image the cells immediately using a fluorescence microscope with appropriate filter sets for BODIPY fluorescence (Excitation/Emission: ~505/515 nm).
-
-
Fixation and Mounting (Optional):
-
After washing, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Optional: Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Protocol for Visualizing LDL-Derived Cholesterol Trafficking
This protocol describes the incorporation of this compound into low-density lipoprotein (LDL) particles to trace the physiological pathway of cholesterol uptake and trafficking.
Materials:
-
BODIPY-cholesteryl ester (e.g., BODIPY-cholesteryl oleate)
-
Low-density lipoprotein (LDL)
-
Dialysis tubing
-
PBS
Procedure:
-
Reconstitution of LDL with BODIPY-Cholesteryl Ester:
-
A detailed protocol for reconstituting LDL with fluorescently labeled cholesteryl esters can be found in the literature. This typically involves incubating LDL with the BODIPY-cholesteryl ester and then removing unincorporated probe by dialysis.
-
-
Cellular Labeling:
-
Culture cells in lipoprotein-depleted serum for 24-48 hours to upregulate LDL receptor expression.
-
Wash the cells with serum-free medium.
-
Incubate the cells with the this compound-reconstituted LDL in serum-free medium for the desired time (e.g., 2 hours to overnight) at 37°C.
-
-
Washing and Imaging:
-
Remove the LDL-containing medium and wash the cells extensively with PBS.
-
Proceed with live-cell imaging or fixation and mounting as described in the general protocol.
-
Protocol for Cholesterol Efflux Assay using a Plate Reader
This protocol outlines a high-throughput method to quantify cholesterol efflux from cultured cells using this compound and a fluorescence plate reader.
Materials:
-
Cultured cells (e.g., J774 macrophages or other relevant cell types) seeded in a 96-well black, clear-bottom plate
-
This compound loading medium (prepared as in the general protocol)
-
Equilibration medium (e.g., serum-free medium with or without cAMP to upregulate ABCA1)
-
Cholesterol acceptors (e.g., HDL, apoA-I) in serum-free medium
-
Cell lysis buffer (e.g., RIPA buffer)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate and culture until they reach confluence.
-
-
This compound Loading:
-
Wash the cells with PBS.
-
Incubate the cells with this compound loading medium for 1 hour at 37°C.
-
-
Equilibration:
-
Wash the cells twice with serum-free medium.
-
Incubate the cells in equilibration medium overnight (approximately 16 hours) at 37°C.
-
-
Cholesterol Efflux:
-
Remove the equilibration medium.
-
Add the cholesterol acceptors (or control medium without acceptors) to the wells and incubate for 4 hours at 37°C.
-
-
Fluorescence Measurement:
-
Carefully transfer the supernatant (containing the effluxed this compound) from each well to a new 96-well black plate.
-
Lyse the cells in the original plate with cell lysis buffer.
-
Measure the fluorescence intensity of the supernatant and the cell lysate using a plate reader (Ex: ~482-490 nm; Em: ~515 nm).
-
-
Calculation of Percent Efflux:
-
Percent Efflux = [Fluorescence in Medium / (Fluorescence in Medium + Fluorescence in Lysate)] x 100.
-
Visualization of Workflows and Pathways
// Nodes extracellular [label="Extracellular Space\n(LDL, HDL)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pm [label="Plasma Membrane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ee [label="Early Endosome", fillcolor="#34A853", fontcolor="#FFFFFF"]; erc [label="Endocytic Recycling\nCompartment", fillcolor="#34A853", fontcolor="#FFFFFF"]; le_lyso [label="Late Endosome /\nLysosome", fillcolor="#EA4335", fontcolor="#FFFFFF"]; golgi [label="Golgi", fillcolor="#FBBC05", fontcolor="#202124"]; er [label="Endoplasmic Reticulum", fillcolor="#FBBC05", fontcolor="#202124"]; ld [label="Lipid Droplet\n(Cholesteryl Esters)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges extracellular -> pm [label="LDL Receptor-mediated\nEndocytosis"]; pm -> ee; ee -> erc; ee -> le_lyso; erc -> pm [label="Recycling"]; le_lyso -> golgi [label="Egress"]; golgi -> er; er -> pm [label="Non-vesicular\ntransport"]; er -> ld [label="Esterification (ACAT)"]; ld -> er [label="Hydrolysis"]; pm -> extracellular [label="Efflux (ABCA1/G1, SR-BI)"]; } caption: Simplified diagram of major intracellular cholesterol transport pathways.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Fluorescence Signal | - Insufficient dye concentration.- Short incubation time.- Low expression of cholesterol uptake machinery.- Photobleaching. | - Increase the concentration of this compound (within the 0.5-5 µM range).- Increase the incubation time.- Use a positive control cell line known to take up cholesterol efficiently.- Minimize exposure to excitation light and use an antifade mounting medium for fixed cells. |
| High Background Fluorescence | - Incomplete removal of unbound probe.- Dye aggregation.- Autofluorescence from cells or medium. | - Increase the number and duration of washing steps after staining.- Ensure the this compound is fully solubilized in the staining solution. Sonication can help.- Use phenol red-free medium for imaging and acquire an unstained control to assess autofluorescence. |
| Punctate Staining Not in Organelle of Interest | - Dye aggregation.- Non-specific uptake into lipid droplets. | - Prepare fresh staining solution and consider using a carrier like MβCD for better solubility.- Be aware that under conditions of high lipid load, this compound can accumulate in lipid droplets. Co-stain with a lipid droplet marker to confirm. |
| Cell Toxicity or Altered Morphology | - High concentration of DMSO in the final staining solution.- Prolonged incubation. | - Ensure the final concentration of DMSO is low (<0.5%).- Optimize the staining time to the minimum required to achieve adequate signal. |
Conclusion
This compound is a versatile and powerful fluorescent probe for studying the intricate pathways of intracellular cholesterol transport and distribution. Its favorable photophysical properties and close resemblance to native cholesterol make it an indispensable tool for researchers in cell biology, lipid metabolism, and drug discovery. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can effectively utilize this compound to gain valuable insights into the roles of cholesterol in health and disease.
References
- 2. Use of BODIPY‐Cholesterol (TF‐Chol) for Visualizing Lysosomal Cholesterol Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Quantitative Analysis of BODIPY-Cholesterol Fluorescence in Cells: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholesterol is a fundamental component of cellular membranes and a precursor for essential molecules. Its intracellular transport and metabolism are tightly regulated processes, and dysregulation is implicated in numerous diseases, including atherosclerosis and Niemann-Pick disease.[1][2][3] The study of cellular cholesterol dynamics has been significantly advanced by the use of fluorescently labeled cholesterol analogs. Among these, BODIPY-cholesterol has emerged as a powerful tool due to its superior photophysical properties, including high fluorescence quantum yield, photostability, and relative insensitivity to the local environment.[2][4] This fluorescent sterol allows for the real-time visualization and quantification of cholesterol uptake, trafficking, and efflux in living cells.
These application notes provide detailed protocols for the quantitative analysis of this compound fluorescence in cells using common laboratory techniques such as fluorescence microscopy and flow cytometry. The included methodologies are designed to be adaptable for various research applications, from basic cell biology to high-throughput screening for drug discovery.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~505 nm | |
| Emission Wavelength (λem) | ~515 nm | |
| Molar Extinction Coefficient | High (value not specified) | |
| Quantum Yield (Φf) | ≈ 0.9 in organic solvents | |
| Stokes Shift | Low | |
| Environmental Sensitivity | Low |
Table 2: Comparison of this compound with Other Cholesterol Probes
| Feature | This compound | [3H]Cholesterol | Dehydroergosterol (DHE) |
| Detection Method | Fluorescence Microscopy, Flow Cytometry, Plate Reader | Scintillation Counting | UV Fluorescence Microscopy |
| Advantages | High brightness and photostability, suitable for live-cell imaging, enables high-throughput screening. | Gold standard for quantitative efflux studies. | Intrinsically fluorescent, minimal structural perturbation. |
| Limitations | BODIPY moiety can affect lipid phase preference and cause some differential targeting to lipid droplets. Efflux rates can be higher than [3H]cholesterol. | Use of radioactivity, not suitable for single-cell imaging or high-throughput screening. | Low fluorescence signal, requires specialized UV microscopy. |
| Correlation with [3H]Cholesterol Efflux | Significant correlation (p < 0.0001) when using apoB-depleted sera as acceptors. | N/A | Traffics with similar kinetics to the endocytic recycling compartment. |
| Inter-assay CV (Efflux Assay) | 3.31% | N/A | N/A |
Experimental Protocols
Protocol 1: Cellular Uptake and Trafficking of this compound by Fluorescence Microscopy
This protocol details the steps for labeling live cells with this compound to visualize its uptake and intracellular localization.
Materials:
-
This compound stock solution (1-10 mM in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., for green fluorescence)
Procedure:
-
Cell Seeding: Seed cells on sterile coverslips in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Preparation of Labeling Solution:
-
Prepare a fresh working solution of this compound by diluting the stock solution in cell culture medium to a final concentration of 0.5-5 µM. The optimal concentration should be determined empirically for each cell type and experimental setup.
-
To facilitate delivery, this compound can be complexed with methyl-β-cyclodextrin (MβCD).
-
-
Cell Labeling:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound labeling solution to the cells.
-
Incubate at 37°C for 10-20 minutes. For pulse-chase experiments, a shorter incubation time (e.g., 5 minutes) at a lower temperature (e.g., 4°C) can be used to label the plasma membrane, followed by a chase period in label-free medium at 37°C.
-
-
Washing:
-
Remove the labeling solution and wash the cells gently 2-3 times with PBS to remove unbound probe and reduce background fluorescence.
-
-
Imaging:
-
Mount the coverslip on a microscope slide with a drop of PBS or imaging buffer.
-
Observe the cells using a fluorescence microscope. This compound fluorescence can be visualized using a standard FITC/GFP filter set.
-
Acquire images for quantitative analysis.
-
Quantitative Analysis:
-
Measure the mean fluorescence intensity per cell or within specific subcellular regions of interest (e.g., plasma membrane, endosomes, lipid droplets) using image analysis software (e.g., ImageJ, CellProfiler).
-
For trafficking studies, quantify the colocalization of this compound with specific organelle markers.
Protocol 2: Quantitative Analysis of Cholesterol Efflux using this compound
This protocol provides a method to quantify the efflux of cholesterol from cells to extracellular acceptors, a key process in reverse cholesterol transport.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Cholesterol stock solution (10 mg/mL in chloroform)
-
Methyl-β-cyclodextrin (MβCD)
-
DMEM/F-12 medium (phenol red-free)
-
cAMP (optional, for upregulating ABCA1 expression)
-
Cholesterol acceptors (e.g., Apolipoprotein A-I (ApoA-I), High-density lipoprotein (HDL), apoB-depleted human serum)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Plate cells (e.g., J774 macrophages) in a 96-well black, clear-bottom plate and grow to confluency.
-
Preparation of this compound/MβCD Complex:
-
In a glass tube, combine the cholesterol and this compound stock solutions.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in MβCD solution in DMEM/F-12 medium.
-
-
Cell Labeling:
-
Wash the cells with PBS.
-
Add the this compound/MβCD complex to the cells and incubate for 1 hour at 37°C.
-
-
Equilibration (Optional):
-
To study ABCA1-mediated efflux, equilibrate the cells with medium containing cAMP (e.g., 0.3 mM) for 16 hours to upregulate ABCA1 expression.
-
-
Cholesterol Efflux:
-
Wash the cells with PBS.
-
Add medium containing the cholesterol acceptor of interest to the wells. Include wells with medium only as a negative control.
-
Incubate for a defined period (e.g., 2, 4, or 6 hours) at 37°C.
-
-
Quantification:
-
After incubation, carefully transfer the supernatant (medium containing effluxed this compound) to a new 96-well black plate.
-
Lyse the cells in the original plate with a lysis buffer (e.g., 0.1% SDS).
-
Measure the fluorescence intensity of the supernatant and the cell lysate using a fluorescence plate reader (Ex/Em ~505/515 nm).
-
-
Calculation of Percent Efflux:
-
Percent Efflux = [Fluorescence in Medium / (Fluorescence in Medium + Fluorescence in Cells)] x 100
-
Protocol 3: Flow Cytometry Analysis of this compound Uptake
This protocol allows for the high-throughput quantification of this compound uptake at the single-cell level.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer with a blue laser (488 nm) and appropriate emission filters
Procedure:
-
Cell Preparation: Culture cells in suspension or detach adherent cells using Trypsin-EDTA to obtain a single-cell suspension.
-
Cell Labeling:
-
Wash the cells with PBS.
-
Resuspend the cells in culture medium containing 0.5-5 µM this compound.
-
Incubate at 37°C for 10-20 minutes, protected from light.
-
-
Washing:
-
Wash the cells 2-3 times with cold PBS to stop the uptake and remove excess probe.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS.
-
Analyze the cells on a flow cytometer. Excite with a 488 nm laser and collect the emission in the green channel (e.g., 510/590 nm bandpass filter).
-
Record the fluorescence intensity for at least 10,000 cells per sample.
-
Quantitative Analysis:
-
Determine the mean or median fluorescence intensity of the cell population.
-
Use unstained cells as a negative control to set the gates.
-
Compare the fluorescence intensity between different experimental conditions to quantify relative changes in cholesterol uptake.
Visualizations
Caption: Experimental workflows for quantitative analysis of this compound.
Caption: Simplified overview of cellular cholesterol transport pathways.
References
- 1. A sensitive assay for ABCA1-mediated cholesterol efflux using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive assay for ABCA1-mediated cholesterol efflux using this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application of BODIPY-Cholesterol in Niemann-Pick Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niemann-Pick disease (NPD) is a group of lysosomal storage disorders characterized by the abnormal accumulation of lipids, primarily cholesterol and sphingolipids, within lysosomes.[1][2] This accumulation leads to a cascade of cellular dysfunctions and progressive, severe neurological symptoms. The most common form, Niemann-Pick type C (NPC), results from mutations in the NPC1 or NPC2 genes, which are crucial for the egress of cholesterol from lysosomes.[2] Understanding the underlying molecular mechanisms of cholesterol trafficking and identifying therapeutic agents that can correct or bypass the defective pathways are paramount for developing treatments.
BODIPY-cholesterol (also known as TopFluor-Cholesterol or TF-Chol) has emerged as a valuable tool in NPC research.[3][4] This fluorescent cholesterol analog, with a BODIPY (boron-dipyrromethene) fluorophore attached to the sterol side chain, closely mimics the behavior of natural cholesterol in cellular membranes. Its excellent photophysical properties, including high quantum yield and photostability, make it ideal for visualizing and quantifying cholesterol distribution and transport in living cells. This document provides detailed application notes and protocols for utilizing this compound in the study of Niemann-Pick disease.
Key Applications of this compound in Niemann-Pick Disease Research
-
Visualization of Lysosomal Cholesterol Accumulation: this compound allows for the direct visualization of the hallmark NPC phenotype – the sequestration of cholesterol within late endosomes and lysosomes.
-
Studying Cholesterol Trafficking Pathways: By tracking the movement of this compound, researchers can dissect the pathways of cholesterol uptake, transport, and egress in both healthy and NPC-deficient cells.
-
High-Throughput Screening (HTS) for Therapeutic Compounds: The robust fluorescence of this compound enables the development of automated microscopy-based assays to screen for small molecules that can reduce lysosomal cholesterol storage.
-
Functional Analysis of NPC1 and NPC2 Proteins: this compound can be used to assess the functional consequences of specific NPC1 or NPC2 mutations on cholesterol transport.
Experimental Protocols
Protocol 1: Visualization of Lysosomal Cholesterol Accumulation in NPC Model Cells
This protocol describes the labeling of cultured cells with this compound to visualize its accumulation in the lysosomal compartment, a characteristic feature of NPC cells.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in ethanol or DMSO)
-
Mammalian cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Lysosomal marker (e.g., LysoTracker Red DND-99)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Glass-bottom dishes or coverslips suitable for fluorescence microscopy
-
Control and NPC model cell lines (e.g., NPC1-deficient fibroblasts, CHO cells with NPC phenotype)
Procedure:
-
Cell Seeding: Plate control and NPC model cells onto glass-bottom dishes or coverslips at a suitable density to reach 60-70% confluency on the day of the experiment.
-
This compound Labeling:
-
Method A: Delivery from Solvent:
-
Prepare a working solution of this compound in culture medium. A final concentration of 0.5–2 µM is recommended.
-
Remove the growth medium from the cells and wash once with PBS.
-
Add the this compound-containing medium to the cells.
-
Incubate for 18-24 hours at 37°C in a CO2 incubator. Longer incubation times are crucial for observing lysosomal accumulation when delivering from a solvent.
-
-
Method B: Delivery via Low-Density Lipoprotein (LDL) Particles (More Physiological):
-
Incorporate BODIPY-cholesteryl esters into LDL particles. This method more closely mimics the physiological route of cholesterol uptake.
-
Prepare a working solution of this compound-LDL in serum-free medium.
-
Incubate cells with the this compound-LDL complex for 4-6 hours at 37°C.
-
-
-
Lysosomal Co-staining (Optional, for Live-Cell Imaging):
-
During the last 30-60 minutes of the this compound incubation, add a lysosomal marker such as LysoTracker Red to the culture medium according to the manufacturer's instructions.
-
-
Cell Fixation and Permeabilization (for Fixed-Cell Imaging):
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
-
Microscopy:
-
Mount the coverslips onto glass slides using mounting medium with DAPI.
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for BODIPY (Excitation/Emission: ~493/503 nm), the lysosomal marker, and DAPI.
-
Acquire images of control and NPC cells and compare the subcellular localization of this compound. In NPC cells, a punctate pattern co-localizing with the lysosomal marker will be prominent.
-
Expected Results: In control cells, this compound will be distributed throughout various cellular membranes, including the plasma membrane and Golgi apparatus. In contrast, NPC cells will exhibit a pronounced accumulation of this compound in punctate structures that co-localize with lysosomal markers, indicating its sequestration in late endosomes/lysosomes.
Protocol 2: High-Throughput Screening for Modulators of Cholesterol Accumulation
This protocol outlines a high-content screening assay to identify compounds that reduce cholesterol accumulation in NPC cells using this compound.
Materials:
-
NPC model cells (e.g., GM03123, GM18453 fibroblasts)
-
384-well clear-bottom imaging plates
-
Compound library
-
This compound
-
Automated fluorescence microscope or high-content imaging system
-
Image analysis software
Procedure:
-
Cell Plating: Seed NPC cells into 384-well plates at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Add compounds from the library to the wells at desired final concentrations (e.g., 1-10 µM). Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for a predetermined time (e.g., 24-48 hours) to allow for a therapeutic effect.
-
This compound Labeling: Add this compound to all wells at a final concentration of 1-2 µM and incubate for an additional 4-6 hours.
-
Cell Staining and Fixation:
-
Add a nuclear stain (e.g., Hoechst 33342) to all wells for cell segmentation.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
-
Automated Imaging: Acquire images from each well using an automated fluorescence microscope. Use channels for the nuclear stain and this compound.
-
Image Analysis:
-
Use image analysis software to identify individual cells based on the nuclear stain.
-
Within each cell, quantify the fluorescence intensity and the number/size of this compound-positive puncta.
-
Calculate the average puncta intensity per cell for each well.
-
-
Hit Identification: Identify "hit" compounds that cause a statistically significant reduction in this compound accumulation compared to vehicle-treated controls.
Data Presentation
Table 1: Quantitative Analysis of this compound Accumulation
| Cell Type | Condition | Mean this compound Fluorescence Intensity (Arbitrary Units) | Pearson's Colocalization Coefficient with Lysosomal Marker |
| Control Fibroblasts | Untreated | 150 ± 25 | 0.2 ± 0.05 |
| NPC1-deficient Fibroblasts | Untreated | 850 ± 70 | 0.8 ± 0.1 |
| NPC1-deficient Fibroblasts | Compound X (10 µM) | 300 ± 40 | 0.4 ± 0.08 |
Note: The data presented in this table are illustrative and will vary depending on the specific cell lines, experimental conditions, and imaging parameters.
Visualization of Key Pathways and Workflows
Caption: Cholesterol trafficking in control vs. NPC cells.
Caption: High-throughput screening workflow.
Concluding Remarks
This compound is a powerful and versatile tool for investigating the cellular basis of Niemann-Pick disease. Its ability to faithfully report on the localization and trafficking of cholesterol provides researchers with a robust system for visualizing the disease phenotype, elucidating the function of key proteins like NPC1, and screening for potential therapeutic agents. The protocols and guidelines presented here offer a framework for the effective application of this compound in advancing our understanding and treatment of this devastating disorder.
References
- 1. addiandcassi.com [addiandcassi.com]
- 2. High-content screen for modifiers of Niemann-Pick type C disease in patient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of BODIPY‐Cholesterol (TF‐Chol) for Visualizing Lysosomal Cholesterol Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of this compound (TF-Chol) for Visualizing Lysosomal Cholesterol Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BODIPY-Cholesterol for Studying Cholesterol Transport in Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholesterol is a fundamental component of neuronal membranes, playing a critical role in synapse formation, function, and overall neuronal health. Dysregulation of cholesterol homeostasis in the brain is implicated in various neurodegenerative diseases, including Alzheimer's and Huntington's disease[1]. Studying the intricate mechanisms of cholesterol transport in neurons is therefore of paramount importance. BODIPY-cholesterol, a fluorescent analog of cholesterol, has emerged as a powerful tool for visualizing and quantifying sterol trafficking in living cells, including neurons.[2][3][4] Its excellent photophysical properties, such as high brightness and photostability, and its ability to closely mimic the membrane partitioning and trafficking of native cholesterol, make it a superior probe for live-cell imaging studies.[3]
These application notes provide a comprehensive overview of the use of this compound for studying cholesterol transport in neurons, including detailed experimental protocols and a summary of key quantitative data.
Properties and Advantages of this compound
This compound consists of a cholesterol molecule linked to a boron-dipyrromethene (BODIPY) fluorophore. This design offers several advantages for live-cell imaging of cholesterol dynamics:
-
Excellent Fluorescent Properties: this compound is significantly brighter and more photostable than intrinsically fluorescent sterols like dehydroergosterol (DHE), allowing for long-term time-lapse imaging with minimal signal loss.
-
Close Mimicry of Native Cholesterol: It behaves similarly to cholesterol in terms of its partitioning into lipid-ordered domains in membranes and its intracellular trafficking pathways.
-
Versatility: It can be used in a variety of fluorescence microscopy techniques, including confocal microscopy, two-photon microscopy, and super-resolution microscopy.
-
Cell Permeability: this compound is cell-permeable, allowing for direct labeling of live cells.
However, it is important to note some differences compared to native cholesterol. For instance, this compound can exhibit increased efflux from cells and reduced esterification by ACAT compared to radiolabeled cholesterol.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound in studying cholesterol transport.
Table 1: Comparison of Fluorescent Cholesterol Analogs
| Property | This compound | Dehydroergosterol (DHE) | NBD-Cholesterol |
| Relative Brightness | High (e.g., ~1000-fold brighter than DHE) | Low | Moderate |
| Photostability | High | Moderate | Low |
| Mimicry of Cholesterol | Good, partitions into ordered domains | Excellent, minimal structural change | Poor, often mistargeted |
| Excitation/Emission (nm) | ~497/507 | UV range | ~465/535 |
| Esterification by ACAT | Lower than radiolabeled cholesterol | Esterified | Varies |
| Cellular Efflux | Higher than radiolabeled cholesterol | Lower | Varies |
Table 2: Recommended Parameters for Neuronal Labeling and Imaging
| Parameter | Recommended Value | Notes |
| Working Concentration | 0.5 - 5 µM | Optimal concentration should be determined empirically for specific neuronal cell types and experimental conditions. |
| Incubation Time (Plasma Membrane Labeling) | 10 - 20 minutes | For visualizing the plasma membrane and initial uptake. |
| Incubation Time (Intracellular Trafficking) | 4 - 24 hours | Longer incubation times are necessary to observe accumulation in intracellular organelles like endosomes and lysosomes. |
| Delivery Method | Complexed with cyclodextrin (e.g., MβCD) for efficient plasma membrane labeling. Direct addition to serum-free or lipoprotein-starved media for longer incubations. | The delivery method can significantly impact the initial localization and subsequent trafficking of the probe. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in neuronal cholesterol transport and experimental workflows using this compound.
Caption: Astrocyte-Neuron Cholesterol Transport.
Caption: Live-Cell Imaging Workflow.
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound Uptake and Trafficking in Cultured Neurons
Objective: To visualize the uptake and intracellular transport of cholesterol in live neurons using this compound.
Materials:
-
This compound (e.g., TopFluor-Cholesterol)
-
Dimethyl sulfoxide (DMSO)
-
Methyl-β-cyclodextrin (MβCD)
-
Primary neuronal culture or neuronal cell line (e.g., SH-SY5Y)
-
Culture medium (e.g., Neurobasal medium with B-27 supplement)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Confocal microscope equipped with a live-cell imaging chamber (37°C, 5% CO2) and appropriate laser lines (e.g., 488 nm) and emission filters (e.g., 500-550 nm).
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a stock concentration of 1-5 mM.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of this compound/MβCD Complex (for plasma membrane labeling):
-
Prepare a 10 mM stock solution of MβCD in serum-free culture medium.
-
In a microcentrifuge tube, add the desired amount of this compound stock solution.
-
Add the MβCD solution to the this compound while vortexing to achieve the desired final concentration (e.g., 1:10 molar ratio of this compound to MβCD).
-
Incubate the mixture at 37°C for 15-30 minutes with occasional vortexing to facilitate complex formation.
-
-
Cell Culture:
-
Plate neurons on glass-bottom dishes or coverslips suitable for high-resolution microscopy.
-
Allow cells to adhere and differentiate according to standard protocols.
-
-
Labeling of Neurons:
-
For plasma membrane labeling and initial uptake:
-
Wash the cells once with warm PBS or HBSS.
-
Add the pre-warmed this compound/MβCD complex (final concentration of 1-5 µM this compound) to the cells.
-
Incubate at 37°C for 10-20 minutes.
-
-
For tracking intracellular trafficking:
-
Replace the culture medium with serum-free or lipoprotein-starved medium.
-
Add this compound directly to the medium to a final concentration of 0.5-5 µM.
-
Incubate for 4-24 hours at 37°C in a cell culture incubator.
-
-
-
Imaging:
-
After incubation, wash the cells 2-3 times with warm PBS or HBSS to remove unbound probe.
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free culture medium or HBSS with Ca2+/Mg2+).
-
Transfer the dish to the confocal microscope equipped with a live-cell imaging chamber.
-
Acquire images using the appropriate laser and filter settings for BODIPY fluorescence.
-
For time-lapse imaging, acquire images at desired intervals (e.g., every 1-5 minutes for fast trafficking events or every 15-30 minutes for slower processes).
-
-
Data Analysis:
-
Quantify the fluorescence intensity in different cellular compartments (e.g., plasma membrane, endosomes, Golgi) over time using image analysis software (e.g., ImageJ/Fiji).
-
Perform colocalization analysis with organelle-specific markers to identify the location of this compound.
-
Track the movement of this compound-positive vesicles to determine transport kinetics.
-
Protocol 2: Cholesterol Efflux Assay in Neurons using this compound
Objective: To quantify the efflux of cholesterol from neurons to extracellular acceptors, such as apolipoproteins.
Materials:
-
This compound
-
DMSO
-
Cultured neurons
-
Serum-free culture medium
-
Cholesterol acceptors (e.g., Apolipoprotein E (ApoE), High-density lipoprotein (HDL))
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Cell Plating:
-
Plate neurons in a 96-well black, clear-bottom microplate at a suitable density and allow them to adhere and differentiate.
-
-
Labeling with this compound:
-
Prepare a working solution of this compound in serum-free medium (e.g., 2 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound labeling solution to each well.
-
Incubate for 1-4 hours at 37°C to allow for cholesterol loading.
-
-
Equilibration:
-
After labeling, wash the cells twice with warm PBS to remove excess probe.
-
Add fresh, serum-free medium to each well and incubate for an equilibration period (e.g., 1-2 hours) at 37°C.
-
-
Efflux:
-
Prepare solutions of cholesterol acceptors (e.g., ApoE at 10 µg/mL) in serum-free medium.
-
Remove the equilibration medium and add the acceptor-containing medium to the appropriate wells. Include control wells with serum-free medium only (basal efflux).
-
Incubate for the desired efflux period (e.g., 4-24 hours) at 37°C.
-
-
Quantification:
-
After the efflux period, carefully collect the supernatant (medium) from each well and transfer to a new 96-well black microplate.
-
Lyse the cells in the original plate by adding a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Measure the fluorescence intensity of the supernatant and the cell lysate using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~515 nm).
-
-
Calculation of Percent Efflux:
-
Percent Efflux = [Fluorescence in Medium / (Fluorescence in Medium + Fluorescence in Cell Lysate)] x 100
-
Compare the percent efflux in the presence and absence of cholesterol acceptors.
-
Conclusion
This compound is an invaluable tool for researchers studying cholesterol transport and homeostasis in neurons. Its superior fluorescent properties and faithful mimicry of native cholesterol enable detailed visualization and quantification of sterol dynamics in live cells. The protocols provided here offer a starting point for investigating various aspects of neuronal cholesterol transport, from uptake and intracellular trafficking to efflux. By combining these methods with genetic and pharmacological manipulations, researchers can gain deeper insights into the molecular mechanisms governing cholesterol balance in the nervous system and its role in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a new tool to visualize sterol trafficking in living cells and organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cellular BODIPY-Cholesterol Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol is an essential lipid component of mammalian cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and function. The cellular uptake and trafficking of cholesterol are tightly regulated processes, and their dysregulation is implicated in numerous diseases, including atherosclerosis, Niemann-Pick type C disease, and certain cancers. Fluorescently labeling cholesterol allows for the visualization and quantification of its uptake and intracellular transport. BODIPY-cholesterol is a fluorescent analog of cholesterol that closely mimics the behavior of its native counterpart and is widely used for these studies.[1] This document provides detailed protocols for the analysis of cellular this compound uptake using flow cytometry, a high-throughput technique for single-cell analysis.
Principle of the Assay
This assay relies on the ability of live cells to take up this compound from the extracellular environment. The fluorescent BODIPY moiety allows for the detection and quantification of the internalized cholesterol analog. Flow cytometry measures the fluorescence intensity of individual cells, providing a quantitative measure of this compound uptake on a per-cell basis. This allows for the rapid and sensitive analysis of cholesterol uptake in large cell populations and is amenable to screening for compounds that modulate cholesterol transport.
Data Presentation
The following table summarizes representative quantitative data from a hypothetical experiment measuring this compound uptake in different cell lines with and without a cholesterol efflux inhibitor. Data is presented as the Mean Fluorescence Intensity (MFI) ± Standard Deviation.
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control |
| HEK293 | Control (DMSO) | 850 ± 50 | 1.0 |
| Efflux Inhibitor (U18666A) | 1500 ± 120 | 1.76 | |
| HeLa | Control (DMSO) | 1200 ± 90 | 1.0 |
| Efflux Inhibitor (U18666A) | 2300 ± 180 | 1.92 | |
| J774 Macrophages | Control (DMSO) | 2500 ± 200 | 1.0 |
| Efflux Inhibitor (U18666A) | 4800 ± 350 | 1.92 |
Experimental Protocols
Materials and Reagents
-
This compound (e.g., from MedchemExpress, Thermo Fisher Scientific)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (appropriate for the cell line)
-
Fetal bovine serum (FBS)
-
Trypsin-EDTA or other cell dissociation reagent
-
Flow cytometry tubes
-
Flow cytometer buffer (e.g., PBS with 1-2% FBS or BSA)
-
Optional: Cholesterol efflux inhibitors (e.g., U18666A)
-
Optional: Propidium iodide (PI) or other viability dye
Preparation of Reagents
-
This compound Stock Solution (1 mM):
-
Dissolve 0.58 mg of this compound in 1 mL of DMSO.
-
Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[2]
-
-
This compound Working Solution (0.5-5 µM):
-
On the day of the experiment, dilute the 1 mM stock solution to the desired final concentration (typically 0.5-5 µM) in serum-free cell culture medium.[2] The optimal concentration should be determined empirically for each cell type and experimental condition.
-
Protect the working solution from light.
-
Experimental Workflow Diagram
Caption: Experimental workflow for this compound uptake analysis.
Step-by-Step Protocol
-
Cell Preparation: a. Culture cells to 70-80% confluency in a suitable culture vessel. b. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent like Trypsin-EDTA. Suspension cells can be directly harvested. c. Centrifuge the cells at a low speed (e.g., 300 x g for 5 minutes) and discard the supernatant. d. Resuspend the cell pellet in pre-warmed, serum-free cell culture medium to achieve a single-cell suspension. e. Perform a cell count and adjust the cell density to approximately 1 x 10^6 cells/mL.
-
This compound Staining: a. Aliquot the cell suspension into flow cytometry tubes. b. Add the this compound working solution to the cell suspension to achieve the desired final concentration (e.g., 1 µM).[2] c. Mix gently and incubate the cells at 37°C for 10-20 minutes, protected from light.[2] The optimal incubation time may vary depending on the cell type. d. After incubation, stop the uptake by adding at least 10 volumes of ice-cold PBS. e. Centrifuge the cells at 300 x g for 5 minutes at 4°C. f. Discard the supernatant and wash the cell pellet once more with cold PBS to remove any unbound this compound.
-
Flow Cytometry Analysis: a. Resuspend the final cell pellet in an appropriate volume of flow cytometry buffer (e.g., 300-500 µL). b. If assessing cell viability, add a viability dye such as Propidium Iodide (PI) according to the manufacturer's instructions. c. Acquire the data on a flow cytometer. This compound has an excitation maximum around 505 nm and an emission maximum around 515 nm, making it suitable for detection in the FITC or equivalent channel. d. Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
Data Analysis Workflow Diagram
References
Application Notes and Protocols: Dual Labeling of Cells with BODIPY-Cholesterol and Other Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholesterol is an essential lipid component of mammalian cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and function. The study of intracellular cholesterol trafficking and distribution is vital for understanding cellular physiology and the pathogenesis of various diseases, including Niemann-Pick type C disease and atherosclerosis. BODIPY-Cholesterol is a fluorescent analog of cholesterol that closely mimics the behavior of its natural counterpart, making it an invaluable tool for visualizing sterol transport and localization in living cells.[1][2] This lipophilic, cell-permeable probe is characterized by its bright and photostable fluorescence, with excitation and emission maxima around 505 nm and 515 nm, respectively.[3]
Dual labeling of cells with this compound and other fluorescent probes allows for the simultaneous visualization of cholesterol distribution in relation to specific organelles or other cellular components. This approach provides critical insights into the subcellular localization of cholesterol and its trafficking pathways. This document provides detailed protocols for dual labeling experiments and summarizes key quantitative data for experimental planning.
Quantitative Data Summary
The following table summarizes key quantitative parameters for experiments involving this compound. These values are approximate and may require optimization for specific cell types and experimental conditions.
| Parameter | Value | Notes | Source |
| This compound | |||
| Excitation (max) | ~505 nm | Varies slightly with environment | [3] |
| Emission (max) | ~515 nm | Varies slightly with environment | [3] |
| Stock Solution Concentration | 1 mM | In DMSO | |
| Working Concentration | 0.5 - 5 µM | Optimize for cell type | |
| Incubation Time | 10-20 min (short-term) to 18+ hours (long-term) | Longer times for lysosomal accumulation studies | |
| Co-localization Probes | |||
| LysoTracker Red | For labeling acidic organelles (lysosomes) | ||
| Excitation (max) | ~577 nm | Thermo Fisher | |
| Emission (max) | ~590 nm | Thermo Fisher | |
| Working Concentration | 50 - 100 nM | ||
| Incubation Time | 30 - 60 min | ||
| MitoTracker Red CMXRos | For labeling mitochondria in live cells | ||
| Excitation (max) | ~579 nm | Thermo Fisher | |
| Emission (max) | ~599 nm | Thermo Fisher | |
| Working Concentration | 50 - 500 nM | ||
| Incubation Time | 15 - 45 min | ||
| ER-Tracker™ Green | For labeling the endoplasmic reticulum | ||
| Excitation (max) | ~504 nm | Thermo Fisher | |
| Emission (max) | ~511 nm | Thermo Fisher | |
| Working Concentration | 1 - 2 µM | ||
| Incubation Time | 15 - 30 min | ||
| Hoechst 33342 | For labeling the nucleus | ||
| Excitation (max) | ~350 nm | Thermo Fisher | |
| Emission (max) | ~461 nm | Thermo Fisher | |
| Working Concentration | 1 - 5 µg/mL | ||
| Incubation Time | 10 - 30 min | ||
| Pearson's Coefficient | 0.50 - 0.85 | For co-localization of this compound analogs with filipin and other this compound analogs. |
Experimental Protocols
General Protocol for Staining Live Cells with this compound
This protocol outlines the basic steps for labeling live cells with this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell culture medium
-
Live cells cultured on a suitable imaging dish or slide
Procedure:
-
Prepare Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C, protected from light and repeated freeze-thaw cycles.
-
Prepare Working Solution: On the day of the experiment, dilute the stock solution to a final working concentration of 0.5-5 µM in pre-warmed cell culture medium or PBS. The optimal concentration should be determined empirically for each cell line and experimental setup.
-
Cell Staining: a. Wash the cells once with pre-warmed PBS. b. Remove the PBS and add the this compound working solution to the cells. c. Incubate the cells at 37°C for 10-20 minutes for general membrane and intracellular structure labeling. For studies on cholesterol accumulation in lysosomes, longer incubation times of 18 hours or more may be necessary.
-
Washing: Wash the cells two to three times with pre-warmed PBS or cell culture medium to remove excess probe.
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for green fluorescence (Excitation/Emission: ~490-510 nm / ~510-550 nm).
Dual Labeling of this compound with Organelle-Specific Probes
This section provides protocols for co-labeling cells with this compound and specific organelle markers.
Important Considerations for Dual Labeling:
-
Sequential vs. Simultaneous Staining: The order of staining may need to be optimized. Generally, it is advisable to label with one probe, wash, and then label with the second probe. However, for some probes, simultaneous incubation may be possible.
-
Spectral Overlap: Ensure that the emission spectra of the two fluorescent probes have minimal overlap. Use appropriate filter sets and, if necessary, spectral unmixing techniques to differentiate the signals.
-
Probe Compatibility: Confirm that the staining conditions for both probes are compatible (e.g., live-cell vs. fixed-cell staining, incubation times, and temperatures). The protocols below are for live-cell imaging.
Procedure:
-
Follow steps 1-3 of the general this compound staining protocol.
-
During the last 15-30 minutes of the this compound incubation, add LysoTracker Red to the cell culture medium to a final concentration of 50-100 nM.
-
Alternatively, after the this compound staining and washing steps, incubate the cells with the LysoTracker Red working solution for 30-60 minutes at 37°C.
-
Wash the cells two to three times with pre-warmed PBS or cell culture medium.
-
Image the cells using appropriate filter sets for both green (this compound) and red (LysoTracker) fluorescence.
Procedure:
-
Follow steps 1-3 of the general this compound staining protocol.
-
After the this compound staining and washing steps, incubate the cells with a pre-warmed working solution of MitoTracker Red CMXRos (50-500 nM in cell culture medium) for 15-45 minutes at 37°C.
-
Wash the cells two to three times with pre-warmed PBS or cell culture medium.
-
Image the cells using appropriate filter sets for both green (this compound) and red (MitoTracker) fluorescence.
Procedure:
-
Follow steps 1-3 of the general this compound staining protocol.
-
After the this compound staining and washing steps, incubate the cells with a pre-warmed working solution of ER-Tracker Green (1-2 µM in cell culture medium) for 15-30 minutes at 37°C. Note: As both probes are green, this combination is for illustrative purposes of a protocol. For actual experiments, a spectrally distinct ER probe would be necessary. If using spectrally similar probes, sequential imaging with appropriate controls is required.
-
Wash the cells two to three times with pre-warmed PBS or cell culture medium.
-
Image the cells using appropriate filter sets.
Procedure:
-
Follow steps 1-4 of the general this compound staining protocol.
-
After the final wash, add a working solution of Hoechst 33342 (1-5 µg/mL in PBS or medium) and incubate for 10-30 minutes at room temperature or 37°C.
-
Wash the cells once with PBS.
-
Image the cells using appropriate filter sets for both green (this compound) and blue/UV (Hoechst) fluorescence.
Diagrams
Caption: Experimental workflow for dual labeling of cells.
Caption: Simplified overview of intracellular cholesterol trafficking pathways.
References
Application Notes and Protocols: BODIPY-Cholesterol in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol, an essential lipid in mammalian cell membranes, plays a critical role in maintaining membrane fluidity, organization, and function.[1] Dysregulation of its intricate transport pathways is implicated in numerous diseases, including atherosclerosis, Niemann-Pick Type C (NPC) disease, and neurodegenerative disorders.[2][3] Studying the mechanisms of cholesterol uptake, efflux, and intracellular trafficking is therefore crucial for understanding disease pathogenesis and for the discovery of new therapeutic agents.
Traditionally, these processes have been studied using radioisotope-labeled cholesterol, such as [³H]cholesterol. However, the reliance on radioactive materials presents significant safety, disposal, and cost challenges, making it unsuitable for high-throughput screening (HTS) applications.[4]
BODIPY-cholesterol (BChol) has emerged as a powerful alternative.[1] This fluorescent analog, where a bright and photostable boron-dipyrromethene (BODIPY) dye is attached to the cholesterol side chain, closely mimics the behavior of native cholesterol in cellular membranes. Its excellent photophysical properties, including high quantum yield and insensitivity to pH, make it an ideal probe for a wide range of fluorescence-based applications, from high-content imaging to plate reader-based HTS assays. These assays provide a safe, sensitive, and reproducible method for quantifying cholesterol transport, enabling the screening of large compound libraries to identify modulators of cholesterol trafficking pathways.
Principle of the Assays
This compound allows for the real-time monitoring of sterol movement within and between live cells. The fundamental principle involves introducing this compound to cells, allowing it to incorporate into cellular membranes, and then measuring its fluorescence to quantify its transport.
-
Cholesterol Efflux Assays: Cells are first loaded with this compound. After an equilibration period, the medium is replaced with one containing cholesterol acceptors, such as Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL). The amount of this compound effluxed from the cells into the medium over time is quantified by measuring the fluorescence of the supernatant. This assay is critical for identifying compounds that promote reverse cholesterol transport, a key anti-atherogenic process.
-
Cholesterol Uptake Assays: Cells are exposed to media containing this compound, often complexed with a delivery vehicle like methyl-β-cyclodextrin (MβCD) or reconstituted lipoproteins. After incubation, extracellular fluorescence is removed by washing or quenched, and the increase in intracellular fluorescence is measured to quantify uptake. This is used to screen for inhibitors of cholesterol absorption.
-
Intracellular Trafficking Assays: High-content imaging and confocal microscopy can visualize the subcellular localization of this compound. This allows for the study of cholesterol transport between organelles, such as from the plasma membrane to the endoplasmic reticulum or its accumulation in late endosomes/lysosomes, which is a hallmark of diseases like NPC.
Key Cholesterol Transport Pathways
ABCA1-Mediated Cholesterol Efflux
The ATP-binding cassette transporter A1 (ABCA1) is a crucial membrane protein that mediates the first step of reverse cholesterol transport. It facilitates the efflux of cellular cholesterol and phospholipids to lipid-poor acceptors like ApoA-I, leading to the formation of nascent HDL particles. Liver X Receptors (LXRs) are key regulators of this process, and LXR agonists are known to upregulate ABCA1 expression and promote cholesterol efflux.
Caption: ABCA1-mediated efflux pathway stimulated by LXR agonists.
NPC1-Mediated Lysosomal Cholesterol Egress
After endocytosis of lipoproteins, cholesterol is transported to late endosomes and lysosomes (LE/LYS). The Niemann-Pick C1 (NPC1) protein, a transmembrane protein in the limiting membrane of these organelles, is essential for the egress of cholesterol from the LE/LYS to other cellular destinations like the endoplasmic reticulum and plasma membrane. Mutations in NPC1 cause the accumulation of cholesterol in lysosomes, the cellular basis of NPC disease. The compound U-18666A is a well-characterized inhibitor of NPC1 function, phenocopying the disease state.
Caption: NPC1-mediated cholesterol egress from the lysosome.
Experimental Protocols and Data
Protocol 1: HTS for Modulators of Cholesterol Efflux
This protocol is designed for a 96-well plate format to identify compounds that enhance or inhibit cholesterol efflux, primarily via the ABCA1 transporter.
Materials:
-
J774 or THP-1 macrophage cells
-
This compound stock (1 mg/mL in DMSO)
-
Methyl-β-cyclodextrin (MβCD)
-
Unlabeled cholesterol
-
cAMP (optional, for upregulating ABCA1)
-
Apolipoprotein A-I (ApoA-I) or HDL
-
Assay medium: Serum-free RPMI or DMEM
-
Lysis buffer (e.g., RIPA buffer)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader (Excitation: ~482 nm, Emission: ~515 nm)
Workflow Diagram:
Caption: High-throughput screening workflow for cholesterol efflux.
Procedure:
-
Cell Plating: Seed J774 cells in a 96-well black, clear-bottom plate at a density of 75,000 cells/well and incubate for 24 hours.
-
Prepare Labeling Medium: Prepare a complex of this compound and MβCD. A typical final concentration in the labeling medium is 0.025 mM this compound, 0.1 mM unlabeled cholesterol, and 10 mM MβCD.
-
Cell Labeling: Wash cells once with serum-free medium and add 100 µL of labeling medium to each well. Incubate for 1 hour at 37°C.
-
Equilibration: Wash cells twice with medium. Add 100 µL of medium, optionally containing 0.3 mM cAMP to upregulate ABCA1 expression. Incubate overnight (16-18 hours) at 37°C.
-
Compound Treatment: Wash cells. Add 100 µL of serum-free medium containing the desired cholesterol acceptor (e.g., 10-50 µg/mL ApoA-I) and the test compounds at various concentrations. Include appropriate controls (vehicle, positive control like an LXR agonist).
-
Efflux: Incubate the plate for 4 hours at 37°C.
-
Data Acquisition:
-
Carefully transfer 95 µL of the supernatant (medium) from each well to a new black 96-well plate.
-
Wash the remaining cells once with PBS.
-
Add 100 µL of lysis buffer to the cells and incubate for 20 minutes.
-
Measure fluorescence in both the medium plate and the cell lysate plate using a plate reader (Ex: 482 nm, Em: 515 nm).
-
-
Data Analysis:
-
Calculate Total Fluorescence = (Fluorescence of Medium) + (Fluorescence of Lysate).
-
Calculate Percent Efflux = (Fluorescence of Medium / Total Fluorescence) x 100.
-
Protocol 2: HTS for Inhibitors of Cellular Cholesterol Uptake
This protocol is adapted from methods for fluorescent lipid uptake and can be used in a 96- or 384-well format to screen for inhibitors of cholesterol uptake.
Materials:
-
CHO or HeLa cells
-
This compound stock (1 mg/mL in DMSO)
-
Delivery vehicle (e.g., MβCD or serum)
-
Uptake Buffer: HBSS or other suitable buffer
-
Quenching agent (e.g., Trypan Blue, to quench extracellular fluorescence)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader (bottom-read capable)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate to achieve ~90% confluency on the day of the assay.
-
Compound Pre-treatment: Wash cells with Uptake Buffer. Add 50 µL of buffer containing test compounds at 2x final concentration. Incubate for 30-60 minutes at 37°C.
-
Prepare Uptake Solution: Prepare a 2x solution of this compound (e.g., 2-10 µM final concentration) in Uptake Buffer.
-
Initiate Uptake: Add 50 µL of the 2x this compound solution to each well.
-
Uptake Incubation: Incubate for a defined period (e.g., 10-60 minutes) at 37°C. The optimal time should be determined empirically to be within the linear range of uptake.
-
Quench and Read: Add a quenching agent like Trypan Blue to all wells to extinguish the signal from non-internalized this compound. Immediately measure the remaining intracellular fluorescence on a bottom-read plate reader (Ex: ~482 nm, Em: ~515 nm).
Protocol 3: High-Content Screening for Modulators of Lysosomal Cholesterol Accumulation
This protocol is designed to identify compounds that correct or induce the lysosomal cholesterol accumulation phenotype seen in NPC disease.
Materials:
-
NPC1-mutant human fibroblasts (e.g., GM03123) and corresponding wild-type control cells
-
This compound labeled LDL or this compound/MβCD complex
-
Hoechst 33342 (for nuclear staining)
-
Lysosomal marker (e.g., LysoTracker Red or anti-LAMP1 antibody)
-
High-content imaging system and analysis software
Procedure:
-
Cell Plating: Plate NPC1-mutant fibroblasts in 384-well imaging plates.
-
Compound Treatment: Treat cells with a compound library for 24-48 hours.
-
Cholesterol Loading: Add medium containing this compound (e.g., complexed to MβCD) and incubate for 18-24 hours to allow for accumulation in lysosomes.
-
Staining: Wash cells and stain with Hoechst 33342 (nuclei) and a lysosomal marker.
-
Imaging: Acquire images on a high-content imager using appropriate channels for the nucleus, lysosomes, and this compound.
-
Image Analysis:
-
Use the nuclear stain to identify individual cells (primary objects).
-
Use the lysosomal marker to identify lysosomal regions within each cell (secondary objects).
-
Measure the intensity and number of this compound puncta within the lysosomal regions.
-
Calculate the integrated intensity of this compound per cell or per lysosomal compartment.
-
Hits are identified as compounds that significantly reduce the lysosomal this compound signal without causing cytotoxicity (determined by cell count).
-
Quantitative Data and Expected Results
The quality and outcome of an HTS assay are evaluated using standard metrics. Data should be compiled and analyzed to determine assay performance and identify potent modulators.
HTS Assay Performance Metrics
| Parameter | Description | Typical Value for a Robust Assay | Reference |
| Z'-Factor | A statistical measure of assay quality, reflecting the separation between positive and negative control signals relative to their variance. | Z' ≥ 0.5 | [General HTS Knowledge] |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | > 2 | [General HTS Knowledge] |
| Coefficient of Variation (%CV) | A measure of the variability of the data within control groups (positive or negative). | < 15% | [General HTS Knowledge] |
Potency of Known Modulators
The following table provides examples of quantitative data for compounds known to modulate cholesterol transport pathways, which can be used as positive controls to validate assay performance.
| Assay Type | Pathway Target | Modulator | Effect | Potency (IC₅₀ / EC₅₀ / Kᵢ) | Cell Type | Reference |
| Efflux | ABCA1 | LXR Agonist (T0901317) | Agonist | Stimulates efflux | Human Macrophages | |
| Efflux | ABCA1 | LXR Agonist (APD) | Agonist | ~1000x more potent than 22-HC | Multiple | |
| Efflux | ABCA1 | Probucol | Inhibitor | Near total inhibition of efflux to ApoA-I | J774 Macrophages | |
| Intracellular Trafficking | NPC1 | U-18666A | Inhibitor | Kᵢ ≈ 0.02 µM | CHO Cells |
Note: EC₅₀/IC₅₀ values are highly dependent on specific assay conditions (cell type, incubation time, etc.). The values provided are for reference and should be determined empirically.
Conclusion
This compound is a versatile and powerful tool that has replaced hazardous radioisotopes for the study of cholesterol transport. Its application in HTS formats—from plate reader-based assays for uptake and efflux to sophisticated high-content imaging for intracellular trafficking—enables the rapid screening and identification of novel chemical entities that modulate these critical biological pathways. The protocols and data presented here provide a robust framework for researchers in academic and industrial settings to establish and validate this compound-based assays for drug discovery and to further unravel the complexities of cholesterol homeostasis.
References
- 1. Use of BODIPY‐Cholesterol (TF‐Chol) for Visualizing Lysosomal Cholesterol Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An assay to evaluate the capacity of cholesterol acceptors using this compound in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive assay for ABCA1-mediated cholesterol efflux using this compound - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing Cholesterol-Rich Lipid Droplets in Fixed Cells with BODIPY-Cholesterol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid droplets (LDs) are dynamic cellular organelles that serve as central hubs for lipid metabolism, storing neutral lipids like triacylglycerols and cholesteryl esters. The accumulation and trafficking of cholesterol within these droplets are implicated in numerous physiological and pathological processes, including atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and cancer. Fluorescent imaging provides a powerful tool to visualize and quantify these processes. BODIPY-cholesterol, a fluorescent cholesterol analog, offers a specific and sensitive means to track the fate of cholesterol within the cell, including its incorporation into lipid droplets. This document provides detailed protocols for the fixation of cells and subsequent staining with this compound to visualize and analyze cholesterol-rich lipid droplets.
BODIPY dyes are highly lipophilic and exhibit bright, stable fluorescence, making them excellent probes for lipid droplet imaging.[] Unlike general neutral lipid stains such as BODIPY 493/503, which stains all neutral lipids within the droplet core, this compound specifically allows for the tracking and visualization of cholesterol and its esters.[2][3] This specificity is crucial for studies focused on cholesterol metabolism and transport.
Principle of Staining
The staining process relies on the molecular structure of this compound. The BODIPY (boron-dipyrromethene) fluorophore is covalently attached to a cholesterol molecule.[2] This lipophilic conjugate readily partitions into cellular membranes and can be metabolized and trafficked similarly to endogenous cholesterol. When cells are incubated with this compound, it is taken up and can be esterified by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT) in the endoplasmic reticulum.[4] The resulting fluorescent cholesteryl esters are then stored in the hydrophobic core of lipid droplets. This allows for the direct visualization of cholesterol storage within these organelles using fluorescence microscopy.
Experimental Protocols
I. Induction of Lipid Droplet Formation (Optional)
Many cell lines have low basal levels of lipid droplets. To enhance visualization, lipid droplet formation can be induced by supplementing the culture medium with fatty acids. Oleic acid is commonly used for this purpose.
Materials:
-
Complete cell culture medium
-
Oleic acid solution (e.g., 100 mM stock in ethanol)
-
Fatty acid-free Bovine Serum Albumin (BSA) solution (e.g., 10% w/v in PBS)
Procedure:
-
Prepare Oleic Acid-BSA Complex: To prepare a 10 mM oleic acid-BSA complex, slowly add the 100 mM oleic acid stock solution to the 10% BSA solution while stirring at 37°C to achieve the desired final concentration.
-
Cell Treatment: Dilute the oleic acid-BSA complex in complete culture medium to a final concentration of 100-400 µM.
-
Incubation: Remove the existing medium from cultured cells and replace it with the oleic acid-containing medium. Incubate the cells for 12-24 hours at 37°C in a CO2 incubator.
II. Cell Fixation and Staining with this compound
Proper fixation is critical to preserve the morphology of lipid droplets and cellular structures. Paraformaldehyde (PFA) is the recommended fixative as it preserves lipid content and droplet structure well.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
DAPI or Hoechst stain for nuclear counterstaining (optional)
-
Antifade mounting medium
Procedure:
-
Cell Preparation: Grow cells to 60-80% confluency on sterile glass coverslips in a multi-well plate.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove culture medium.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove residual PFA.
-
This compound Staining:
-
Prepare a working solution of this compound at a concentration of 1-5 µM in PBS. The optimal concentration may need to be determined empirically for different cell types and experimental conditions.
-
Incubate the fixed cells with the this compound working solution for 20-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye and reduce background fluorescence.
-
Counterstaining (Optional): If desired, incubate the cells with a nuclear stain such as DAPI (e.g., 300 nM in PBS) for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with a standard FITC filter set (Excitation/Emission: ~495/507 nm for this compound).
Data Presentation
The following table summarizes typical experimental parameters for staining lipid droplets with BODIPY dyes in fixed cells. While specific concentrations and times may need optimization, this provides a general guideline.
| Parameter | BODIPY 493/503 (General Neutral Lipids) | This compound (Cholesterol & Esters) | Reference(s) |
| Fixative | 4% Paraformaldehyde | 4% Paraformaldehyde | |
| Fixation Time | 15-20 minutes | 15-20 minutes | |
| Staining Concentration | 1-2 µM | 1-5 µM | |
| Staining Time | 15-30 minutes | 20-60 minutes | |
| Excitation (max) | ~493 nm | ~495 nm | |
| Emission (max) | ~503 nm | ~507 nm |
Visualizations
Cholesterol Trafficking and Storage in Lipid Droplets
The following diagram illustrates the cellular pathway of cholesterol uptake, esterification, and storage in lipid droplets.
Caption: Cholesterol uptake and storage pathway.
Experimental Workflow for Imaging Lipid Droplets
This diagram outlines the key steps in the experimental workflow for staining and imaging lipid droplets in fixed cells.
Caption: Experimental workflow for lipid droplet imaging.
Troubleshooting
Common issues encountered during the staining procedure and potential solutions are outlined below.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Insufficient dye concentration- Short incubation time- Poor cell health- Dye degradation | - Optimize this compound concentration (try a range from 1-10 µM).- Increase incubation time (up to 60 minutes).- Ensure cells are healthy and not over-confluent before fixation.- Use freshly prepared staining solution. |
| High Background | - Dye concentration too high- Inadequate washing- Presence of serum/media residues | - Decrease this compound concentration.- Increase the number and duration of washing steps after staining.- Ensure thorough washing with PBS before fixation to remove all traces of culture medium. |
| Photobleaching | - High excitation light intensity- Prolonged exposure time | - Use the lowest possible excitation intensity.- Minimize exposure time during image acquisition.- Use an antifade mounting medium. |
| Inconsistent Staining | - Uneven cell density- Incomplete removal of fixative or washing solutions | - Ensure even cell seeding and confluency.- Aspirate all solutions completely between steps. |
| This compound does not localize to lipid droplets | - Inefficient esterification by ACAT in the specific cell type- Staining unesterified cholesterol pools | - Confirm ACAT expression and activity in your cell model.- Co-stain with a general lipid droplet marker like BODIPY 493/503 to confirm lipid droplet presence.- Note that this compound can also label other cholesterol-rich membranes. |
References
- 2. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing Cholesterol Storage in Live Cells and C. elegans by Stimulated Raman Scattering Imaging of Phenyl-Diyne Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols: BODIPY-Cholesterol for Investigating Drug Effects on Cholesterol Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol is a vital component of cellular membranes and a precursor for essential molecules. Dysregulation of its metabolism is implicated in numerous diseases, including cardiovascular and neurodegenerative disorders.[1] Understanding how therapeutic agents modulate cholesterol trafficking is therefore of paramount importance in drug development. BODIPY-cholesterol, a fluorescent analog of cholesterol, has emerged as a powerful tool for visualizing and quantifying intracellular cholesterol dynamics.[2][3] Its bright and photostable fluorescence allows for real-time imaging of sterol movement in living cells.[2] This document provides detailed application notes and protocols for utilizing this compound to investigate the effects of drugs on cholesterol uptake, transport, and efflux.
This compound closely mimics the membrane partitioning and trafficking of native cholesterol.[2] It has been successfully used to study ABCA1-mediated cholesterol efflux, a critical step in reverse cholesterol transport, and has shown a strong correlation with traditional radiolabeling methods. Furthermore, its application extends to studying cholesterol accumulation in lysosomal storage disorders like Niemann-Pick type C (NPC) disease, offering a valuable tool for screening potential therapeutics.
Key Applications
-
High-Throughput Screening (HTS) for Modulators of Cholesterol Efflux: The simplicity of fluorescence detection makes this compound ideal for HTS campaigns to identify compounds that enhance or inhibit cholesterol efflux.
-
Visualization of Intracellular Cholesterol Trafficking: Its excellent fluorescent properties enable direct monitoring of sterol movement between organelles, such as the plasma membrane, endosomes, and lipid droplets, by time-lapse microscopy.
-
Investigating the Mechanism of Action of Hypolipidemic Drugs: Researchers can elucidate how drugs affect specific pathways of cholesterol metabolism, such as uptake from lipoproteins or efflux to HDL acceptors.
-
Studying Lysosomal Cholesterol Accumulation: this compound can be used to model and quantify the lysosomal cholesterol buildup characteristic of diseases like NPC and to test the efficacy of drugs aimed at clearing this accumulation.
Experimental Protocols
Protocol 1: Cholesterol Efflux Assay Using this compound
This protocol is designed to quantify the capacity of cholesterol acceptors, such as apolipoproteins or high-density lipoproteins (HDL), to mediate cholesterol efflux from cells, and to assess the effect of drug candidates on this process.
Materials:
-
This compound (TopFluor Cholesterol)
-
Methyl-β-cyclodextrin (MβCD)
-
Cell culture medium (e.g., DMEM/F-12, no phenol red)
-
Sandoz 58-035 (ACAT inhibitor, optional)
-
cAMP
-
Cholesterol acceptors (e.g., ApoA-I, HDL)
-
RIPA lysis buffer with protease inhibitors
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom fluorescence plates
Procedure:
-
Cell Plating: Plate cells (e.g., primary astrocytes, J774 macrophages) in a 48-well or 96-well plate the day before the experiment.
-
Preparation of this compound/MβCD Complex:
-
Prepare a 10 mg/mL stock solution of cholesterol in chloroform and a 1 mg/mL stock solution of this compound in DMSO.
-
In a glass tube, combine cholesterol and this compound.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in a 20 mM MβCD solution in serum-free medium to the desired final concentration of this compound (e.g., 10x stock).
-
-
Cell Labeling:
-
Wash cells once with serum-free medium.
-
Dilute the 10x this compound/MβCD complex to 1x in serum-free medium and add to the cells.
-
Incubate for 1 hour at 37°C.
-
-
Equilibration:
-
Remove the labeling medium and wash the cells twice with medium.
-
Add equilibration medium (e.g., DMEM/F-12 with 2 μg/mL Sandoz 58-035 and 0.3 mM cAMP to upregulate ABCA1 expression) and incubate overnight (approximately 16 hours) at 37°C.
-
-
Drug Treatment (Optional):
-
Remove the equilibration medium and add fresh medium containing the drug of interest at various concentrations.
-
Incubate for a predetermined time (e.g., 1-24 hours) to allow the drug to exert its effect.
-
-
Cholesterol Efflux:
-
Remove the drug-containing medium and wash the cells.
-
Add medium containing the cholesterol acceptor (e.g., 10 µg/mL ApoA-I) to the cells. For control wells (baseline efflux), add medium without an acceptor.
-
Incubate for 4 hours at 37°C.
-
-
Quantification:
-
Transfer the culture medium from each well to a 96-well black fluorescence plate.
-
Lyse the cells by adding RIPA buffer and incubate at 4°C on a shaker for 20 minutes.
-
Transfer the cell lysate to the 96-well plate.
-
Measure the fluorescence of the medium and the cell lysate using a plate reader (Excitation: ~482 nm; Emission: ~515 nm).
-
-
Calculation of Percent Efflux:
-
Percent Efflux = [Fluorescence in Medium / (Fluorescence in Medium + Fluorescence in Cell Lysate)] x 100.
-
Protocol 2: Visualization of Intracellular Cholesterol Trafficking
This protocol allows for the microscopic visualization of cholesterol uptake and its subsequent trafficking to various intracellular compartments.
Materials:
-
This compound
-
MβCD
-
Live-cell imaging medium
-
Organelle-specific fluorescent trackers (e.g., LysoTracker, ER-Tracker)
-
Confocal microscope with environmental chamber
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for high-resolution microscopy.
-
This compound Labeling (Pulse-Chase):
-
Prepare a this compound/MβCD complex as described in Protocol 1.
-
To label the plasma membrane, incubate cells with the complex for a short period (e.g., 2 minutes) at room temperature.
-
Wash the cells three times with imaging medium to remove the labeling complex.
-
-
Time-Lapse Imaging (Chase):
-
Immediately begin acquiring images using a confocal microscope to track the internalization and movement of this compound over time.
-
For longer-term studies (e.g., 18 hours or more), cells can be returned to a standard incubator between imaging sessions to observe accumulation in specific organelles like lysosomes.
-
-
Co-localization with Organelle Markers:
-
To identify the organelles where this compound accumulates, co-stain the cells with specific live-cell organelle trackers according to the manufacturer's instructions.
-
Acquire multi-channel fluorescence images and analyze for co-localization.
-
-
Drug Effect Analysis:
-
To investigate the effect of a drug, pre-incubate the cells with the compound before labeling with this compound, or add the drug during the chase period and observe any changes in cholesterol trafficking patterns compared to untreated control cells.
-
Data Presentation
Quantitative data from cholesterol efflux experiments can be summarized in tables for clear comparison of the effects of different drugs or conditions.
Table 1: Effect of Compound X on ApoA-I-Mediated Cholesterol Efflux
| Treatment Group | Concentration | Percent this compound Efflux (Mean ± SD, n=3) |
| No Acceptor (Baseline) | - | 5.2 ± 0.8% |
| ApoA-I (10 µg/mL) | - | 20.5 ± 2.1% |
| ApoA-I + Compound X | 1 µM | 25.8 ± 2.5% |
| ApoA-I + Compound X | 10 µM | 35.1 ± 3.0% |
| ApoA-I + Compound X | 50 µM | 38.4 ± 3.2% |
Data is hypothetical and for illustrative purposes only.
Table 2: Comparison of Efflux Mediated by Different Acceptors
| Cholesterol Acceptor | Percent this compound Efflux (Mean ± SD, n=3) |
| ApoA-I | 20.5 ± 2.1% |
| HDL | 28.9 ± 2.7% |
| ApoB-depleted serum | 25.4 ± 2.3% |
Data is hypothetical and for illustrative purposes only. A study found that fractional efflux of this compound was significantly higher than that of [3H]cholesterol when using these acceptors.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: ABCA1-mediated cholesterol efflux pathway.
Caption: Workflow for a this compound efflux assay.
References
Troubleshooting & Optimization
how to prevent BODIPY-cholesterol photobleaching during imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent BODIPY-cholesterol photobleaching during imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound imaging?
Q2: What are the main factors that contribute to this compound photobleaching?
A2: Several factors can exacerbate the photobleaching of this compound:
-
High Illumination Intensity: More intense light leads to a higher rate of fluorophore excitation and, consequently, a faster rate of photobleaching.[1]
-
Long Exposure Times: Prolonged exposure to excitation light increases the cumulative dose of photons a fluorophore absorbs, accelerating its degradation.[1]
-
High Oxygen Concentration: Molecular oxygen is a key mediator of photobleaching. The presence of dissolved oxygen in the imaging medium can significantly increase the rate of photobleaching.[2]
-
Suboptimal Imaging Environment: For live-cell imaging, factors like temperature and CO₂ levels can induce cellular stress, which may indirectly affect fluorophore stability.
Q3: What are the general strategies to minimize this compound photobleaching?
A3: A multi-pronged approach is often the most effective way to combat photobleaching:
-
Optimize Imaging Parameters: Use the lowest possible illumination intensity and the shortest exposure time that still provides an adequate signal-to-noise ratio.
-
Use Antifade Reagents: Incorporate antifade reagents into your mounting medium (for fixed cells) or imaging buffer (for live cells). These reagents work by scavenging reactive oxygen species.
-
Advanced Imaging Techniques: Employ imaging modalities that are inherently less prone to photobleaching, such as two-photon excitation microscopy.
-
Proper Sample Preparation: Ensure cells are healthy and not overly confluent to avoid stress-induced artifacts. Image samples immediately after staining to minimize fluorescence decay.
Q4: Are all antifade reagents compatible with BODIPY dyes?
A4: Not necessarily. Some reports suggest that certain antifade reagents, particularly those containing p-phenylenediamine (PPD) like some formulations of VectaShield, may not be optimal for BODIPY dyes. It is advisable to use antifade reagents that have been validated for use with BODIPY fluorophores or to test a new antifade reagent before critical experiments. Commercial products like ProLong™ Live Antifade Reagent have been shown to be compatible with a wide range of dyes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid signal loss during time-lapse imaging | - Excitation light intensity is too high.- Exposure time is too long.- No antifade reagent is being used. | - Reduce laser power or illumination intensity to the minimum required for a clear signal.- Decrease the exposure time per frame.- For live cells, add a compatible antifade reagent like ProLong™ Live to the imaging medium.- For fixed cells, use a mounting medium containing an antifade agent like n-propyl gallate (NPG). |
| High background fluorescence | - Concentration of this compound is too high.- Incomplete removal of unbound dye. | - Optimize the staining concentration of this compound (typically in the range of 0.5-5 µM).- Increase the number of washing steps with PBS or an appropriate buffer after staining. |
| Phototoxicity observed in live cells (e.g., blebbing, apoptosis) | - Generation of reactive oxygen species (ROS) due to photobleaching.- High cumulative light exposure. | - Use an antifade reagent to scavenge ROS.- Reduce illumination intensity and exposure time.- Consider using two-photon microscopy, which typically causes less phototoxicity.- Ensure the imaging medium is fresh and provides a stable physiological environment (temperature and CO₂ control). |
| Inconsistent fluorescence intensity between samples | - Variation in staining time or concentration.- Different levels of photobleaching during image acquisition. | - Standardize the staining protocol for all samples.- Image all samples under identical illumination and exposure settings.- Use an antifade reagent consistently across all samples. |
Quantitative Data
Table 1: Comparison of Antifade Reagent Components
| Antifade Agent | Common Abbreviation | Efficacy | Notes |
| p-Phenylenediamine | PPD | Highly effective | May not be compatible with all dyes, including some cyanine and potentially BODIPY dyes. Can be toxic. |
| n-Propyl gallate | NPG | Good | Less toxic than PPD and can be used in live cells, though it may have anti-apoptotic effects. Requires heating to dissolve. |
| 1,4-Diazabicyclo[2.2.2]octane | DABCO | Moderate | Less effective than PPD but also less toxic. May also have anti-apoptotic properties. |
| Trolox | - | Moderate | A vitamin E analog, often used in homemade live-cell antifade formulations. |
Table 2: Imaging Parameters for Minimizing Photobleaching
| Parameter | Recommendation | Rationale |
| Excitation Wavelength | Use a wavelength close to the excitation maximum of this compound (~505 nm) | Maximizes fluorescence signal, allowing for lower illumination intensity. |
| Illumination Intensity | As low as possible | Reduces the rate of fluorophore excitation and subsequent photobleaching. |
| Exposure Time | As short as possible | Minimizes the duration of light exposure per frame. |
| Imaging Modality | Two-photon excitation microscopy | Confines excitation to the focal plane, reducing out-of-focus photobleaching and phototoxicity. This compound is very photostable under two-photon excitation. |
Experimental Protocols
Protocol 1: Live-Cell Imaging with a Commercial Antifade Reagent
-
Cell Culture and Staining:
-
Plate cells on a glass-bottom dish or chamber slide suitable for microscopy.
-
Culture cells to the desired confluency.
-
Prepare a working solution of this compound in a serum-free medium or appropriate buffer (e.g., PBS) at a final concentration of 0.5-5 µM.
-
Wash the cells once with warm PBS.
-
Incubate the cells with the this compound working solution for 10-20 minutes at 37°C, protected from light.
-
Wash the cells two to three times with warm PBS to remove unbound dye.
-
-
Application of Antifade Reagent:
-
Prepare the live-cell antifade reagent (e.g., ProLong™ Live Antifade Reagent) according to the manufacturer's instructions. This typically involves diluting a concentrated stock into the imaging medium.
-
Replace the PBS with the imaging medium containing the antifade reagent.
-
Incubate the cells for the recommended time (e.g., 15 minutes to 2 hours for ProLong™ Live) at 37°C in the dark.
-
-
Imaging:
-
Place the dish on the microscope stage, ensuring a controlled environment (37°C and 5% CO₂).
-
Use the lowest possible illumination intensity and shortest exposure time that allow for adequate signal detection.
-
For time-lapse experiments, minimize the frequency of image acquisition to reduce cumulative light exposure.
-
Protocol 2: Preparation of a Homemade n-Propyl Gallate (NPG) Antifade Mounting Medium (for Fixed Cells)
This protocol is for fixed cells and is not suitable for live-cell imaging.
-
Stock Solutions:
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) n-propyl gallate (Sigma P3130) stock solution in dimethyl sulfoxide (DMSO). NPG does not dissolve well in aqueous solutions.
-
-
Preparation of Mounting Medium:
-
In a conical tube, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol (ACS grade, 99-100% purity).
-
Slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise while rapidly stirring or vortexing.
-
Store the final solution in the dark at -20°C.
-
-
Mounting:
-
After the final wash of your stained cells on a coverslip, carefully aspirate the excess buffer.
-
Add a small drop of the NPG mounting medium to a microscope slide.
-
Invert the coverslip onto the drop of mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish.
-
Store the slide in the dark at 4°C or -20°C for long-term storage.
-
Visualizations
Caption: Workflow for live-cell imaging with this compound and an antifade reagent.
Caption: Troubleshooting logic for addressing rapid photobleaching of this compound.
Caption: Simplified signaling pathway of BODIPY photobleaching and the role of antifade reagents.
References
common pitfalls to avoid when using BODIPY-cholesterol
Welcome to the technical support center for BODIPY-cholesterol. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a weak fluorescence signal or high background. What are the possible causes and solutions?
A weak signal or high background is a common issue that can arise from several factors, including suboptimal dye concentration, insufficient staining time, or poor cell health.[]
Troubleshooting Steps:
-
Optimize Dye Concentration: The recommended working concentration for this compound is typically between 0.5–5 µM.[2][3] Start with a concentration in the middle of this range and perform a titration to find the optimal concentration for your specific cell type and experimental conditions. Lower concentrations can help reduce non-specific staining and background, while higher concentrations might lead to aggregation.[]
-
Adjust Incubation Time: A typical incubation period is 10–30 minutes at 37°C.[2] For live-cell imaging, shorter incubation times are preferable to minimize cytotoxicity. If the signal is weak, you can try extending the incubation time slightly.
-
Ensure Cell Health: Use healthy, sub-confluent cells for your experiments. Over-confluent or stressed cells can exhibit altered lipid metabolism and morphology, leading to inconsistent staining.
-
Proper Washing: Thoroughly wash the cells with a suitable buffer like PBS or HBSS before and after staining to remove residual media components and unbound dye, which can contribute to high background.
-
Fresh Dye Solution: Prepare fresh working solutions of this compound for each experiment. The dye can degrade or aggregate upon storage in diluted solutions.
Q2: My this compound signal is photobleaching quickly during imaging. How can I improve its photostability?
Photobleaching, or the irreversible loss of fluorescence due to light exposure, can be a significant issue, especially during time-lapse imaging.
Solutions to Minimize Photobleaching:
-
Reduce Excitation Intensity: Use the lowest possible laser power or excitation light intensity that still provides a detectable signal.
-
Minimize Exposure Time: Keep the exposure time for each image as short as possible.
-
Use Anti-fade Mounting Media: For fixed-cell imaging, use a commercially available anti-fade mounting medium to preserve the fluorescence signal.
-
Maintain Stable Imaging Conditions: For live-cell imaging, ensure a stable temperature and CO₂ environment to reduce cellular stress, which can indirectly affect fluorescence stability.
-
Consider Photostable Analogs: If photobleaching remains a persistent issue, explore the use of red-shifted this compound analogs, which may offer improved photostability.
Q3: I suspect the this compound is forming aggregates in my samples. How can I prevent this?
BODIPY dyes, including this compound, have a tendency to aggregate in aqueous environments, especially at higher concentrations, which can lead to fluorescence quenching and artifacts.
Prevention Strategies:
-
Use Recommended Solvents: Dissolve the this compound stock solution in a high-quality, anhydrous solvent like DMSO or ethanol. When preparing the working solution, ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.1%) to avoid cytotoxicity and precipitation.
-
Sonication: Sonication of the stock solution before dilution can help to dissolve any pre-existing aggregates.
-
Optimize Concentration: Use the lowest effective concentration of the dye to minimize the likelihood of aggregation.
-
Complex with a Carrier: For certain applications, complexing this compound with a carrier molecule like cyclodextrin can improve its solubility and delivery to cells.
Q4: How does the behavior of this compound differ from endogenous cholesterol?
While this compound is a valuable tool for visualizing sterol trafficking, it is important to recognize that its properties are not identical to those of natural cholesterol due to the attached fluorophore.
Key Differences:
-
Trafficking and Localization: The BODIPY moiety can influence the intracellular transport and final destination of the molecule. For instance, under certain conditions, this compound may show a preference for lipid droplets compared to endogenous cholesterol.
-
Efflux and Esterification: Studies have shown that this compound can have a higher efflux rate from cells and a lower rate of esterification compared to radiolabeled cholesterol.
-
Membrane Behavior: The bulky BODIPY group can slightly alter the way the cholesterol analog inserts into and interacts with the lipid bilayer.
It is crucial to perform careful control experiments and, when possible, validate findings with other methods, such as using radiolabeled cholesterol or filipin staining for comparison.
Data Presentation
Table 1: Recommended Experimental Parameters for this compound Staining
| Parameter | Recommended Range | Notes |
| Stock Solution Solvent | DMSO or Ethanol | Use high-quality, anhydrous solvent. |
| Stock Solution Concentration | 1-10 mM | Store at -20°C or -80°C, protected from light. |
| Working Concentration | 0.5–5 µM | Optimize for your specific cell type and application. |
| Incubation Time | 10–30 minutes | Shorter times are recommended for live-cell imaging. |
| Incubation Temperature | 37°C | |
| Excitation/Emission (approx.) | 505 nm / 515 nm |
Experimental Protocols
Protocol 1: General Staining of Live Cells with this compound
-
Cell Preparation: Plate cells on a suitable imaging dish or slide and allow them to adhere and grow to the desired confluency.
-
Prepare this compound Working Solution:
-
Thaw the this compound stock solution (in DMSO or ethanol) at room temperature.
-
Dilute the stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., PBS or HBSS) to the desired final working concentration (e.g., 1-2 µM). Ensure the final solvent concentration is below 0.1%.
-
Vortex the working solution gently.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS or HBSS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or HBSS to remove any unbound dye.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Proceed with fluorescence microscopy using appropriate filter sets for BODIPY fluorescence (Excitation/Emission ~505/515 nm).
-
Protocol 2: Staining of Fixed Cells with this compound
-
Cell Preparation and Fixation:
-
Grow cells on coverslips or imaging dishes.
-
Wash the cells with PBS.
-
Fix the cells with 2-4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS to remove the fixative.
-
-
Staining:
-
Prepare the this compound working solution as described in Protocol 1.
-
Add the working solution to the fixed cells and incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the coverslips and allow the mounting medium to cure.
-
Image the cells using a fluorescence microscope.
-
Visualizations
Caption: Live-cell staining workflow with this compound.
Caption: Troubleshooting guide for weak signals and high background.
References
optimizing incubation time for BODIPY-cholesterol labeling
Welcome to the technical support center for BODIPY-cholesterol labeling. This guide provides detailed troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental protocols, with a specific focus on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the standard recommended incubation time for this compound labeling?
A typical incubation time for this compound is between 15 to 30 minutes for general live-cell imaging.[][] However, the optimal time can vary significantly based on the cell type, experimental goal, and whether the cells are live or fixed. For some applications, such as tracking cholesterol efflux, a 1-hour incubation may be used.[3][4]
Q2: How does the experimental goal influence the required incubation time?
The incubation time is highly dependent on the biological process being studied.
-
General Membrane and Lipid Droplet Staining: A short incubation of 15-30 minutes is often sufficient for the probe to incorporate into cellular membranes and lipid droplets.[]
-
Lysosomal Accumulation Studies: To visualize the accumulation of cholesterol in lysosomes, especially in models of diseases like Niemann-Pick type C, much longer incubation times are necessary. It is advisable to use incubation periods of 18 hours or longer to allow the probe to equilibrate between the plasma membrane and lysosomal pools.
-
Cholesterol Efflux Assays: In these experiments, cells are typically labeled for a defined period, such as 1 hour, before being incubated with cholesterol acceptors.
Q3: Should incubation times differ between live and fixed cell staining?
Yes, incubation times should be adjusted for live versus fixed cells.
-
Live Cells: Shorter durations (typically 15-30 minutes) are favored to minimize potential cytotoxicity and cellular stress from the dye or solvent.
-
Fixed Cells: Staining time can be extended (e.g., 20-60 minutes) to ensure complete and thorough labeling of target structures, as cytotoxicity is not a concern.
Q4: What are the consequences of suboptimal incubation times?
-
Too Short: An insufficient incubation time will likely result in a weak or non-existent fluorescent signal because the probe has not had enough time to incorporate into cellular structures.
-
Too Long: Prolonged incubation, especially in live cells, can lead to increased cytotoxicity. It may also cause the probe to be trafficked to compartments that are not the primary target of the study, potentially complicating analysis. Furthermore, some this compound analogs are readily effluxed from cells, so long incubations could paradoxically lead to a reduced signal if efflux acceptors are present.
Experimental Protocols and Data
Recommended Incubation Parameters
The following table summarizes recommended starting concentrations and incubation times for various applications. Optimization is often necessary for specific cell lines and experimental conditions.
| Application | Cell State | This compound Concentration | Incubation Time | Temperature | Key Considerations |
| General Lipid Droplet/Membrane Staining | Live | 0.5–2 µM | 15–30 minutes | 37°C | Use shorter times to minimize cytotoxicity. |
| General Lipid Droplet/Membrane Staining | Fixed | 0.5–5 µM | 20–60 minutes | Room Temperature or 37°C | Ensures thorough labeling without risk of cell stress. |
| Lysosomal Accumulation | Live | Not specified, start with 1 µM | ≥ 18 hours | 37°C | Necessary for observing equilibration into lysosomal pools. |
| Cholesterol Efflux Assay | Live | Not specified, start with 1 µM | 1 hour | 37°C | This is the labeling phase before introducing acceptors. |
Detailed Experimental Protocol: Live-Cell Labeling
This protocol is a general guideline for staining live cells with this compound.
-
Cell Preparation: Culture cells on an appropriate imaging dish or plate until they reach 70–80% confluency. Ensure cells are healthy to avoid artifacts.
-
Prepare Staining Solution:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO. Store aliquots at -20°C or -80°C, protected from light.
-
Immediately before use, dilute the stock solution to a final working concentration (e.g., 1 µM) in a serum-free medium or a suitable buffer like PBS or HBSS. The final DMSO concentration should be less than 0.1% to avoid cytotoxicity.
-
-
Cell Washing: Gently wash the cells twice with pre-warmed PBS or HBSS to remove residual culture media and serum.
-
Incubation:
-
Remove the wash buffer and add the this compound working solution to the cells.
-
Incubate the cells at 37°C for 15–30 minutes, protected from light.
-
-
Post-Incubation Wash: Remove the staining solution and wash the cells 2–3 times with pre-warmed PBS or buffer to remove unbound dye and reduce background fluorescence.
-
Imaging: Image the cells immediately in fresh PBS or appropriate imaging medium. Use low laser intensity and short exposure times to minimize photobleaching.
Troubleshooting Guide
This section addresses common issues encountered when optimizing this compound incubation time.
Problem: Weak or No Fluorescent Signal
-
Possible Cause: Incubation time is too short.
-
Solution: Increase the incubation time in increments (e.g., from 15 minutes to 30 minutes). For fixed cells, you can extend this to 60 minutes. Ensure you are not exceeding times that could lead to probe efflux.
-
-
Possible Cause: Dye concentration is too low.
-
Solution: The recommended working concentration is typically 0.5–2 µM. If the signal is weak, try increasing the concentration within this range. Perform a titration to find the optimal concentration for your specific cell type.
-
-
Possible Cause: Poor cell health.
-
Solution: Ensure cells are healthy and not over-confluent, as this can affect dye uptake and lead to abnormal lipid formation.
-
Problem: High Background Fluorescence
-
Possible Cause: Inadequate washing.
-
Solution: Ensure thorough washing (2-3 times) with a suitable buffer like PBS or HBSS after incubation to remove all unbound dye.
-
-
Possible Cause: Dye concentration is too high.
-
Solution: While a higher concentration can increase signal, it can also lead to non-specific binding and high background. Titrate the concentration downwards to find a balance between signal and background.
-
-
Possible Cause: Dye aggregation.
-
Solution: BODIPY dyes have limited solubility in aqueous solutions. Ensure the stock solution is fully dissolved in DMSO and that the working solution is prepared fresh and mixed well just before use. Pre-warming the buffer before adding the dye can sometimes help.
-
Problem: Inconsistent Results Between Experiments
-
Possible Cause: Variation in incubation time or temperature.
-
Solution: Strictly control the incubation time and temperature across all experiments to ensure reproducibility. Use a timer and a calibrated incubator.
-
-
Possible Cause: Dye degradation.
-
Solution: this compound should be stored properly in aliquots at -20°C or -80°C and protected from light and repeated freeze-thaw cycles. Always prepare the working solution immediately before use.
-
-
Possible Cause: Cell passage number or confluency differences.
-
Solution: Use cells within a consistent range of passage numbers and plate them to achieve similar confluency for each experiment, as cellular metabolism and lipid content can vary.
-
Visual Workflows
General this compound Labeling Workflow
Caption: A generalized workflow for cell labeling with this compound.
Troubleshooting Weak Signal or High Background
Caption: A decision tree for troubleshooting common staining issues.
References
how to choose the right concentration of BODIPY-cholesterol for experiments
Welcome to the technical support center for BODIPY-Cholesterol. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound in cell-based experiments?
A1: The recommended working concentration for this compound typically ranges from 0.5 µM to 5 µM.[1][2] For live cell imaging, a concentration range of 0.1 µM to 2 µM is often used to minimize cytotoxicity and non-specific background fluorescence.[][] For fixed cell staining, concentrations can be slightly higher, in the range of 0.5 µM to 5 µM.[] The optimal concentration should be determined empirically for each cell line and experimental setup.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) or ethanol to create a stock solution. A common stock solution concentration is 1 mM. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C in the dark to avoid repeated freeze-thaw cycles.
Q3: What are the excitation and emission wavelengths for this compound?
A3: The excitation and emission maxima for this compound are approximately 505 nm and 515 nm, respectively.
Q4: Can this compound be used for both live and fixed cell imaging?
A4: Yes, this compound is suitable for both live and fixed cell imaging applications. For live-cell imaging, it allows for the real-time visualization of cholesterol trafficking. For fixed cells, it can be used to label cholesterol-rich structures, though careful fixation methods are required to preserve lipid integrity.
Q5: How does this compound behave compared to natural cholesterol?
A5: this compound is a fluorescent analog that closely mimics the behavior of natural cholesterol in cellular membranes. It has been shown to partition into ordered membrane domains similarly to cholesterol. However, the presence of the BODIPY moiety can lead to increased efflux from cells and reduced esterification compared to radiolabeled cholesterol.
Troubleshooting Guide
Weak Fluorescence Signal
Q: My fluorescence signal is very weak. What could be the cause and how can I improve it?
A: A weak signal can be due to several factors:
-
Insufficient Dye Concentration: The concentration of this compound may be too low. Try titrating the concentration upwards within the recommended range (e.g., from 0.5 µM to 2 µM).
-
Short Incubation Time: The staining duration might not be long enough for sufficient uptake. For live cells, typical incubation times are 15-30 minutes, while fixed cells may require longer. Consider extending the incubation period.
-
Poor Cell Health: Unhealthy or stressed cells may not take up the dye efficiently. Ensure your cells are in a healthy state before starting the experiment.
-
Photobleaching: Excessive exposure to excitation light can cause the fluorophore to fade. To mitigate this, use the lowest possible laser power and exposure time during imaging. Using an anti-fade mounting medium for fixed cells can also help.
High Background Fluorescence
Q: I am observing high background fluorescence in my images. How can I reduce it?
A: High background can obscure your signal of interest. Here are some solutions:
-
Excessive Dye Concentration: Using too high a concentration of this compound can lead to non-specific binding and high background. Try reducing the concentration.
-
Inadequate Washing: Insufficient washing after staining can leave residual dye in the medium, contributing to background noise. Ensure you perform thorough washes with a suitable buffer like PBS after incubation.
-
Dye Aggregation: this compound can aggregate in aqueous solutions, leading to bright, punctate background signals. Ensure the dye is well-solubilized in the working solution. Using a carrier like methyl-β-cyclodextrin (MβCD) can improve solubility.
Dye Aggregation and Artifacts
Q: I see bright, irregular puncta in my images that don't seem to be localized to specific organelles. What are these and how can I prevent them?
A: These are likely aggregates of this compound. To prevent their formation:
-
Proper Solubilization: Ensure the stock solution is fully dissolved before preparing the working solution. Sonication can aid in dissolving the dye.
-
Use of a Carrier: Complexing this compound with a carrier molecule like methyl-β-cyclodextrin (MβCD) can enhance its solubility and facilitate delivery to the plasma membrane.
-
Fresh Working Solution: Prepare the working solution immediately before use to minimize the chance of aggregation over time.
Cytotoxicity
Q: I suspect that this compound is toxic to my cells. How can I address this?
A: While generally well-tolerated at appropriate concentrations, high concentrations or prolonged incubation times can lead to cytotoxicity.
-
Optimize Concentration and Incubation Time: Use the lowest effective concentration and the shortest possible incubation time that provides a good signal.
-
Perform a Cytotoxicity Assay: To determine the toxic threshold for your specific cell line, you can perform a standard cytotoxicity assay (e.g., MTT or LDH assay) with a range of this compound concentrations.
Quantitative Data Summary
| Parameter | Live Cell Imaging | Fixed Cell Staining | Cholesterol Efflux Assay |
| This compound Concentration | 0.1 - 2 µM | 0.5 - 5 µM | 0.025 mM (complexed with cyclodextrin) |
| Incubation Time | 15 - 30 minutes | 20 - 60 minutes | 1 hour |
| Incubation Temperature | 37°C | Room Temperature or 37°C | 37°C |
Experimental Protocols
Protocol 1: Live Cell Imaging of Cholesterol Trafficking
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Staining Solution: Prepare a working solution of this compound in pre-warmed culture medium. A typical starting concentration is 1 µM. If solubility is an issue, consider pre-complexing this compound with methyl-β-cyclodextrin.
-
Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or culture medium to remove unbound dye.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for BODIPY fluorescence (Excitation/Emission: ~505/515 nm). For time-lapse imaging, maintain the cells at 37°C and 5% CO2.
Protocol 2: Cholesterol Efflux Assay
This protocol is adapted from a method for measuring ABCA1-mediated cholesterol efflux.
-
Preparation of Labeling Medium:
-
Prepare a mixture of unlabeled cholesterol and this compound (e.g., a 4:1 molar ratio).
-
Dry the cholesterol mixture under nitrogen to form a thin film.
-
Solubilize the film in a solution of methyl-β-cyclodextrin (MβCD) in a suitable buffer (e.g., MEM-HEPES) by sonication and incubation in a shaking water bath at 37°C.
-
The final concentrations in the labeling medium might be, for example, 0.025 mM this compound, 0.1 mM unlabeled cholesterol, and 10 mM MβCD.
-
-
Cell Labeling:
-
Plate cells (e.g., J774 macrophages) in appropriate culture plates.
-
Incubate the cells with the this compound labeling medium for 1 hour at 37°C.
-
-
Equilibration:
-
After labeling, wash the cells and equilibrate them in a serum-free medium, potentially with agents to upregulate cholesterol efflux transporters (e.g., cAMP).
-
-
Efflux Measurement:
-
Incubate the labeled cells with medium containing cholesterol acceptors (e.g., apoA-I or HDL).
-
After the desired efflux period (e.g., 4 hours), collect the medium.
-
-
Quantification:
-
Measure the fluorescence intensity in the collected medium using a plate reader.
-
To calculate fractional efflux, lyse the cells and measure the total cellular fluorescence.
-
Fractional Efflux (%) = (Fluorescence in medium / (Fluorescence in medium + Fluorescence in cells)) * 100.
-
Visualizations
Caption: Workflow for selecting the optimal this compound concentration.
References
Validation & Comparative
Fluorescent Cholesterol Analogs: A Comparative Guide to BODIPY-Cholesterol and NBD-Cholesterol for Tracking Sterol Dynamics
For researchers in cell biology, biochemistry, and drug development, tracking the intricate movements of cholesterol within and between cellular membranes is crucial for understanding a myriad of physiological and pathological processes. Fluorescently labeled cholesterol analogs are indispensable tools in this endeavor. This guide provides a detailed comparison of two of the most commonly used probes: BODIPY-cholesterol and NBD-cholesterol, offering insights into their performance, experimental considerations, and potential artifacts to help you make an informed choice for your research.
This comparison guide synthesizes data from multiple studies to provide an objective overview of this compound and NBD-cholesterol. We will delve into their photophysical properties, their ability to mimic native cholesterol, and provide standardized experimental protocols for their use.
At a Glance: Key Differences and Recommendations
This compound is generally considered a superior probe for tracking sterol dynamics due to its brighter fluorescence, greater photostability, and more faithful mimicking of natural cholesterol's behavior within membranes.[1][2][3] In contrast, NBD-cholesterol, while historically significant, is prone to artifacts such as incorrect membrane orientation and mistargeting to cellular compartments like mitochondria, which can lead to misleading results.[1] For most applications requiring accurate representation of cholesterol trafficking and distribution, this compound is the recommended choice.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound and NBD-cholesterol based on published data.
| Property | This compound | NBD-Cholesterol | References |
| Excitation Maximum (nm) | ~505 | ~470 | [1] |
| Emission Maximum (nm) | ~515 | ~520 | |
| Quantum Yield | High (≈ 0.9 in organic solvents) | Low | |
| Extinction Coefficient | High | Moderate | |
| Photostability | Superior to NBD | Prone to photobleaching | |
| Environmental Sensitivity | Low | High | |
| Membrane Orientation | More analogous to natural cholesterol | "Up-side down" orientation reported | |
| Liquid-Ordered Phase Partitioning | Preferential partitioning | Partitions into liquid-disordered phase |
Probing Sterol Dynamics: A Deeper Dive
This compound: The More Faithful Mimic
The BODIPY (boron-dipyrromethene) fluorophore is relatively non-polar and electrically neutral, allowing the entire analog to insert more naturally into the hydrophobic core of lipid membranes. This structural integrity is a key reason why this compound more accurately reflects the behavior of endogenous cholesterol.
Studies have shown that this compound preferentially partitions into liquid-ordered (lo) phases in model membranes, a characteristic it shares with natural cholesterol. This property is crucial for studying cholesterol-rich domains, often referred to as "lipid rafts." Furthermore, its high quantum yield and photostability make it ideal for demanding imaging techniques such as time-lapse microscopy and single-particle tracking.
NBD-Cholesterol: A Tool to be Used with Caution
NBD (7-nitrobenz-2-oxa-1,3-diazole) is a more polar fluorophore, and its attachment to the cholesterol molecule can significantly alter the analog's biophysical properties. A major concern with NBD-cholesterol is its tendency to adopt an inverted orientation within the membrane, with the fluorophore residing in the headgroup region rather than the hydrophobic core. This incorrect positioning can lead to aberrant interactions with other membrane components and misrepresentation of cholesterol's true localization.
Furthermore, NBD-cholesterol has been shown to partition into the liquid-disordered (ld) phase of membranes, which is contrary to the behavior of natural cholesterol. Its fluorescence is also highly sensitive to the local environment, which can complicate quantitative analysis of its concentration. A significant artifact reported is the mistargeting of NBD-cholesterol to mitochondria, a destination not typically associated with high levels of free cholesterol.
Experimental Protocols
The following are generalized protocols for labeling cells with this compound and NBD-cholesterol. Researchers should optimize concentrations and incubation times for their specific cell type and experimental goals.
This compound Labeling Protocol
-
Preparation of Labeling Medium:
-
Prepare a stock solution of this compound (e.g., 1 mM in ethanol).
-
For labeling, complex the this compound with a carrier molecule like methyl-β-cyclodextrin (MβCD) to facilitate its delivery to the plasma membrane. A typical labeling medium consists of 0.5-5 µM this compound complexed with MβCD in a serum-free medium.
-
-
Cell Labeling:
-
Wash cells with a phosphate-buffered saline (PBS).
-
Incubate the cells with the this compound labeling medium at 37°C for 10-20 minutes for plasma membrane labeling. For studies of intracellular trafficking, longer incubation times may be necessary.
-
-
Washing:
-
Remove the labeling medium and wash the cells three times with PBS to remove excess probe.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets for BODIPY fluorescence (Excitation/Emission: ~505/515 nm).
-
NBD-Cholesterol Labeling Protocol
-
Preparation of Labeling Medium:
-
Prepare a stock solution of NBD-cholesterol (e.g., 10 mM in a suitable solvent).
-
Dilute the stock solution in a serum-free medium to a final concentration of 5 µM.
-
-
Cell Labeling:
-
Wash cells three times with PBS.
-
Incubate the cells with the NBD-cholesterol labeling medium. Incubation times can vary from minutes to hours depending on the experimental question.
-
-
Washing:
-
Remove the labeling medium and wash the cells with PBS.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets for NBD fluorescence (Excitation/Emission: ~470/520 nm).
-
Visualizing Experimental Workflows and Concepts
To further clarify the experimental process and the conceptual differences between these probes, the following diagrams are provided.
Caption: A generalized workflow for labeling cells with fluorescent cholesterol analogs.
Caption: Idealized depiction of membrane insertion for BODIPY- and NBD-cholesterol.
References
A Head-to-Head Comparison of BODIPY-Cholesterol and Dehydroergosterol (DHE) for Cellular Cholesterol Trafficking Studies
For researchers, scientists, and drug development professionals, the accurate tracking of cholesterol within cellular environments is paramount. This guide provides an objective comparison of two leading fluorescent cholesterol analogs: BODIPY-cholesterol and dehydroergosterol (DHE). We will delve into their performance, supported by experimental data, and provide detailed protocols for their use.
The study of intracellular cholesterol transport is crucial for understanding cellular homeostasis and the pathology of various diseases.[1] Fluorescently labeled cholesterol analogs are indispensable tools for visualizing and quantifying the dynamics of cholesterol movement in living cells.[1] Among the most commonly used probes are the intrinsically fluorescent sterol, dehydroergosterol (DHE), and the synthetically modified this compound. Each presents a unique set of advantages and disadvantages that researchers must consider for their specific experimental needs.
Quantitative Performance Comparison
The selection of a cholesterol analog is often dictated by its photophysical properties and its ability to faithfully mimic the behavior of endogenous cholesterol. The following tables summarize the key quantitative differences between this compound and DHE.
| Property | This compound | Dehydroergosterol (DHE) | Reference(s) |
| Excitation (max) | ~505 nm | ~324 nm | [2][3] |
| Emission (max) | ~515 nm | ~375 nm | [2] |
| Brightness | High (approximately 1000-fold brighter than DHE) | Low | |
| Photostability | High | Prone to rapid photobleaching | |
| Environmental Sensitivity | Low | Sensitive to the local environment | |
| Structural Similarity to Cholesterol | Modified with a large fluorophore | Minimal chemical alteration |
Performance in Mimicking Cholesterol Behavior
A critical aspect of any cholesterol analog is its ability to replicate the behavior of native cholesterol within cellular membranes and trafficking pathways.
| Behavior | This compound | Dehydroergosterol (DHE) | Reference(s) |
| Membrane Partitioning | Partitions into liquid-ordered (Lo) phases, but with a lower affinity than DHE. | Strongly partitions into liquid-ordered (Lo) phases, closely mimicking cholesterol. | |
| Intracellular Trafficking | Traffics from the plasma membrane to the endocytic recycling compartment with kinetics identical to DHE. | Faithfully mimics many aspects of cholesterol trafficking. | |
| Esterification by ACAT | Can be esterified, but at a lower rate compared to cholesterol. | Esterified by ACAT and stored in lipid droplets. | |
| Partitioning into Lipid Droplets | Higher partitioning into lipid droplets compared to DHE. | Partitions into lipid droplets. | |
| Interaction with Cholesterol-Binding Proteins | Can be used to study cholesterol efflux mediated by transporters like ABCA1. | Readily bound by cholesterol-binding proteins. |
Experimental Protocols
Live-Cell Labeling with this compound for Fluorescence Microscopy
This protocol outlines the steps for labeling live cells with this compound to visualize intracellular sterol distribution.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (serum-free)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~488 nm, emission ~520 nm)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 70-80%) on a suitable imaging dish.
-
Preparation of Labeling Solution: Prepare a working solution of this compound by diluting the stock solution in serum-free cell culture medium to a final concentration of 0.5-5 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
Cell Labeling:
-
Wash the cells once with pre-warmed PBS.
-
Remove the PBS and add the this compound labeling solution to the cells.
-
Incubate the cells at 37°C for 10-20 minutes, protected from light.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells gently two to three times with pre-warmed PBS to remove unbound probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed cell culture medium to the cells.
-
Image the cells immediately using a fluorescence microscope.
-
Live-Cell Labeling with Dehydroergosterol (DHE) for UV Microscopy
This protocol describes the labeling of live cells with DHE, which requires a UV-capable fluorescence microscope.
Materials:
-
Dehydroergosterol (DHE)
-
Ethanol
-
Methyl-β-cyclodextrin (MβCD)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells cultured on quartz-bottom dishes or coverslips
-
Fluorescence microscope with UV excitation and emission capabilities (e.g., excitation ~340 nm, emission ~380 nm)
Procedure:
-
Preparation of DHE/MβCD Complex:
-
Prepare a stock solution of DHE in ethanol.
-
Prepare a solution of MβCD in water.
-
Add the DHE stock solution to the MβCD solution while vortexing to create a DHE/MβCD complex. The final concentration should be optimized for your experiment.
-
Centrifuge the solution to remove any undissolved DHE crystals.
-
-
Cell Preparation: Culture cells on quartz imaging dishes suitable for UV microscopy.
-
Cell Labeling:
-
Wash the cells with pre-warmed PBS.
-
Incubate the cells with the DHE/MβCD labeling solution at 37°C for 0.5–1 minute to facilitate the exchange of DHE into the plasma membrane.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells thoroughly with pre-warmed PBS.
-
-
Imaging:
-
Add fresh, pre-warmed cell culture medium.
-
Image the cells using a UV-equipped fluorescence microscope.
-
Visualizing Experimental Workflows and Cellular Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Conclusion: Choosing the Right Tool for the Job
Both this compound and DHE are valuable tools for studying cholesterol trafficking, each with its own set of strengths and weaknesses.
This compound is the preferred choice for most standard fluorescence microscopy applications due to its superior brightness and photostability. These characteristics allow for long-term imaging and the visualization of fine details with a high signal-to-noise ratio. However, the presence of the bulky BODIPY fluorophore can alter its behavior, particularly its partitioning into lipid droplets and its interaction with certain proteins.
Dehydroergosterol (DHE) , being structurally very similar to cholesterol, is often considered a more faithful mimic of the endogenous molecule. It is particularly useful for biophysical studies and for experiments where minimal perturbation of the system is critical. The main drawbacks of DHE are its low quantum yield and poor photostability, which make it challenging to use for long-duration imaging experiments and for detecting low-abundance cholesterol pools.
Ultimately, the choice between this compound and DHE will depend on the specific research question. For many cell biology applications focused on visualizing the general pathways of cholesterol movement, the excellent photophysical properties of this compound make it a powerful tool. For studies demanding the highest degree of biological fidelity, particularly those investigating subtle aspects of membrane organization or protein-cholesterol interactions, DHE remains the gold standard, despite its technical challenges. In some cases, using both probes in parallel can provide complementary information and a more complete picture of cellular cholesterol dynamics.
References
comparative analysis of different fluorescent cholesterol probes
A Comparative Guide to Fluorescent Cholesterol Probes for Researchers
For researchers, scientists, and drug development professionals investigating the complex roles of cholesterol in cellular processes, fluorescent cholesterol probes are indispensable tools. These analogs allow for the visualization and quantification of cholesterol distribution, trafficking, and dynamics within live cells. However, the selection of an appropriate probe is critical, as each possesses distinct photophysical properties and behaviors that can influence experimental outcomes. This guide provides a comparative analysis of three widely used fluorescent cholesterol probes: Dehydroergosterol (DHE), BODIPY-Cholesterol (TF-Chol), and NBD-Cholesterol, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for each fluorescent cholesterol probe, enabling a direct comparison of their performance characteristics.
| Property | Dehydroergosterol (DHE) | This compound (TF-Chol) | NBD-Cholesterol |
| Excitation Max (nm) | ~320-325[1] | ~505[1] | ~488[2] |
| Emission Max (nm) | ~370-400[1] | ~515[1] | ~530 |
| Quantum Yield (Φ) | Low (~0.04 in ethanol) | High (~0.9 in organic solvents) | Low, environmentally sensitive |
| Photostability | Prone to photobleaching | High | Prone to photobleaching |
| Structural Mimicry | High (structurally very similar to cholesterol) | Moderate ( bulky BODIPY group) | Low (bulky NBD group) |
| Lo/Ld Partitioning | Strong preference for Lo phase | Preference for Lo phase | Variable, often prefers Ld phase |
| Brightness | Low | Very High (over 500-fold brighter than DHE) | Moderate |
In-Depth Analysis of Probes
Dehydroergosterol (DHE)
DHE is an intrinsically fluorescent sterol that closely mimics the structure and behavior of cholesterol. Its key advantage is its high structural fidelity, making it a reliable probe for studying cholesterol's biophysical interactions and distribution in membranes. However, DHE suffers from a low quantum yield and is susceptible to photobleaching, which can limit its application in long-term imaging experiments. Its excitation and emission spectra are in the UV range, which can be phototoxic to cells and may require specialized microscopy equipment.
This compound (TF-Chol)
This compound, also known as TopFluor-cholesterol, is a cholesterol analog tagged with a bright and photostable BODIPY fluorophore. Its high quantum yield and resistance to photobleaching make it an excellent choice for demanding imaging applications, including confocal and time-lapse microscopy. While the BODIPY moiety is relatively small and hydrophobic, it can still perturb the behavior of the cholesterol molecule, affecting its partitioning in membranes and its interaction with proteins. Despite this, TF-Chol has been shown to partition preferentially into liquid-ordered phases, albeit to a lesser extent than DHE.
NBD-Cholesterol
NBD-cholesterol is a cholesterol derivative labeled with the environment-sensitive fluorophore, nitrobenzoxadiazole. The fluorescence of NBD is sensitive to the polarity of its surroundings, which can be used to probe the local membrane environment. However, NBD-cholesterol is prone to photobleaching and its bulky, polar fluorophore significantly alters the structure of the cholesterol molecule. This can lead to aberrant localization and trafficking within the cell. The position of the NBD group on the cholesterol molecule can also influence its behavior.
Experimental Protocols
Determination of Probe Partitioning in Giant Unilamellar Vesicles (GUVs)
This experiment assesses the preference of a fluorescent cholesterol probe for the liquid-ordered (Lo) versus the liquid-disordered (Ld) phase in a model membrane system.
a. GUV Preparation (Electroformation Method):
-
Prepare a lipid mixture in chloroform. A common composition for generating Lo/Ld phase coexistence is a ternary mixture of a saturated phospholipid (e.g., dipalmitoylphosphatidylcholine, DPPC), an unsaturated phospholipid (e.g., dioleoylphosphatidylcholine, DOPC), and cholesterol in a 2:2:1 molar ratio.
-
Add the fluorescent cholesterol probe to the lipid mixture at a low molar ratio (e.g., 0.5 mol%).
-
Deposit a few microliters of the lipid solution onto two indium tin oxide (ITO)-coated glass slides.
-
Dry the lipid films under a gentle stream of nitrogen and then under vacuum for at least 2 hours to remove all solvent.
-
Assemble the two slides to form a chamber with the conductive sides facing each other, separated by a silicone spacer.
-
Fill the chamber with a sucrose solution (e.g., 300 mM).
-
Apply an AC electric field (e.g., 10 Hz, 1.5 V) to the ITO slides for 2-4 hours at a temperature above the phase transition temperature of the lipids (e.g., 60°C).
-
Slowly cool the chamber to room temperature to allow for the formation of phase-separated GUVs.
b. Imaging and Analysis:
-
Transfer the GUV suspension to a microscopy dish.
-
Image the GUVs using a fluorescence microscope with the appropriate filter sets for the probe.
-
Acquire images of numerous GUVs showing clear phase separation.
-
Quantify the fluorescence intensity in the Lo and Ld phases of each GUV using image analysis software.
-
Calculate the partition coefficient (Kp) as the ratio of the fluorescence intensity in the Lo phase to that in the Ld phase (Kp = ILo / ILd). A Kp > 1 indicates a preference for the Lo phase.
Analysis of Intracellular Cholesterol Trafficking
This protocol describes how to label cells with a fluorescent cholesterol probe and monitor its movement between organelles.
a. Cell Labeling:
-
Plate cells on glass-bottom dishes and grow to the desired confluency.
-
Prepare a stock solution of the fluorescent cholesterol probe complexed with methyl-β-cyclodextrin (MβCD) to facilitate its delivery to the plasma membrane. A typical loading solution consists of the probe and MβCD in a 1:10 molar ratio in a serum-free medium.
-
Wash the cells with a serum-free medium.
-
Incubate the cells with the probe-MβCD complex for a short period (e.g., 1-5 minutes) at 37°C. This pulse of labeling primarily stains the plasma membrane.
-
Wash the cells thoroughly with a complete medium to remove the probe-MβCD complex.
b. Chase and Imaging:
-
Incubate the cells in a complete medium at 37°C for various time points (the "chase" period) to allow for the internalization and trafficking of the probe.
-
At each time point, image the live cells using a confocal microscope. To identify specific organelles, co-staining with organelle-specific markers (e.g., LysoTracker for lysosomes, ER-Tracker for the endoplasmic reticulum) may be necessary.
-
Acquire z-stacks to obtain three-dimensional information about the probe's distribution.
-
Analyze the images to quantify the colocalization of the fluorescent cholesterol probe with different organelle markers over time. This will reveal the trafficking pathways of the probe.
Visualizations
Caption: Workflow for determining probe partitioning in GUVs.
Caption: Workflow for analyzing intracellular cholesterol trafficking.
Caption: Decision tree for selecting a fluorescent cholesterol probe.
References
BODIPY-Cholesterol: A Critical Comparison to Natural Cholesterol Behavior for Researchers
For researchers in cell biology, neuroscience, and drug development, accurately tracking the movement and localization of cholesterol is paramount to understanding cellular function and disease. Fluorescently labeled cholesterol analogs are indispensable tools in this endeavor, with BODIPY-cholesterol emerging as a popular choice due to its superior photophysical properties. This guide provides an objective comparison of this compound's performance against natural cholesterol and other fluorescent alternatives, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
How Well Does this compound Mimic Native Cholesterol?
This compound, a cholesterol molecule with a boron dipyrromethene difluoride (BODIPY) fluorophore attached to its side chain, is a bright and photostable probe for visualizing sterol trafficking in living cells.[1][2] While it exhibits many cholesterol-like behaviors, the presence of the bulky fluorophore introduces notable differences that researchers must consider.
Similarities to Natural Cholesterol:
-
Membrane Partitioning: Like natural cholesterol, this compound preferentially partitions into liquid-ordered (lo) domains, also known as lipid rafts, in both model and cellular membranes.[3][4][5] This property is crucial for studying the role of cholesterol in membrane organization and signaling.
-
Cellular Trafficking: In many instances, this compound's trafficking pathways mirror those of cholesterol. It is readily taken up by cells and transported through the endocytic pathway. In models of cholesterol storage diseases like Niemann-Pick type C (NPC), it has been shown to accumulate in late endosomes/lysosomes, mimicking the cholesterol buildup characteristic of the disease.
-
Detergent-Resistant Membrane (DRM) Association: Studies have shown that this compound associates with DRMs to a similar extent as radiolabeled cholesterol, further supporting its utility in studying cholesterol-rich microdomains.
Key Differences and Limitations:
-
Esterification and Efflux: A significant divergence from natural cholesterol behavior is observed in its metabolic processing. The esterification of this compound is approximately four times lower than that of radiolabeled cholesterol, particularly under conditions of high lipid storage. Conversely, it exhibits a higher rate of efflux from cells compared to [3H]-cholesterol.
-
Mis-targeting to Lipid Droplets: A notable artifact of this compound is its tendency to accumulate in lipid droplets, especially in cells with high lipid content. This is attributed to the hydrophobic nature of the BODIPY dye itself.
-
Membrane Perturbation: The BODIPY moiety can have a slight disordering effect on membrane domains and may alter the local lipid structure surrounding the probe. Molecular dynamics simulations have indicated a higher molecular tilt for this compound compared to cholesterol, which can influence its interactions within the membrane.
-
Affinity for Ordered Domains: While it partitions into lo phases, its affinity for these domains is lower than that of the intrinsically fluorescent sterol analog, dehydroergosterol (DHE).
Comparative Analysis of Fluorescent Cholesterol Probes
The choice of a fluorescent cholesterol analog depends on the specific experimental question. Here, we compare this compound with other commonly used probes.
| Feature | This compound | Dehydroergosterol (DHE) & Cholestatrienol (CTL) | NBD-Cholesterol |
| Cholesterol Mimicry | Good, with notable exceptions (esterification, efflux, lipid droplet targeting). | Excellent; considered the most faithful mimics. | Poor; fails to behave like cholesterol in membranes. |
| Photostability | High. | Low; prone to photobleaching. | Low. |
| Brightness | Very High (over 500-fold brighter than DHE). | Low. | Moderate. |
| Excitation/Emission | Visible range (e.g., ~505 nm / ~515 nm). | UV range (~320 nm / ~370-400 nm). | Visible range (e.g., ~460 nm / ~535 nm). |
| Primary Applications | Live-cell imaging, time-lapse studies, tracking sterol trafficking. | Studies requiring the most accurate representation of cholesterol behavior. | High-throughput screening, flow cytometry. |
| Key Limitations | Lower esterification, higher efflux, potential for lipid droplet accumulation. | Poor photophysical properties limit advanced microscopy applications. | Incorrect membrane orientation and partitioning, mistargeting to mitochondria. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation of data obtained using fluorescent cholesterol analogs.
Cholesterol Efflux Assay
This assay measures the movement of cholesterol from cells to extracellular acceptors, such as high-density lipoprotein (HDL).
Protocol:
-
Cell Culture and Labeling: Plate cells (e.g., J774 macrophages) in a 96-well plate. Label the cells with either this compound (for 1 hour) or [3H]-cholesterol (for 24 hours).
-
Equilibration: Equilibrate the cells with a compound that upregulates cholesterol efflux pathways, such as cAMP (cyclic adenosine monophosphate), for 16 hours.
-
Efflux Induction: Incubate the cells with varying concentrations of cholesterol acceptors (e.g., apoB-depleted human serum or HDL) for 4 hours.
-
Measurement:
-
For this compound, transfer the medium to a new 96-well plate and measure the fluorescence using a plate reader. Lyse the cells and measure the remaining cellular fluorescence.
-
For [3H]-cholesterol, collect the medium and lyse the cells. Measure the radioactivity in both fractions using a scintillation counter.
-
-
Calculation: Cholesterol efflux is calculated as the percentage of the fluorescent or radioactive cholesterol released into the medium relative to the total (medium + cells).
Analysis of Membrane Partitioning in Giant Unilamellar Vesicles (GUVs)
GUVs are model membrane systems used to study the partitioning of lipids into different phases.
Protocol:
-
GUV Formation: Prepare a lipid mixture in an organic solvent containing a matrix phospholipid (e.g., DOPC), a lipid that forms an ordered phase (e.g., DPPC), cholesterol, and the fluorescent cholesterol analog of interest (e.g., this compound or DHE).
-
Electroformation: Deposit the lipid mixture onto platinum or ITO-coated electrodes. After evaporation of the solvent, rehydrate the lipid film with a sucrose solution and apply an AC electric field to form GUVs.
-
Imaging: Image the GUVs using confocal or two-photon microscopy. The different lipid phases (liquid-ordered and liquid-disordered) can be distinguished by the partitioning of the fluorescent probe.
-
Analysis: Quantify the fluorescence intensity of the probe in each phase to determine its partitioning coefficient.
Visualizing Experimental Workflows and Pathways
Caption: Workflow for a cholesterol efflux assay.
Caption: GUV membrane partitioning assay workflow.
Conclusion
This compound is a powerful and versatile tool for visualizing cholesterol dynamics in living cells, offering significant advantages in terms of brightness and photostability over other analogs. However, it is not a perfect mimic of natural cholesterol. Researchers should be aware of its altered metabolic behavior and potential for off-target localization. For studies demanding the highest fidelity to native cholesterol behavior, intrinsically fluorescent probes like DHE and CTL remain the gold standard, despite their challenging photophysical properties. By carefully considering the strengths and limitations of each probe in the context of the specific biological question, researchers can leverage these tools to gain deeper insights into the complex world of cholesterol trafficking and metabolism.
References
- 1. This compound: a new tool to visualize sterol trafficking in living cells and organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Membrane Orientation and Lateral Diffusion of this compound as a Function of Probe Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Bodipy-labeled sphingolipid and cholesterol analogs to examine membrane microdomains in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of BODIPY‐Cholesterol (TF‐Chol) for Visualizing Lysosomal Cholesterol Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Cholesterol Tracers: Unveiling the Limitations of BODIPY-Cholesterol
For researchers, scientists, and drug development professionals investigating the intricate pathways of cholesterol trafficking and metabolism, the choice of a reliable fluorescent tracer is paramount. For years, BODIPY-cholesterol has been a popular tool due to its bright and photostable fluorescence.[1][2] However, a growing body of evidence highlights significant limitations that can lead to experimental artifacts and misinterpretation of cellular cholesterol dynamics. This guide provides an objective comparison of this compound with key alternatives, supported by experimental findings, to aid in the selection of the most appropriate tool for your research needs.
Limitations of this compound
The core of this compound's limitations stems from the bulky and relatively polar BODIPY fluorophore attached to the cholesterol molecule.[2][3] This modification, while providing excellent photophysical properties, can significantly alter the molecule's behavior compared to native cholesterol.
-
Altered Intracellular Trafficking and Localization: A primary concern is the mistargeting of this compound within the cell. Unlike endogenous cholesterol, this compound shows a pronounced tendency to accumulate in lipid droplets, especially in cells with high lipid content.[3] This preferential partitioning can lead to an inaccurate representation of cholesterol distribution. Furthermore, while it can traffic to the endocytic recycling compartment (ERC), a major sterol storage organelle, its overall trafficking kinetics can differ from that of more faithful cholesterol analogs like dehydroergosterol (DHE).
-
Lower Affinity for Ordered Membrane Domains: Cholesterol is known to preferentially partition into liquid-ordered (lo) phases, or "rafts," in cellular membranes. While this compound does show some preference for these domains, its affinity is lower than that of cholesterol and intrinsically fluorescent sterols like DHE. This reduced partitioning can lead to an underestimation of cholesterol's role in raft-mediated processes.
-
Impact on Membrane Properties: The presence of the BODIPY moiety can induce a higher molecular tilt compared to cholesterol within the membrane. This can affect local lipid packing and membrane fluidity, potentially influencing the very processes being studied.
-
Differential Metabolism and Efflux: Studies have shown that the esterification of this compound by acyl-CoA:cholesterol acyltransferase (ACAT) is significantly lower than that of radiolabeled cholesterol. Additionally, its efflux from cells can be more rapid. These differences in metabolic processing can confound studies on cholesterol homeostasis.
-
Potential for Artifacts in Fluorescence Microscopy: The BODIPY dye itself can be prone to forming aggregates, which can lead to self-quenching and the appearance of red-shifted emission under certain conditions, potentially complicating multi-color imaging experiments.
Comparative Analysis of Cholesterol Tracers
To provide a clearer perspective, the following table summarizes the key characteristics of this compound in comparison to its main alternatives: dehydroergosterol (DHE), cholestatrienol (CTL), and NBD-cholesterol.
| Feature | This compound | Dehydroergosterol (DHE) | Cholestatrienol (CTL) | NBD-Cholesterol |
| Structure | Cholesterol with a bulky BODIPY fluorophore attached to the side chain. | Intrinsically fluorescent sterol, structurally very similar to ergosterol and cholesterol. | Intrinsically fluorescent sterol, considered a very close analog of cholesterol. | Cholesterol with a smaller NBD fluorophore attached to the side chain. |
| Fluorescence Properties | Bright green fluorescence, high quantum yield, and good photostability. | Intrinsically fluorescent in the UV range, with lower quantum yield and significant photobleaching. | Similar fluorescence properties to DHE (UV emission, prone to photobleaching). | Green fluorescence, but generally less bright and photostable than BODIPY. |
| Partitioning into Ordered Domains (lo phase) | Moderate preference, but lower than DHE and native cholesterol. | High preference, closely mimicking native cholesterol. | High preference, closely mimicking native cholesterol. | Low preference; tends to partition into liquid-disordered (ld) phases. |
| Intracellular Trafficking | Prone to accumulation in lipid droplets; trafficking to ERC can differ from DHE. | Trafficking closely resembles that of native cholesterol. | Trafficking closely resembles that of native cholesterol. | Can be mistargeted to mitochondria and shows an "upside-down" orientation in membranes. |
| Metabolism | Lower esterification rate compared to cholesterol. | Behaves similarly to native cholesterol in metabolic pathways. | Behaves similarly to native cholesterol in metabolic pathways. | Altered metabolism due to the NBD group. |
| Key Advantage | Excellent photophysical properties for live-cell imaging. | Closely mimics the biophysical properties and trafficking of native cholesterol. | Considered one of the most faithful fluorescent cholesterol analogs. | Smaller fluorophore than BODIPY. |
| Key Limitation | Significant structural perturbation leading to altered behavior. | Poor photophysical properties (UV excitation, photobleaching). | Poor photophysical properties (UV excitation, photobleaching). | Does not mimic cholesterol behavior well in membranes and can be mistargeted. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application and interpretation of results obtained with fluorescent cholesterol tracers. The following outlines the typical methodologies employed in the studies cited in this guide.
Preparation and Delivery of Fluorescent Cholesterol Analogs to Cells
-
Complexing with Cyclodextrin: A common method for delivering fluorescent sterols to the plasma membrane of living cells.
-
Protocol: The fluorescent cholesterol analog (e.g., this compound, DHE) is dissolved in an organic solvent (e.g., ethanol, chloroform). The solvent is evaporated under a stream of nitrogen to form a thin film. The lipid film is then hydrated with a solution of methyl-β-cyclodextrin (MβCD) in a serum-free medium. The mixture is incubated to allow the formation of the sterol-MβCD complex. This complex is then added to the cell culture medium for a defined period to label the plasma membrane.
-
-
Incorporation into Lipoproteins: To study the uptake of lipoprotein-derived cholesterol.
-
Protocol: The fluorescent cholesterol analog is incorporated into low-density lipoprotein (LDL) or high-density lipoprotein (HDL) particles. This is typically achieved by incubating the lipoproteins with the fluorescent sterol. The labeled lipoproteins are then purified and added to the cell culture medium.
-
Live-Cell Imaging and Analysis of Cholesterol Trafficking
-
Pulse-Chase Experiments: To follow the movement of the fluorescent sterol from the plasma membrane to intracellular compartments.
-
Protocol: Cells are first "pulsed" by labeling the plasma membrane with the fluorescent sterol-MβCD complex for a short period at a low temperature (e.g., 4°C) to inhibit endocytosis. The cells are then washed to remove excess probe and "chased" by incubating them at 37°C for various time points. The localization of the fluorescent sterol is then visualized by fluorescence microscopy.
-
-
Fluorescence Recovery After Photobleaching (FRAP) and Fluorescence Loss in Photobleaching (FLIP): To study the lateral diffusion and connectivity of membrane compartments.
-
FRAP Protocol: A small region of interest (ROI) in a labeled membrane is photobleached using a high-intensity laser. The recovery of fluorescence in the bleached ROI is then monitored over time. The rate of recovery provides information about the lateral mobility of the fluorescent probe.
-
FLIP Protocol: A specific region of the cell is continuously photobleached while images are acquired of the entire cell. The loss of fluorescence in other regions of the cell over time indicates the movement of the fluorescent probe from those regions into the bleached area, providing information about the connectivity of different membrane domains.
-
Analysis of Membrane Partitioning
-
Giant Unilamellar Vesicles (GUVs) and Giant Plasma Membrane Vesicles (GPMVs): Model membrane systems to study the partitioning of fluorescent probes into different lipid phases.
-
Protocol: GUVs are prepared with a defined lipid composition that leads to phase separation (e.g., a mixture of a saturated lipid, an unsaturated lipid, and cholesterol). The fluorescent cholesterol analog is included in the lipid mixture. The partitioning of the probe between the liquid-ordered (lo) and liquid-disordered (ld) phases is then quantified by fluorescence microscopy. GPMVs are derived from the plasma membranes of cells and provide a more biologically relevant model system.
-
Visualizing the Differences
The following diagrams illustrate key conceptual differences between this compound and more faithful cholesterol analogs.
A diagram illustrating the differential trafficking pathways of this compound versus DHE/CTL.
A decision-making workflow for selecting a fluorescent cholesterol tracer.
Conclusion
This compound remains a useful tool for certain applications, particularly those requiring bright and photostable fluorescence for prolonged live-cell imaging. However, researchers must be acutely aware of its limitations and the potential for artifacts arising from its altered molecular behavior. For studies where the accurate recapitulation of cholesterol's biophysical properties, membrane partitioning, and intracellular trafficking is critical, intrinsically fluorescent analogs such as DHE and CTL are superior choices, despite their challenging photophysical properties. The choice of a fluorescent cholesterol tracer should be carefully considered based on the specific experimental question, and the potential for probe-induced artifacts should always be critically evaluated.
References
Comparative Guide: BODIPY-Cholesterol vs. Radiolabeled Cholesterol Assays
For Researchers, Scientists, and Drug Development Professionals
The study of cholesterol transport and metabolism is fundamental to understanding cardiovascular disease, neurodegenerative disorders, and various cellular processes. For decades, radiolabeled cholesterol, particularly [³H]-cholesterol, has been the gold standard for quantifying cholesterol efflux and trafficking. However, the emergence of fluorescent cholesterol analogs, most notably BODIPY-cholesterol, has provided a powerful alternative with significant advantages in safety, throughput, and experimental versatility. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their specific needs.
Core Advantages of this compound Assays
This compound offers several distinct advantages over traditional radiolabeled methods:
-
Enhanced Safety: The most significant advantage is the elimination of radioactivity. This negates the need for specialized licenses, handling protocols, and waste disposal procedures associated with radioisotopes, creating a safer and more accessible experimental environment.
-
High-Throughput Screening (HTS) Capability: Fluorescent assays are readily adaptable to multi-well plate formats.[1] Signal can be measured quickly and efficiently using standard fluorescence plate readers, making this compound ideal for screening large compound libraries to identify modulators of cholesterol transport.[1] In contrast, radiolabeled assays, which rely on scintillation counting, are inherently low-throughput.[1][2]
-
Live-Cell Imaging and Spatial Resolution: this compound is highly fluorescent, photostable, and can be used in trace amounts, enabling the visualization of sterol distribution and movement within living cells and even whole organisms via fluorescence microscopy.[3] This provides critical spatial and temporal data on cholesterol trafficking pathways, something that is impossible to achieve with radiolabeled cholesterol, which only provides bulk measurements from cell lysates and media.
-
Multiplexing and Single-Cell Analysis: The fluorescent signal from this compound can be combined with other fluorescent probes, such as organelle markers or viability dyes. This allows for sophisticated, multi-parameter analysis on a single-cell level using techniques like flow cytometry and high-content imaging. For instance, researchers can simultaneously quantify cholesterol efflux while excluding non-viable cells from the analysis.
-
Increased Sensitivity for Specific Pathways: Studies have shown that this compound can be a more sensitive probe for specific efflux pathways, such as those mediated by the ATP-binding cassette transporter A1 (ABCA1).
Quantitative Performance Comparison
The following table summarizes key quantitative differences between the two assays based on data from studies using J774 macrophages, a common cell model for cholesterol efflux research.
| Parameter | This compound Assay | Radiolabeled ([³H]-Cholesterol) Assay | Key Advantages of this compound |
| Safety Profile | Non-radioactive | Radioactive (Tritium) | Eliminates radiation hazards and associated regulatory burden. |
| Typical Labeling Time | 10 minutes - 1 hour | 24 - 48 hours | Dramatically shorter workflow. |
| Typical Equilibration Time | 0 - 18 hours (assay dependent) | 18 hours | More flexible, can be significantly faster. |
| Efflux Measurement (Vmax) | ~16.1% per 4 hours (to ApoA-I) | ~10.2% per 4 hours (to ApoA-I) | Higher signal window for ABCA1-mediated efflux. |
| Primary Application | Live-cell imaging, HTS, bulk efflux | Bulk efflux measurements | Unmatched versatility for spatial and temporal analysis. |
| Throughput | High (96/384-well plate compatible) | Low (requires individual sample processing) | Ideal for large-scale screening applications. |
| Detection Method | Fluorescence Plate Reader, Microscope, Flow Cytometer | Liquid Scintillation Counter | Utilizes standard, widely available laboratory equipment. |
Experimental Workflow Comparison
The workflows for this compound and radiolabeled cholesterol assays differ significantly in their complexity and duration. The this compound protocol is substantially faster, primarily due to the much shorter cell labeling time.
Caption: Comparative experimental workflows.
Key Cholesterol Efflux Pathway
Both assays are designed to measure the activity of the reverse cholesterol transport pathway, where excess cholesterol is removed from peripheral cells, such as macrophages in the artery wall, by acceptors like Apolipoprotein A-I (ApoA-I) and High-Density Lipoprotein (HDL). This process is critical for preventing the buildup of cholesterol that leads to atherosclerosis.
Caption: ABCA1-mediated cholesterol efflux pathway.
Detailed Experimental Protocols
Protocol 1: this compound Efflux Assay
This protocol is adapted from methods used for J774 macrophages.
-
Cell Plating: Seed J774 macrophages in a 24-well plate at a density that will result in approximately 80-90% confluency at the time of the assay. Allow cells to adhere overnight.
-
Cell Labeling:
-
Prepare a labeling solution of this compound complexed with methyl-β-cyclodextrin (MβCD) in serum-free medium.
-
Wash cells once with phosphate-buffered saline (PBS).
-
Add the this compound labeling solution to the cells and incubate for 1 hour at 37°C, protected from light.
-
-
Equilibration:
-
Gently aspirate the labeling medium and wash the cells three times with PBS.
-
Add equilibration medium (e.g., serum-free medium containing 0.2% BSA) to each well. For upregulation of the ABCA1 transporter, this medium can be supplemented with a cAMP analog.
-
Incubate overnight (approximately 18 hours) at 37°C.
-
-
Cholesterol Efflux:
-
Aspirate the equilibration medium and wash cells once with PBS.
-
Add 500 µL of serum-free medium containing the desired cholesterol acceptors (e.g., 10 µg/mL ApoA-I) to each well. Include wells with medium alone as a negative control for background efflux.
-
Incubate for 4 hours at 37°C.
-
-
Quantification:
-
After incubation, carefully collect the medium from each well.
-
Lyse the cells in the wells with 500 µL of a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Measure the fluorescence in an aliquot of the medium and the cell lysate using a fluorescence plate reader (e.g., excitation at 482 nm, emission at 515 nm).
-
Calculate the percent efflux: (Fluorescence_Medium / (Fluorescence_Medium + Fluorescence_Lysate)) * 100.
-
Protocol 2: Radiolabeled [³H]-Cholesterol Efflux Assay
This protocol is a standard method for measuring cholesterol efflux.
-
Cell Plating: Seed J774 macrophages in a 24-well plate as described above.
-
Cell Labeling:
-
Wash cells once with PBS.
-
Add medium containing [³H]-cholesterol (e.g., 1 µCi/mL). If creating foam cells, also include acetylated LDL (acLDL).
-
Incubate for 24 to 48 hours at 37°C to allow the radiolabel to incorporate into cellular cholesterol pools.
-
-
Equilibration:
-
Remove the radioactive labeling medium and wash the cells three times with PBS.
-
Add equilibration medium (serum-free medium with 0.2% BSA), supplemented with a cAMP analog if desired.
-
Incubate for 18 hours at 37°C to allow the [³H]-cholesterol to equilibrate among all intracellular pools.
-
-
Cholesterol Efflux:
-
Aspirate the equilibration medium and wash cells once with PBS.
-
Add 500 µL of serum-free medium containing cholesterol acceptors (e.g., 10 µg/mL ApoA-I) or medium alone (background control).
-
Incubate for 4 hours at 37°C.
-
-
Quantification:
-
Collect the medium from each well.
-
Lyse the cells in each well with 500 µL of 0.1 N NaOH.
-
Measure the radioactivity (in disintegrations per minute, DPM) in an aliquot of the medium and the cell lysate using a liquid scintillation counter.
-
Calculate the percent efflux: (DPM_Medium / (DPM_Medium + DPM_Lysate)) * 100.
-
Limitations and Considerations
While this compound offers many advantages, it is essential to acknowledge its limitations. The fluorescent BODIPY moiety is a significant structural modification.
-
Altered Metabolism: Compared to native cholesterol, this compound shows increased efflux and significantly decreased esterification by the enzyme ACAT. In studies where cholesterol esterification is a key endpoint, radiolabeled cholesterol may be more appropriate.
-
Atypical Accumulation: The lipophilic nature of the BODIPY dye itself can lead to its accumulation in lipid droplets, which may not perfectly reflect the trafficking of endogenous cholesterol.
-
Probe Behavior: The behavior of fluorescently-labeled lipids can be sensitive to the method of delivery. Researchers should ensure their delivery method (e.g., via cyclodextrin, LDL, or solvent) is appropriate for the biological question.
Despite these considerations, multiple studies have demonstrated an excellent correlation between the efflux rates of this compound and radiolabeled cholesterol, validating its use for quantifying the capacity of various acceptors.
Caption: Summary of advantages and limitations.
Conclusion
This compound has emerged as a versatile and powerful tool for studying cholesterol dynamics. Its primary advantages—superior safety, amenability to high-throughput screening, and the unique ability to provide spatial and temporal resolution through live-cell imaging—position it as a superior alternative to radiolabeled cholesterol for a wide range of modern research applications. While radiolabeled assays remain a valuable method, particularly for studies focused on cholesterol esterification, the significant workflow and safety benefits of this compound make it the preferred choice for drug discovery, cell biology, and the functional characterization of cholesterol transport pathways.
References
- 1. A sensitive assay for ABCA1-mediated cholesterol efflux using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of novel automatable assay for cholesterol efflux capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a new tool to visualize sterol trafficking in living cells and organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cross-Validation of BODIPY-Cholesterol Data with Biochemical Assays
For researchers in cellular biology and drug development, the accurate measurement of cholesterol is paramount to understanding disease mechanisms and evaluating therapeutic efficacy. This guide provides a comprehensive comparison of a popular fluorescent probe, BODIPY-cholesterol, with traditional biochemical assays for cholesterol quantification. We present a cross-validation of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific needs.
The study of cellular cholesterol trafficking and homeostasis is critical in various research areas, including cardiovascular disease, neurodegenerative disorders, and cancer.[1] Two predominant methodologies for quantifying cellular cholesterol are the use of the fluorescent cholesterol analog, this compound, and enzymatic biochemical assays. Each approach offers distinct advantages and limitations. This guide aims to provide an objective comparison to inform experimental design.
This compound is a fluorescently tagged analog of cholesterol that allows for the visualization and tracking of cholesterol movement within living cells.[2][3] Its cell-permeable nature makes it a valuable tool for studying sterol uptake and intercellular flux.[4] In contrast, biochemical assays provide a quantitative measurement of total cholesterol or specific cholesterol fractions from cell lysates, often through enzyme-coupled reactions that produce a colorimetric or fluorometric signal.[5]
Quantitative Performance: A Comparative Analysis
To facilitate a direct comparison, the following table summarizes the key performance metrics of this compound-based assays and a common commercially available fluorometric biochemical cholesterol assay. The data presented is a synthesis of findings from multiple studies.
| Feature | This compound Assay | Biochemical Cholesterol Assay (Fluorometric) | Key Considerations |
| Principle | Fluorescent analog of cholesterol is incorporated into cells and its movement (e.g., efflux) or localization is measured by fluorescence intensity. | Enzymatic reactions hydrolyze cholesteryl esters and oxidize cholesterol, producing a fluorescent product proportional to the total cholesterol amount. | This compound tracks a cholesterol analog, while biochemical assays measure endogenous cholesterol. |
| Primary Application | Real-time tracking of cholesterol trafficking, uptake, and efflux in living cells. High-throughput screening for cholesterol efflux modulators. | Quantification of total cholesterol content in cell lysates and biological fluids (serum, plasma). | The choice of assay depends on whether the study requires spatial/temporal resolution or bulk quantification. |
| Sensitivity | High sensitivity, allowing for the detection of cholesterol movement in small cell populations. | High sensitivity, capable of detecting low concentrations of cholesterol. | Both methods offer high sensitivity, but the specific limits of detection can vary with instrumentation and reagents. |
| Specificity | Binds to cholesterol-rich domains and its trafficking can be influenced by the BODIPY moiety. Some studies show it mimics natural cholesterol behavior well. | Highly specific for cholesterol and its esters due to enzymatic reactions. | The fluorescent tag on this compound may slightly alter its biological behavior compared to native cholesterol. |
| Dynamic Range | Wide dynamic range, but can be limited by probe saturation at high concentrations. | Typically a linear range of detection is established with a standard curve. | Proper optimization of probe concentration and standard curves is crucial for accurate quantification. |
| Throughput | Amenable to high-throughput screening in multi-well plate formats. | Can be adapted for high-throughput analysis in 96-well or 384-well plates. | Both methods are well-suited for screening large numbers of samples. |
| Cost | Reagent costs can be significant, especially for the fluorescent probe. | Commercial kits can be costly, but bulk reagents may reduce expenses. | Cost-effectiveness will depend on the scale of the experiments. |
| Validation | Often validated against radiolabeled cholesterol assays ([3H]cholesterol) or filipin staining. | Well-established and validated method for clinical and research applications. | Cross-validation with an orthogonal method is recommended for novel findings. |
Experimental Protocols: A Step-by-Step Guide
Detailed and reproducible protocols are essential for obtaining reliable data. Below are representative protocols for a this compound efflux assay and a generic fluorometric biochemical cholesterol assay.
This compound Efflux Assay Protocol
This protocol is adapted from studies measuring ABCA1-mediated cholesterol efflux.
-
Cell Culture and Labeling:
-
Plate cells (e.g., J774 macrophages) in a 24-well plate and culture overnight.
-
Prepare a labeling medium containing this compound complexed with cyclodextrin. A typical final concentration is 0.5-5 µM this compound.
-
Incubate cells with the labeling medium for 1-4 hours at 37°C.
-
-
Equilibration:
-
Wash the cells with PBS or serum-free media to remove excess probe.
-
Equilibrate the cells in fresh media, often containing an ACAT inhibitor to prevent cholesterol esterification, for at least 1 hour.
-
-
Efflux:
-
Induce cholesterol efflux by adding an acceptor molecule (e.g., ApoA-I or HDL) to the media.
-
Incubate for a defined period (e.g., 4 hours) at 37°C.
-
-
Quantification:
-
Collect the media (containing effluxed this compound).
-
Lyse the cells in a suitable buffer.
-
Measure the fluorescence intensity of the media and the cell lysate using a fluorescence plate reader (Excitation/Emission: ~505/515 nm).
-
Calculate the percent efflux as: (Fluorescence in media / (Fluorescence in media + Fluorescence in lysate)) x 100.
-
Fluorometric Biochemical Cholesterol Assay Protocol
This protocol is based on commercially available total cholesterol assay kits.
-
Sample Preparation:
-
For adherent cells, wash with PBS and lyse in a suitable buffer. For suspension cells, pellet and lyse.
-
Collect biological fluids such as serum or plasma.
-
Dilute samples as necessary to fall within the linear range of the assay.
-
-
Standard Curve Preparation:
-
Prepare a series of cholesterol standards of known concentrations according to the kit manufacturer's instructions.
-
-
Assay Reaction:
-
Add samples and standards to a 96-well plate.
-
Prepare a reaction mix containing cholesterol esterase, cholesterol oxidase, horseradish peroxidase (HRP), and a fluorescent probe (e.g., Amplex Red).
-
Add the reaction mix to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., ~530-570 nm excitation and ~590-600 nm emission for Amplex Red-based assays).
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Generate a standard curve by plotting the fluorescence of the standards against their concentrations.
-
Determine the cholesterol concentration in the samples from the standard curve.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the this compound efflux assay and the biochemical cholesterol assay.
References
- 1. An assay to evaluate the capacity of cholesterol acceptors using this compound in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to the Photostability of BODIPY-Cholesterol and Other Fluorescent Dyes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for the accurate visualization and tracking of cholesterol in living cells. This guide provides an objective comparison of the photostability of BODIPY-cholesterol against other commonly used fluorescent cholesterol analogs, supported by a summary of experimental data and detailed methodologies.
Introduction to Fluorescent Cholesterol Analogs
To visualize cholesterol within cellular membranes, which is inherently non-fluorescent, researchers rely on fluorescently modified cholesterol analogs. These probes can be broadly classified into two categories:
-
Intrinsically Fluorescent Sterols: These include dehydroergosterol (DHE) and cholestatrienol (CTL). Their key advantage is their structural similarity to native cholesterol. However, they are characterized by low fluorescence quantum yields and are notoriously prone to rapid photobleaching, limiting their use in long-term imaging experiments.[1][2]
-
Extrinsically Labeled Sterols: This category involves cholesterol molecules that are covalently bonded to a fluorescent dye. Prominent examples are this compound and NBD-cholesterol. The attached fluorophore largely dictates the photophysical properties of these probes.[3]
Photostability: A Critical Parameter in Fluorescence Microscopy
Photostability refers to a fluorophore's ability to resist photochemical destruction upon exposure to light. In the context of time-lapse microscopy for tracking molecular dynamics, high photostability is crucial. A more stable dye allows for longer observation periods and the acquisition of more data points without significant signal loss, which is essential for studying slower biological processes.
Experimental evidence consistently demonstrates that this compound possesses superior photostability compared to its counterparts.
Key Experimental Observations:
-
Superiority over Intrinsic Sterols: this compound is markedly more photostable than DHE and CTL.[3][4] The rapid photobleaching of DHE and CTL makes them unsuitable for extended time-lapse imaging.
-
Advantage over NBD-cholesterol: this compound not only shows greater photostability but also a significantly higher fluorescence output compared to NBD-cholesterol.
-
Enhanced Brightness: In addition to its photostability, this compound is reported to be at least 600-fold brighter than DHE, providing a much stronger signal for detection.
Quantitative Data Summary
The following table summarizes the photophysical properties and photostability of commonly used fluorescent cholesterol analogs. The data is compiled from various studies, and direct quantitative comparisons under identical experimental conditions are limited in the literature.
| Fluorescent Dye | Type | Excitation Max (nm) | Emission Max (nm) | Relative Quantum Yield | Relative Photostability | Relative Brightness |
| This compound | Extrinsic | ~505 | ~515 | High | High | Very High |
| NBD-cholesterol | Extrinsic | ~466 | ~536 | Moderate | Moderate | Moderate |
| Dehydroergosterol (DHE) | Intrinsic | ~325 | ~373 | Low | Very Low | Low |
| Cholestatrienol (CTL) | Intrinsic | ~325 | ~376 | Low | Very Low | Low |
Experimental Protocol: Comparative Photostability Analysis
This section outlines a detailed methodology for comparing the photostability of fluorescent cholesterol analogs using time-lapse confocal microscopy.
1. Sample Preparation:
-
Cell Culture: Grow a suitable cell line, such as Chinese Hamster Ovary (CHO) cells, on glass-bottom microscopy dishes to 50-70% confluency.
-
Fluorescent Labeling:
-
Prepare stock solutions of this compound, NBD-cholesterol, DHE, and CTL in an appropriate solvent like ethanol or DMSO.
-
Dilute the stock solutions in serum-free cell culture medium to a final working concentration (typically 1-5 µM).
-
Wash the cells once with phosphate-buffered saline (PBS) and then incubate them with the labeling medium for 30-60 minutes at 37°C.
-
Following incubation, wash the cells three times with pre-warmed PBS to remove any unincorporated dye.
-
Add fresh, pre-warmed complete culture medium to the dishes before imaging.
-
2. Time-Lapse Confocal Microscopy:
-
Microscope Configuration:
-
Utilize a confocal laser scanning microscope equipped with the necessary laser lines and emission filters for each specific dye.
-
Employ a high numerical aperture objective (e.g., 60x or 100x oil immersion) to achieve high-resolution images.
-
Maintain physiological conditions throughout the experiment using an environmental chamber set to 37°C and 5% CO2.
-
-
Image Acquisition:
-
Select the appropriate laser for excitation (e.g., 488 nm for this compound and NBD-cholesterol; a UV laser for DHE and CTL).
-
Adjust the laser power, detector gain, and pinhole aperture to achieve a strong signal without saturating the detector. These settings must remain constant throughout the time-lapse acquisition for each dye.
-
Define a Region of Interest (ROI) within a well-labeled cell.
-
-
Photobleaching Procedure:
-
Capture an initial "pre-bleach" image of the selected ROI.
-
Expose the ROI to continuous laser illumination at a constant power.
-
Record a series of images at regular intervals (e.g., every 5-10 seconds) over a period of 5-10 minutes, or until the fluorescence intensity has substantially diminished.
-
3. Data Analysis:
-
Intensity Measurement:
-
Quantify the mean fluorescence intensity within the ROI for each image in the time series.
-
Measure the background intensity from an area devoid of cells.
-
Correct the ROI intensity values by subtracting the corresponding background intensity.
-
-
Normalization:
-
Normalize the corrected fluorescence intensity at each time point against the initial pre-bleach intensity (I/I₀).
-
-
Photobleaching Kinetics:
-
Plot the normalized fluorescence intensity against time to generate a photobleaching curve.
-
Fit the curve to a single exponential decay model to calculate the photobleaching rate constant (k).
-
Determine the photobleaching half-life (t₁/₂), the time required for the fluorescence to decay to 50% of its initial value, using the formula: t₁/₂ = ln(2)/k.
-
-
Comparative Analysis:
-
Compare the photobleaching curves and half-lives for all the tested dyes. A longer half-life is indicative of greater photostability.
-
Experimental Workflow Diagram
Caption: Experimental workflow for comparing the photostability of fluorescent dyes.
Conclusion
Based on the available experimental data, this compound stands out as a superior fluorescent probe for investigating cholesterol dynamics in live cells, primarily due to its exceptional photostability and brightness. While DHE and CTL offer the advantage of being closer structural mimics of cholesterol, their utility is severely hampered by their propensity for rapid photobleaching. NBD-cholesterol presents a viable alternative but is generally outperformed by this compound in terms of photostability and fluorescence intensity. For researchers requiring reliable and extended visualization of cholesterol trafficking and localization, this compound is the probe of choice. The experimental protocol provided herein offers a robust framework for conducting independent comparative studies to confirm these findings within specific experimental contexts.
References
- 1. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of this compound for analysis of cholesterol transport and diffusion in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of a Novel Intrinsically Fluorescent Analog of Cholesterol with Improved Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Membrane Dynamics: A Comparative Guide to BODIPY-Cholesterol and its Alternatives
For researchers, scientists, and drug development professionals navigating the complex world of membrane biophysics, the choice of a fluorescent cholesterol analog is critical. An ideal probe should faithfully mimic the behavior of endogenous cholesterol without significantly perturbing the very membrane it is designed to study. This guide provides an objective comparison of BODIPY-cholesterol with two other widely used alternatives, dehydroergosterol (DHE) and NBD-cholesterol, supported by experimental data and detailed methodologies.
The plasma membrane, a dynamic landscape of lipids and proteins, plays a pivotal role in cellular signaling and homeostasis. Understanding the intricate behavior of cholesterol within this environment is paramount. Fluorescently labeled cholesterol analogs have emerged as indispensable tools for visualizing and quantifying cholesterol's distribution, trafficking, and interaction with other membrane components. However, the addition of a fluorophore can inevitably alter the molecule's properties, potentially leading to misleading interpretations. This guide delves into the nuances of three popular cholesterol probes to aid in the selection of the most appropriate tool for your research needs.
Comparative Analysis of Fluorescent Cholesterol Analogs
The choice of a fluorescent cholesterol analog hinges on a delicate balance between its photophysical properties and its ability to mimic native cholesterol. The ideal probe should exhibit minimal perturbation to the membrane's structure and dynamics. Here, we compare this compound, DHE, and NBD-cholesterol based on key performance indicators.
| Parameter | This compound | Dehydroergosterol (DHE) | NBD-Cholesterol |
| Structure & Perturbation | The BODIPY fluorophore is attached to the cholesterol side chain. Its orientation (perpendicular or parallel to the bilayer normal) can influence membrane packing and diffusion.[1] Molecular dynamics simulations suggest an increased molecular tilt compared to cholesterol, which may cause local perturbations.[2] | An intrinsically fluorescent sterol that closely resembles cholesterol in structure, leading to minimal perturbation. It is often considered the "gold standard" for mimicking cholesterol behavior. | The bulky and polar NBD group significantly perturbs the membrane structure. Molecular dynamics simulations show that the NBD moiety tends to loop back towards the aqueous interface, disrupting the natural orientation and packing of cholesterol.[3][4] |
| Partitioning into Lo/Ld Phases | Shows a preference for the liquid-ordered (Lo) phase, though with a lower affinity than DHE.[1] The partition coefficient (Kp = Lo/Ld) has been reported to be between 1.5 and 2.0 in some model membranes. | Exhibits a strong preference for the liquid-ordered (Lo) phase, closely mimicking the behavior of endogenous cholesterol. | Tends to partition into the more fluid liquid-disordered (Ld) phase, which is contrary to the behavior of native cholesterol. |
| Acyl Chain Order Parameter (SCD) | Can induce a moderate increase in the order of neighboring lipid acyl chains. The extent of ordering is influenced by the specific linkage and orientation of the BODIPY fluorophore. | Similar to cholesterol, DHE effectively increases the order of phospholipid acyl chains in the liquid-disordered phase. | Due to its perturbative nature, NBD-cholesterol is less effective at ordering lipid acyl chains compared to cholesterol and can even introduce disorder. |
| Effect on Membrane Thickness | Molecular dynamics simulations suggest that the presence of this compound can lead to a slight increase in membrane thickness, comparable to the effect of cholesterol. | Similar to cholesterol, DHE incorporation leads to an increase in membrane thickness in fluid-phase bilayers. | The looping back of the NBD group can lead to a local decrease in membrane thickness and disrupt the overall bilayer structure. |
| Transmembrane Flip-Flop | The rate of flip-flop is not well-characterized but is expected to be slower than that of cholesterol due to the polar BODIPY moiety. | Exhibits a relatively fast flip-flop rate, similar to that of cholesterol, which is crucial for its rapid equilibration between membrane leaflets. | The polar NBD group is expected to significantly hinder the rate of transmembrane flip-flop. |
| Photophysical Properties | Excellent photostability, high quantum yield, and excitation/emission in the visible range, making it suitable for advanced microscopy techniques like STED. | Suffers from low quantum yield, UV excitation (which can be phototoxic), and rapid photobleaching, limiting its application in live-cell imaging. | Good photostability and visible excitation/emission, but its environmental sensitivity can lead to artifacts in fluorescence intensity measurements. |
Experimental Protocols
To ensure the reproducibility and accuracy of membrane perturbation studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments used to assess the behavior of fluorescent cholesterol analogs.
Preparation of Giant Unilamellar Vesicles (GUVs)
GUVs are a widely used model system for studying membrane phase behavior and the partitioning of fluorescent probes.
Materials:
-
Lipids (e.g., DOPC, DPPC, Cholesterol) dissolved in chloroform
-
Fluorescent cholesterol analog (this compound, DHE, or NBD-cholesterol)
-
Indium tin oxide (ITO)-coated glass slides
-
Silicone spacer
-
Sucrose solution (e.g., 300 mM)
-
Glucose solution (e.g., 300 mM)
-
Function generator and AC power supply
Procedure:
-
Prepare a lipid mixture in chloroform containing the desired molar ratios of lipids and the fluorescent cholesterol analog (typically 0.1-1 mol%).
-
Deposit a small volume (e.g., 5-10 µL) of the lipid solution onto the conductive side of an ITO-coated glass slide and spread it evenly.
-
Dry the lipid film under a gentle stream of nitrogen and then under vacuum for at least 2 hours to remove all traces of solvent.
-
Assemble a chamber by placing a silicone spacer on top of the lipid-coated slide and covering it with a second ITO slide, creating a small well.
-
Fill the chamber with a sucrose solution.
-
Apply an AC electric field (e.g., 1 V, 10 Hz) to the ITO slides for 1-2 hours at a temperature above the phase transition temperature of the lipids. This process, known as electroformation, induces the swelling of the lipid film into GUVs.
-
Gently harvest the GUVs and transfer them to a viewing chamber containing a glucose solution. The density difference between the sucrose inside the GUVs and the glucose outside will cause the vesicles to settle at the bottom for easier imaging.
-
Observe the GUVs using a fluorescence microscope to analyze the partitioning of the fluorescent probe between different lipid phases.
Determination of Order Parameter using Fluorescence Anisotropy
Fluorescence anisotropy measures the rotational freedom of a fluorophore, which is related to the local order and viscosity of its environment.
Materials:
-
Large unilamellar vesicles (LUVs) or GUVs containing the fluorescent cholesterol analog.
-
Fluorometer equipped with polarizers in the excitation and emission light paths.
Procedure:
-
Prepare LUVs or GUVs incorporating the fluorescent cholesterol analog of interest.
-
Place the vesicle suspension in a cuvette in the fluorometer.
-
Excite the sample with vertically polarized light.
-
Measure the fluorescence emission intensity with the emission polarizer oriented vertically (IVV) and horizontally (IVH).
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is an instrumental correction factor (the ratio of the sensitivities of the detection system for vertically and horizontally polarized light).
-
The steady-state anisotropy value provides information about the rotational mobility of the probe. A higher anisotropy value indicates a more ordered and restricted environment. Time-resolved anisotropy measurements can provide more detailed information about the dynamics of the probe's rotation.
Fluorescence Recovery After Photobleaching (FRAP) for Lipid Diffusion
FRAP is a powerful technique to measure the lateral diffusion of fluorescently labeled molecules in a membrane.
Materials:
-
Cells or supported lipid bilayers (SLBs) labeled with the fluorescent cholesterol analog.
-
Confocal laser scanning microscope with a high-power laser for photobleaching.
Procedure:
-
Label the cells or prepare an SLB with the fluorescent cholesterol analog.
-
Acquire a few pre-bleach images of the region of interest (ROI) at low laser power.
-
Use a short, high-intensity laser pulse to photobleach the fluorescence in the ROI.
-
Immediately after bleaching, acquire a time-lapse series of images of the ROI at low laser power to monitor the recovery of fluorescence as unbleached probes diffuse into the bleached area.
-
Analyze the fluorescence recovery curve to determine the mobile fraction of the probe and its diffusion coefficient. The rate of recovery is related to the diffusion coefficient, while the extent of recovery indicates the fraction of mobile probes.
Molecular Dynamics (MD) Simulations
MD simulations provide atomistic-level insights into the behavior of cholesterol analogs in a lipid bilayer, allowing for the detailed analysis of membrane perturbation.
General Workflow:
-
System Setup: Construct a model lipid bilayer (e.g., DPPC or POPC) and embed the cholesterol analog of interest at a desired concentration. Solvate the system with water and add ions to neutralize the charge.
-
Force Field Selection: Choose an appropriate force field (e.g., CHARMM36, GROMOS) that accurately describes the interactions between lipids, cholesterol analogs, and water.
-
Equilibration: Perform a series of equilibration steps to allow the system to relax to a stable state. This typically involves energy minimization, followed by simulations in the NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.
-
Production Run: Once the system is equilibrated, run a long production simulation (typically hundreds of nanoseconds to microseconds) to generate trajectories of the atoms' movements.
-
Analysis: Analyze the trajectories to calculate various properties, such as:
-
Order Parameters (SCD): To quantify the ordering of lipid acyl chains.
-
Membrane Thickness: To assess the impact of the analog on the bilayer structure.
-
Area per Lipid: To evaluate the packing of lipids.
-
Radial Distribution Functions: To analyze the interactions between the cholesterol analog and other membrane components.
-
Orientation of the Analog: To determine the tilt and position of the probe within the membrane.
-
Visualizing Experimental Workflows and Logical Relationships
To better illustrate the processes involved in assessing membrane perturbation, the following diagrams, generated using Graphviz, outline a typical experimental workflow and the logical relationships between cholesterol analog properties and their impact on the membrane.
Conclusion
The selection of a fluorescent cholesterol analog is a critical decision that can significantly impact the interpretation of experimental results. While this compound offers superior photophysical properties, making it an excellent choice for advanced imaging applications, its potential to cause minor membrane perturbations due to the presence of the fluorophore must be considered. DHE remains the most faithful mimic of native cholesterol in terms of its biophysical behavior, but its poor photostability limits its use in many live-cell imaging experiments. NBD-cholesterol, due to its significant perturbation of the membrane, should be used with caution and its results interpreted carefully.
Ultimately, the optimal choice of a fluorescent cholesterol analog depends on the specific research question and the experimental techniques to be employed. For studies requiring high-resolution imaging and tracking of cholesterol dynamics, this compound is a strong candidate, provided its potential for perturbation is acknowledged and controlled for. For biophysical studies where minimal perturbation is paramount, DHE remains the probe of choice. By carefully considering the properties of each analog and employing rigorous experimental protocols, researchers can confidently unravel the complex role of cholesterol in membrane biology.
References
Safety Operating Guide
Proper Disposal of BODIPY-Cholesterol: A Guide for Laboratory Professionals
Ensuring laboratory safety and proper chemical handling is paramount for researchers and scientists. This guide provides essential information on the operational and disposal procedures for BODIPY-cholesterol, a fluorescently labeled cholesterol analog commonly used in cellular imaging to monitor sterol uptake and trafficking.
While specific disposal protocols for this compound are not extensively detailed in publicly available safety data sheets, general best practices for fluorescent dyes and chemical waste, combined with information from similar compounds, provide a clear framework for safe handling and disposal. A safety data sheet for a similar compound, Cholesteryl BODIPY 576/589 C11, indicates no particular hazard associated with the compound itself.[1] However, it is crucial to follow institutional and local regulations for chemical waste management.
Operational Plan: Safe Handling and Use
Before disposal, proper handling during use is essential to minimize contamination and exposure.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area. For procedures that may generate aerosols, a chemical fume hood is recommended.
-
Storage: this compound and its solutions should be stored in tightly sealed, light-protected containers at low temperatures (typically -20°C or -80°C) to prevent degradation.[2]
Disposal Procedures for this compound Waste
All materials contaminated with this compound should be treated as chemical waste. Do not dispose of this compound or its waste down the drain or in regular trash.
Step 1: Waste Segregation
Proper segregation of waste is the first critical step in the disposal process.
-
Solid Waste: This category includes contaminated consumables such as pipette tips, vials, gloves, and paper towels.
-
Liquid Waste: This includes unused this compound solutions, cell culture media containing the dye, and solvent rinses.
-
Sharps Waste: Contaminated needles or slides should be disposed of in a designated sharps container.
Step 2: Waste Collection and Containment
-
Solid Waste: Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be lined with a durable plastic bag.
-
Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not fill liquid waste containers beyond 80% capacity to prevent spills.[3]
Step 3: Labeling and Storage
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store sealed waste containers in a designated, secure area away from incompatible materials, pending pickup by your institution's EHS department.
Step 4: Spill Management
In the event of a spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
For small spills, the material can be collected with a wet cloth or gently swept into a suitable container for proper disposal.[1]
-
Collect the absorbed waste and any contaminated cleaning materials in a sealed container and dispose of it as hazardous chemical waste.
-
Clean the spill area thoroughly with an appropriate solvent or detergent and water.
Step 5: Final Disposal
-
Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.[3] They will ensure that the waste is disposed of in accordance with all local, state, and federal regulations.
Summary of Key Information
| Parameter | Guideline | Source |
| Hazard Classification | No particular hazard associated with the compound for transport. | |
| Waste Classification | Treat as hazardous chemical waste for disposal. | |
| PPE | Lab coat, safety glasses, chemical-resistant gloves. | |
| Storage | -20°C or -80°C, protected from light. | |
| Liquid Waste Container Fill Level | Do not exceed 80% capacity. |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling BODIPY-Cholesterol
For researchers, scientists, and drug development professionals utilizing BODIPY-cholesterol, a fluorescently-labeled analog of cholesterol, ensuring safe handling and proper disposal is paramount. This guide provides essential, immediate safety and logistical information to protect laboratory personnel and maintain a secure research environment.
While some safety data sheets (SDS) for this compound analogs suggest no particular hazards, others for related BODIPY dyes indicate potential for skin, eye, and respiratory irritation. Therefore, a cautious approach to handling is recommended. This includes the consistent use of appropriate personal protective equipment (PPE) and adherence to established laboratory safety protocols.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, whether in solid form or dissolved in a solvent like Dimethyl Sulfoxide (DMSO).
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles | To protect eyes from splashes of solutions or contact with the powdered form. |
| Hand Protection | Disposable nitrile gloves | To prevent skin contact. For handling solutions with DMSO, use gloves rated for good to excellent resistance. Always change gloves immediately after contamination. |
| Body Protection | Standard laboratory coat | To protect skin and clothing from spills. |
| Respiratory Protection | Not generally required for small quantities | Work in a well-ventilated area. If weighing out larger quantities of the powder and dust is generated, a NIOSH-approved N95 respirator may be appropriate. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of this compound.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Ensure the supplier's label and any hazard warnings are intact and legible.
Preparation and Use:
-
Engineering Controls: Handle this compound in a well-ventilated laboratory. For procedures that may generate aerosols or dust, use a chemical fume hood.
-
Dissolving: this compound is often dissolved in solvents such as DMSO.[1] Nitrile gloves have been shown to have excellent resistance to DMSO for short-term contact.[2][3] However, it is crucial to change gloves immediately if they become contaminated.
-
Aliquotting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the this compound solution into smaller, single-use volumes for storage.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Storage:
-
Store this compound in a tightly sealed, light-protected container.
-
Follow the manufacturer's recommendations for storage temperature, which is typically -20°C or -80°C.[4]
-
Store away from incompatible materials.
Disposal Plan
All waste materials contaminated with this compound should be treated as chemical waste and disposed of according to institutional and local regulations. Do not pour this compound waste down the drain.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes unused powder and any contaminated items like weigh boats or paper. |
| Liquid Waste | Collect all solutions containing this compound in a sealed, properly labeled, and leak-proof hazardous waste container. |
| Contaminated Labware | Disposable items such as pipette tips and microfuge tubes should be placed in the solid hazardous waste container. Reusable glassware should be decontaminated with an appropriate solvent before washing. |
All hazardous waste containers should be stored in a designated and properly labeled satellite accumulation area within the laboratory before being collected by the institution's environmental health and safety department.
Visualizing the Workflow
To further clarify the procedural steps for safe handling and disposal, the following diagram illustrates the key stages.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
